molecular formula C24H34N4O5S B3422612 Glimepiride CAS No. 261361-60-8

Glimepiride

Katalognummer: B3422612
CAS-Nummer: 261361-60-8
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: WIGIZIANZCJQQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glimepiride is a second-generation sulfonylurea and an insulin secretagogue approved for medical use in 1995 . As a small molecule with the chemical formula C₂₄H₃₄N₄O₅S, it is primarily used in research to study the management of Type 2 Diabetes Mellitus (T2DM) . Its core mechanism of action involves binding to the sulfonylurea receptor (SUR1) of ATP-sensitive potassium (KATP) channels on pancreatic beta cells . This binding event inhibits potassium efflux, leading to cell membrane depolarization, opening of voltage-dependent calcium channels, an influx of calcium ions, and ultimately, the exocytosis of insulin granules . Research indicates this compound may also have extra-pancreatic effects, potentially increasing the sensitivity of peripheral tissues to insulin and promoting glucose uptake . In vitro studies suggest it may stimulate lipogenesis and glycogenesis . From a research perspective, this compound is a valuable tool for investigating insulin secretion pathways, beta cell physiology, and the pharmacodynamics of sulfonylureas. It is noted in the scientific literature for its relatively longer duration of action (up to 24 hours) and a clinical profile associated with a potentially lower risk of hypoglycemia and less weight gain compared to some other sulfonylureas . Furthermore, its use in studies is of interest due to evidence that it may not abolish ischemic preconditioning in cardiac tissue, a consideration in cardiovascular research . This compound is metabolized primarily by the hepatic enzyme CYP2C9 to active and inactive metabolites . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGIZIANZCJQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040675, DTXSID20861130
Record name Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glimepiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L
Record name SID49648856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Glimepiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glimepiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

261361-60-8, 93479-97-1, 684286-46-2
Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261361-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glimepiride [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093479971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glimepiride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684286462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glimepiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name glimepiride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glimepiride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLIMEPIRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KY687524K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLIMEPIRIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T6XIR2MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glimepiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 °C
Record name Glimepiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glimepiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Deep Dive into the Molecular Ballet: Glimepiride's Mechanism of Action on Pancreatic β-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the action of glimepiride (B1671586), a third-generation sulfonylurea, on pancreatic β-cells. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate signaling pathways and binding kinetics that culminate in insulin (B600854) exocytosis. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular interactions, we offer an in-depth perspective on this critical therapeutic agent.

Core Mechanism: Orchestrating Insulin Secretion

This compound's primary therapeutic effect lies in its ability to stimulate insulin release from pancreatic β-cells.[1][2][3] This action is initiated by its binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel.[1][3] The KATP channel, a hetero-octameric complex of four SUR1 and four inwardly rectifying potassium channel (Kir6.2) subunits, is a crucial metabolic sensor in the β-cell.

Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio within the β-cell. This elevated ratio directly triggers the closure of the KATP channels, leading to membrane depolarization. The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of Ca2+ ions. This surge in intracellular calcium is the final trigger for the exocytosis of insulin-containing granules.[1][4]

This compound effectively mimics the effect of a high ATP/ADP ratio by binding to SUR1 and inducing the closure of the KATP channel, even at sub-stimulatory glucose concentrations.[1] This leads to the same downstream cascade of membrane depolarization, calcium influx, and ultimately, insulin secretion.[1][4]

Binding Characteristics and Affinity

This compound interacts with the SUR1 subunit with high affinity. Studies have identified a 65-kDa binding protein for this compound on β-cell membranes.[2][5] Notably, its binding kinetics, characterized by a rapid association and dissociation rate, are thought to contribute to a lower risk of prolonged hyperinsulinemia and subsequent hypoglycemia compared to older sulfonylureas like glibenclamide.[6]

Some research suggests a model of allosteric interaction between two distinct sulfonylurea binding sites on the KATP channel complex, which may explain the different binding characteristics observed between this compound and glibenclamide.[5]

Quantitative Analysis of this compound's Interaction with KATP Channels

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentration on various KATP channel subtypes.

Parameter Value Experimental System Reference
Binding Affinity (Ki) 0.7 - 6.8 nM[3H]-glimepiride binding to β-cell membranes[7][8]
3- to 4-fold lower than glibenclamideIsolated β-cell membranes and intact β-cells[5]
IC50 for KATP Channel Inhibition 3.0 ± 0.5 nMKir6.2/SUR1 currents in Xenopus oocytes[7]
5.4 nMKir6.2/SUR2A currents in Xenopus oocytes[7][9]
7.3 nMKir6.2/SUR2B currents in Xenopus oocytes[7][9]
6.8 nMNative cardiac KATP channels (rat myocytes)[10][11]
6.2 nMCloned Kir6.2/SUR2A channels (HEK 293 cells)[10][11]
Low-Affinity Site IC50 ~400 μMKir6.2 subunit[7][9]

Table 1: Binding Affinity and Inhibitory Concentrations of this compound.

Parameter This compound Glibenclamide Experimental System Reference
High-Affinity IC50 (SUR1) 3.0 nM4 nMRecombinant KATP channels in Xenopus oocytes[7][9]
High-Affinity IC50 (SUR2A) 5.4 nM27 nMRecombinant KATP channels in Xenopus oocytes[7][9]
Binding Affinity (Ki) 3- to 4-fold lowerHigherβ-cell membranes[5]

Table 2: Comparative Quantitative Data for this compound and Glibenclamide.

Signaling Pathway Visualization

To visually represent the molecular cascade initiated by this compound, the following diagrams have been generated using the DOT language.

Caption: this compound-induced insulin secretion pathway in pancreatic β-cells.

Experimental Protocols: A Methodological Overview

The characterization of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for two fundamental experimental approaches.

Patch-Clamp Electrophysiology for KATP Channel Activity

Objective: To measure the inhibitory effect of this compound on KATP channel currents in pancreatic β-cells or heterologous expression systems.

Methodology:

  • Cell Preparation: Pancreatic β-cells are isolated, or a suitable cell line (e.g., HEK293 or Xenopus oocytes) is transfected to express the Kir6.2 and SUR1 subunits of the KATP channel.[7][9]

  • Patch-Clamp Configuration: The inside-out patch-clamp technique is commonly employed.[4][12] This configuration allows for the direct application of this compound to the intracellular face of the cell membrane patch where the drug's binding site is located.[4]

  • Recording Solutions:

    • Pipette (extracellular) solution: Typically contains a high concentration of potassium to set the potassium equilibrium potential, for example (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with KOH).

    • Bath (intracellular) solution: Mimics the intracellular environment and allows for the controlled application of ATP, ADP, and this compound. A typical solution might contain (in mM): 107 KCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH), with varying concentrations of ATP and ADP to modulate channel activity.

  • Data Acquisition: A glass micropipette with a high-resistance seal to the cell membrane is used to record the flow of potassium ions through the KATP channels.[12] Currents are measured in response to voltage steps or ramps before and after the application of varying concentrations of this compound to the bath solution.[4][13]

  • Data Analysis: The inhibition of the KATP channel current by this compound is quantified, and dose-response curves are generated to determine the IC50 value.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., β-cells, HEK293 with Kir6.2/SUR1) Pipette_Seal Micropipette Seal Formation (Giga-seal) Cell_Prep->Pipette_Seal Inside_Out Establish Inside-Out Patch Configuration Pipette_Seal->Inside_Out Baseline_Recording Record Baseline KATP Channel Activity Inside_Out->Baseline_Recording Glimepiride_Application Apply this compound (Varying Concentrations) Baseline_Recording->Glimepiride_Application Post_Drug_Recording Record KATP Channel Activity in Presence of this compound Glimepiride_Application->Post_Drug_Recording Data_Analysis Data Analysis (IC50 Determination) Post_Drug_Recording->Data_Analysis

Caption: Experimental workflow for patch-clamp analysis of KATP channel inhibition.

Radioligand Binding Assay for SUR1 Affinity

Objective: To determine the binding affinity (Ki) of this compound for the SUR1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from a source rich in SUR1, such as pancreatic islet cells (e.g., RINm5F cells) or cells engineered to express the receptor.[8] This involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.[14]

  • Radioligand: A high-affinity radiolabeled sulfonylurea, such as [3H]-glibenclamide, is used as the tracer.[8]

  • Competitive Binding Assay:

    • A constant, low concentration of the radioligand is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to SUR1.

    • A parallel set of incubations with a high concentration of an unlabeled sulfonylurea is used to determine non-specific binding.[8]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[14][15]

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Cheng-Prusoff equation is then used to calculate the Ki value for this compound.

Extrapancreatic Effects and Concluding Remarks

While the primary mechanism of action of this compound is on pancreatic β-cells, some evidence suggests it may also have extrapancreatic effects, such as improving peripheral insulin sensitivity.[1][2] These actions are thought to involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and adipose tissues.[1]

References

Glimepiride's Extrapancreatic Effects on Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride (B1671586), a third-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. While its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells, a growing body of evidence highlights its significant extrapancreatic effects on glucose metabolism. These effects contribute to its overall glucose-lowering efficacy and present potential therapeutic advantages. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's actions in peripheral tissues, focusing on key signaling pathways, quantitative effects on metabolic processes, and detailed experimental protocols for their investigation.

Introduction

Beyond its well-established role as an insulin secretagogue, this compound exerts direct and indirect effects on insulin-sensitive tissues, primarily skeletal muscle and adipose tissue, as well as the liver. These extrapancreatic actions enhance glucose uptake and utilization, improve insulin sensitivity, and modulate lipid metabolism. Understanding these mechanisms is crucial for optimizing therapeutic strategies and for the development of novel anti-diabetic agents with multifaceted modes of action. This guide will delve into the core molecular pathways influenced by this compound, including the PI3K/Akt pathway and AMPK activation, and their downstream consequences on glucose transporter translocation, glycogen (B147801) synthesis, lipolysis, and adiponectin secretion.

Key Extrapancreatic Effects and Underlying Signaling Pathways

This compound's extrapancreatic effects are mediated through a complex interplay of signaling cascades that augment or mimic insulin's actions in peripheral tissues.

Enhancement of Insulin-Mediated Glucose Uptake

This compound has been shown to potentiate insulin-stimulated glucose uptake in skeletal muscle and adipocytes. A key mechanism is the promotion of glucose transporter 4 (GLUT4) translocation from intracellular vesicles to the plasma membrane.[1][2][3][4][5] This process is largely dependent on the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6][7][8][9]

This compound This compound PI3K PI3K This compound->PI3K Activates InsulinReceptor Insulin Receptor Substrate (IRS) InsulinReceptor->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles Promotes Translocation PlasmaMembrane Plasma Membrane GlucoseUptake Increased Glucose Uptake GLUT4_vesicles->GlucoseUptake Facilitates GLUT4_translocation GLUT4 Translocation

Figure 1: this compound-induced GLUT4 translocation via PI3K/Akt pathway.
Modulation of Lipolysis and Adiponectin Secretion

In adipose tissue, this compound exhibits anti-lipolytic effects by reducing cyclic AMP (cAMP) levels, a key regulator of hormone-sensitive lipase.[10][11] This action is dependent on the degradation of cAMP by phosphodiesterases.[10] Furthermore, this compound has been shown to increase the secretion of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.[12][13][14] The increase in adiponectin may be a consequence of improved glycemic control and potential direct effects on adipocyte gene expression.[12][13]

Activation of AMP-Activated Protein Kinase (AMPK)

Emerging evidence suggests that this compound can activate AMPK, a crucial cellular energy sensor.[15][16] AMPK activation leads to a cascade of events that promote catabolic processes to generate ATP and inhibit anabolic pathways that consume ATP. In the context of glucose metabolism, AMPK activation can enhance glucose uptake and fatty acid oxidation.[16][17]

This compound This compound AMPK AMPK This compound->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake Promotes MalonylCoA Malonyl-CoA CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) MalonylCoA->CPT1 Inhibits FattyAcidOxidation Increased Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes

Figure 2: this compound's activation of the AMPK signaling pathway.

Quantitative Data on Extrapancreatic Effects

The following tables summarize quantitative data from various studies investigating the extrapancreatic effects of this compound.

Table 1: Effects of this compound on Glucose Metabolism in Skeletal Muscle

ParameterModel SystemThis compound ConcentrationEffectReference
Insulin-stimulated glycogen synthesisCultured human skeletal muscle cells0.1 µmol/l39.97 ± 8.4% increase[18][19]
GLUT4 protein expressionCultured rat cardiac myocytesNot specified148 ± 5% of control[5]
2-deoxyglucose uptakeCultured rat cardiac myocytesNot specified186% of control[5]
Total and membrane GLUT4 expressionMuscle tissue of T2DM SUR1-/- ratsNot specifiedIncreased[3]

Table 2: Effects of this compound on Adipose Tissue Metabolism

ParameterModel SystemThis compound ConcentrationEffectReference
LipogenesisIn vitroNot specified2 times as potent as glibenclamide[1]
GLUT4 protein expressionFat tissue of T2DM SUR1-/- ratsNot specifiedIncreased[3]
Serum adiponectin levelsType 2 diabetic patientsNot specifiedIncreased[12][13]

Table 3: In Vivo Effects of this compound on Glucose Homeostasis

ParameterModel SystemThis compound DoseEffectReference
Rate of glucose infusion (low-dose insulin)Insulin-resistant offspring of T2D patientsAcute infusionIncreased from 12.2 ± 1.1 to 16.1 ± 1.7 µmol/kg/min[20]
Rate of glucose infusion (intermediate-dose insulin)Insulin-resistant offspring of T2D patientsAcute infusionIncreased from 24.4 ± 1.7 to 30.0 ± 2.8 µmol/kg/min[20]
Endogenous glucose productionInsulin-resistant offspring of T2D patientsAcute infusionDecreased[20]
Infarct sizeRabbit hearts10 µMReduced from 67.2 ± 1.3% to 35.8 ± 4.5%[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the extrapancreatic effects of this compound.

Glucose Uptake Assay in Cultured Myotubes

This protocol describes the measurement of glucose uptake in vitro using radiolabeled 2-deoxy-D-glucose.[21][22][23][24]

start Start: Differentiated Myotubes in 6-well plates step1 1. Serum Starve Cells (e.g., 4-6 hours in serum-free media) start->step1 step2 2. Pre-incubation with this compound (or vehicle control) for a defined period step1->step2 step3 3. Insulin Stimulation (add insulin to appropriate wells for 20-30 min) step2->step3 step4 4. Glucose Uptake Initiation Add Krebs-Ringer buffer with [3H]-2-deoxyglucose step3->step4 step5 5. Incubation (e.g., 10 minutes at 37°C) step4->step5 step6 6. Stop Uptake Wash cells with ice-cold PBS step5->step6 step7 7. Cell Lysis (e.g., with 0.1 N NaOH) step6->step7 step8 8. Scintillation Counting Measure radioactivity in the lysate step7->step8 end End: Quantify Glucose Uptake step8->end

Figure 3: Workflow for a radioactive glucose uptake assay.

Materials:

  • Differentiated myotubes (e.g., L6 or C2C12 cells)

  • 6-well cell culture plates

  • Serum-free culture medium

  • This compound stock solution

  • Insulin stock solution

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]-2-deoxy-D-glucose

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.1 N NaOH

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Seed and differentiate myoblasts to form myotubes in 6-well plates.

  • Serum starve the myotubes for 4-6 hours in serum-free medium.

  • Pre-incubate the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include non-insulin stimulated controls.

  • Wash the cells twice with warm KRH buffer.

  • Initiate glucose uptake by adding KRH buffer containing [3H]-2-deoxy-D-glucose (e.g., 0.5 µCi/ml) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM).

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Lyse the cells by adding 0.5 ml of 0.1 N NaOH to each well and incubating for 30 minutes at room temperature.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Normalize the counts to the protein concentration of each well.

Western Blotting for Signaling Protein Phosphorylation (e.g., Akt)

This protocol outlines the detection of phosphorylated Akt as a marker of PI3K/Akt pathway activation.[6][8][25][26]

Materials:

  • Cultured cells (e.g., adipocytes or myotubes)

  • This compound and insulin

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with this compound and/or insulin for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for normalization.

GLUT4 Translocation Assay

This protocol describes a method to quantify the amount of GLUT4 at the plasma membrane using flow cytometry.[27][28][29][30][31]

Materials:

  • Cells expressing a GLUT4 construct with an exofacial epitope tag (e.g., GLUT4-myc)

  • This compound and insulin

  • Primary antibody against the exofacial tag (e.g., anti-myc)

  • Fluorophore-conjugated secondary antibody

  • Flow cytometer

Procedure:

  • Treat the cells with this compound and/or insulin to induce GLUT4 translocation.

  • Incubate the non-permeabilized cells with the primary antibody against the exofacial tag on ice to label surface GLUT4.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with a fluorophore-conjugated secondary antibody on ice.

  • Wash the cells and fix them with paraformaldehyde.

  • Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in GLUT4 at the plasma membrane.

Conclusion

This compound's extrapancreatic effects on glucose metabolism are a significant component of its therapeutic action. By enhancing insulin sensitivity in peripheral tissues through mechanisms involving the PI3K/Akt pathway, potential AMPK activation, and modulation of adipokine secretion, this compound offers a multifaceted approach to glycemic control. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further unravel the intricate molecular pharmacology of this compound and to identify novel targets for the treatment of type 2 diabetes. Continued investigation into these extrapancreatic effects will undoubtedly contribute to the development of more effective and personalized anti-diabetic therapies.

References

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Glimepiride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride (B1671586), a third-generation sulfonylurea, remains a cornerstone in the management of type 2 diabetes mellitus. Its efficacy in stimulating insulin (B600854) secretion and improving glycemic control is well-established. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and its analogs. We delve into the critical structural motifs essential for its biological activity, explore the impact of chemical modifications on its potency and selectivity, and provide detailed experimental protocols for the evaluation of these compounds. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antidiabetic agents.

Introduction

This compound distinguishes itself from previous generations of sulfonylureas through its unique pharmacokinetic and pharmacodynamic profile, including a lower risk of hypoglycemia and potential extrapancreatic effects.[1][2] The this compound molecule can be dissected into three key components: the sulfonylurea pharmacophore, a central phenyl ring, and a substituted pyrrolidine (B122466) ring system. Understanding how modifications to each of these regions influence the drug's interaction with its primary target, the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, is paramount for the rational design of improved analogs. This guide will systematically explore the SAR of this compound, supported by quantitative data and detailed methodologies.

Mechanism of Action: A Dual Approach to Glycemic Control

This compound's primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2] By binding to the SUR1 subunit of the channel, this compound induces membrane depolarization, leading to the influx of calcium ions and subsequent exocytosis of insulin-containing granules.[2]

Beyond its secretagogue activity, this compound is reported to exert extrapancreatic effects, including the enhancement of insulin sensitivity in peripheral tissues.[3] This multifaceted mechanism contributes to its robust glucose-lowering effects.

Signaling Pathway of this compound-Induced Insulin Secretion

Caption: this compound's mechanism of insulin secretion.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The hypoglycemic activity of this compound is intricately linked to its molecular architecture. The following sections dissect the SAR based on modifications to its principal structural components.

The Sulfonylurea Moiety: The Core Pharmacophore

The sulfonylurea group is the cornerstone of this compound's activity, responsible for its high-affinity binding to the SUR1 receptor.

Table 1: SAR of the Sulfonylurea Moiety

ModificationObservationReference
Replacement of sulfonylurea with a carboxylic acid (Meglitinide analog)Retains binding to SUR1, but with altered selectivity profile.[4]
Replacement of the terminal urea (B33335) NH with CH₂ (N-acylsulfonamide)In silico models predict retained binding to PPARγ, suggesting a role in extrapancreatic effects.[5]
The Central Phenyl Ring: A Scaffold for Interaction

The central phenyl ring acts as a scaffold, positioning the sulfonylurea and the side chain for optimal interaction with the receptor.

Table 2: SAR of the Central Phenyl Ring

ModificationObservationReference
Introduction of substituentsGenerally leads to a decrease in activity. The unsubstituted ring appears optimal for SUR1 binding.[3]
Alteration of the ethyl linkerModifications to the length and composition of the ethyl linker between the phenyl ring and the pyrrolidine carboxamide can impact potency.[3]
The Cyclohexyl Ring and Pyrrolidine Carboxamide Side Chain: Dictating Potency and Pharmacokinetics

The bulky and lipophilic side chain, comprising the trans-4-methylcyclohexyl group and the 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide moiety, is a key determinant of this compound's high potency and long duration of action.[2]

Table 3: SAR of the Side Chain

ModificationAnalogIn Vitro Activity (SUR1 Binding IC50, nM)In Vivo Hypoglycemic ActivityReference
Parent CompoundThis compound3.0Potent[6]
Hydroxylation of cyclohexyl ringcis/trans-hydroxythis compound (Metabolite M1)Reduced affinity compared to this compound.Active, but less potent than this compound.[7]
Removal of the pyrrolidine carboxamideThis compound Sulfonamide (Intermediate)Significantly reduced affinity for SUR1.Shows some gluco-regulatory potential, possibly via DPP-IV inhibition.
Glycosylation of the sulfonylureaGlycosylated analogsVariable, some analogs show comparable antihyperglycemic effect to this compound in vivo.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Synthesis of this compound Analogs

A general synthetic route for this compound analogs involves a multi-step process, which can be adapted to introduce desired modifications.

This compound Synthesis Workflow Start Starting Materials (e.g., substituted anilines, cyclohexylamines) Step1 Synthesis of Sulfonamide Intermediate Start->Step1 Step2 Synthesis of Pyrrolidine Carboxamide Moiety Start->Step2 Step3 Coupling of Sulfonamide and Pyrrolidine Carboxamide Step1->Step3 Step2->Step3 Step4 Formation of the Sulfonylurea Bridge Step3->Step4 Purification Purification and Characterization (Chromatography, NMR, MS) Step4->Purification Final_Product This compound Analog Purification->Final_Product

Caption: General workflow for synthesizing this compound analogs.

A common synthetic approach involves the reaction of N-[[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl]phenyl]sulfonyl]methylurethane with trans-4-methylcyclohexylamine.[9] Modifications can be introduced by using substituted starting materials at various stages of the synthesis.

In Vitro Evaluation

This assay determines the affinity of the test compounds for the sulfonylurea receptor 1.

  • Cell Line: HEK293 cells stably expressing the human SUR1 subunit.

  • Radioligand: [³H]-Glibenclamide.

  • Procedure:

    • Prepare cell membranes from the SUR1-expressing HEK293 cells.

    • Incubate the membranes with a fixed concentration of [³H]-Glibenclamide and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Glibenclamide.

This assay measures the ability of the compounds to stimulate insulin release from pancreatic β-cells.

  • Cell Line: INS-1E or MIN6 pancreatic β-cell lines.

  • Procedure:

    • Culture the cells to confluence in appropriate media.

    • Pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB).

    • Replace the buffer with fresh KRBB containing low glucose (as a baseline) or high glucose, with or without the test compound at various concentrations.

    • Incubate for a defined period (e.g., 1-2 hours).

    • Collect the supernatant and measure the insulin concentration using an ELISA kit.

    • Express the results as fold-increase in insulin secretion compared to the low-glucose control.

In Vivo Evaluation

This assay assesses the in vivo efficacy of the compounds in a diabetic animal model.

  • Animal Model: Streptozotocin (STZ)-induced diabetic rats.

  • Procedure:

    • Induce diabetes in rats by a single intraperitoneal injection of STZ.

    • Confirm hyperglycemia by measuring blood glucose levels.

    • Administer the test compound or vehicle orally to the diabetic rats.

    • Collect blood samples at various time points post-administration.

    • Measure blood glucose levels using a glucometer.

    • Calculate the percentage reduction in blood glucose compared to the vehicle-treated group.

Conclusion and Future Directions

The structure-activity relationship of this compound is a complex interplay of its three key structural motifs. The sulfonylurea core is indispensable for high-affinity binding to SUR1, while the side chain significantly influences potency and pharmacokinetic properties. While this compound remains a highly effective therapeutic agent, the exploration of its analogs continues to be an active area of research. Future efforts may focus on designing analogs with enhanced tissue selectivity, further reducing the risk of hypoglycemia, and augmenting the beneficial extrapancreatic effects. The methodologies and SAR data presented in this guide provide a solid foundation for the rational design and evaluation of the next generation of sulfonylurea-based antidiabetic drugs.

References

Pharmacological Profile of Glimepiride in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride (B1671586), a third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells. However, extensive preclinical research in various animal models has revealed a more complex pharmacological profile, including significant extrapancreatic effects that contribute to its glucose-lowering efficacy. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, focusing on its pharmacodynamic and pharmacokinetic properties as observed in animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antidiabetic agents.

Pharmacodynamics

This compound's pharmacodynamic effects are multifaceted, encompassing both pancreatic and extrapancreatic actions to achieve glycemic control.

Pancreatic Effects: Stimulation of Insulin Secretion

This compound's principal mechanism of action is the stimulation of insulin release from the pancreatic β-cells.[1][2] This is achieved through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[1] Binding of this compound to SUR1 leads to the closure of these channels, causing membrane depolarization. This change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell. The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[2]

In various animal models, including dogs, rabbits, mice, and rats, this compound has demonstrated potent insulin secretagogue activity.[2] However, compared to older sulfonylureas like glibenclamide, this compound exhibits a lower binding affinity for the K-ATP channel and may cause less insulin release in normal dogs.[1][2] Despite this, it often produces a more rapid and pronounced blood glucose-decreasing effect, suggesting the contribution of other mechanisms.[1][2]

Extrapancreatic Effects: Enhancing Insulin Sensitivity

A significant body of preclinical evidence highlights the importance of this compound's extrapancreatic effects in its overall antihyperglycemic action. These effects primarily involve an improvement in insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.[1][3]

Key extrapancreatic actions of this compound include:

  • Increased Glucose Uptake: this compound has been shown to enhance the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in fat and skeletal muscle tissues.[1][2] This facilitates the uptake of glucose from the bloodstream into these tissues.

  • Stimulation of Lipogenesis and Glycogenesis: In in vitro studies using 3T3 adipocytes and rat diaphragm, this compound has been observed to stimulate lipogenesis (fat synthesis) and glycogenesis (glycogen synthesis).[1][2][4][5] In the absence of insulin, both this compound and glibenclamide stimulated glucose transport, with this compound often exhibiting a greater potency.[2][3][5] For instance, in the rat diaphragm, glycogenesis was stimulated up to 55% of the maximum insulin effect, and in 3T3 cells, lipogenesis was stimulated up to 40%.[2][5]

  • Activation of Key Metabolic Enzymes: this compound can activate key enzymes involved in glucose and lipid metabolism, further contributing to its insulin-mimetic effects.[1]

  • PI3K/Akt Pathway Activation: Studies in rat adipocytes, skeletal muscle, and osteoblasts have indicated that this compound can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a crucial downstream effector of insulin signaling involved in cell proliferation, differentiation, and metabolic regulation.[6][7]

These extrapancreatic effects collectively lead to improved glucose disposal and a reduction in insulin resistance.[3] Euglycemic clamp studies in rats have demonstrated that this compound can increase glucose disposal rates, confirming its insulin-sensitizing properties in vivo.[1]

Cardiovascular Effects

The cardiovascular safety of sulfonylureas has been a subject of considerable research. Preclinical studies suggest that this compound may have a more favorable cardiovascular profile compared to other sulfonylureas.[8] In various animal models, this compound has been shown to have less of an inhibitory effect on K-ATP channels in cardiac and smooth muscle cells compared to glibenclamide.[8]

In open-chest dogs, intracoronary infusion of equieffective blood glucose-lowering doses of this compound resulted in a significantly lesser reduction in coronary blood flow and depression of mechanical heart activity compared to glibenclamide and gliclazide.[8] Furthermore, in diabetic rats, glibenclamide induced lethal cardiogenic shock in all animals, while this compound did so in only one-fifth of the animals.[8] While some studies have shown this compound to be non-inferior to placebo in terms of major adverse cardiovascular events, others suggest a potential for cardiovascular protection, possibly through mechanisms involving the inhibition of soluble epoxide hydrolase (sEH).[9][10]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical animal models, providing insights into its absorption, distribution, metabolism, and excretion.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterUnitValue (Mean ± SD/SE)Animal ModelReference
Cmax µg/mL35.31 ± 4.05Sprague-Dawley Rats[11]
Tmax h3.2 ± 0.25Sprague-Dawley Rats[11]
t½β h5.30 ± 0.14Sprague-Dawley Rats[11]
AUC(0-∞) µg.h/mL86.10 ± 5.2Sprague-Dawley Rats[11]
Vd(B) L/kg2.83 ± 0.13Sprague-Dawley Rats[11]
ClB L/kg/h0.093 ± 0.005Sprague-Dawley Rats[11]

Table 2: Pharmacokinetic Parameters of this compound in Rabbits

ParameterUnitValue (Mean ± SD/SE)Animal ModelReference
Cmax (ODT) µg/mL22.08Rabbits[12]
Tmax (ODT) h3.0Rabbits[12]
Relative Bioavailability (ODT vs CT) %104.34Rabbits[12]

ODT: Orodispersible Tablet; CT: Conventional Tablet

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to induce a state of hyperglycemia resembling type 1 diabetes.

Objective: To induce diabetes in rats for the evaluation of antihyperglycemic agents.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold

  • Glucometer and test strips

  • Animal handling and injection equipment

Protocol:

  • Animal Acclimatization: House the rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard pellet diet and water for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight (12-16 hours) before STZ administration, with free access to water.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to a final concentration of 60-65 mg/mL. STZ is light-sensitive and unstable in solution, so it should be protected from light and used immediately.

  • STZ Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of the freshly prepared STZ solution at a dose of 60-65 mg/kg body weight.

  • Post-Injection Care: After STZ injection, provide the rats with 5% glucose solution in their drinking water for the next 24 hours to prevent severe hypoglycemia due to the initial massive release of insulin from the damaged β-cells.

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection and then periodically. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for further pharmacological studies.

Hyperinsulinemic-Euglycemic Clamp Study in Rats

This is the gold-standard technique for assessing insulin sensitivity in vivo.

Objective: To quantify insulin-stimulated glucose disposal in rats.

Materials:

  • Anesthetized or conscious, catheterized rats

  • Human insulin

  • 20% dextrose solution

  • Saline solution

  • Infusion pumps

  • Blood glucose analyzer

  • Blood collection supplies

Protocol:

  • Animal Preparation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) several days before the clamp study to allow for recovery. House the rats individually after surgery.

  • Fasting: Fast the rats overnight (8-12 hours) before the clamp procedure.

  • Experimental Setup: On the day of the experiment, connect the venous catheter to two infusion pumps, one for insulin and one for dextrose. Connect the arterial catheter for blood sampling.

  • Basal Period: Allow for a 30-60 minute basal period to collect baseline blood samples for glucose and insulin determination.

  • Clamp Procedure:

    • Start a continuous intravenous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).

    • Simultaneously, begin a variable infusion of 20% dextrose.

    • Monitor blood glucose levels every 5-10 minutes from the arterial catheter.

    • Adjust the dextrose infusion rate to maintain the blood glucose concentration at a constant euglycemic level (e.g., 100-120 mg/dL).

  • Steady State: The clamp is considered to have reached a steady state when the glucose infusion rate required to maintain euglycemia remains constant for at least 30 minutes.

  • Data Analysis: The glucose infusion rate (GIR) during the steady-state period is a measure of whole-body insulin sensitivity. It reflects the amount of glucose taken up by the peripheral tissues under hyperinsulinemic conditions.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's mechanism of action.

Glimepiride_Pancreatic_Pathway cluster_beta_cell Pancreatic β-Cell This compound This compound sur1 SUR1 This compound->sur1 Binds to katp K-ATP Channel sur1->katp Closes depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis Triggers

Caption: Pancreatic signaling pathway of this compound leading to insulin secretion.

Glimepiride_Extrapancreatic_Pathway cluster_peripheral_tissue Peripheral Tissue (Muscle/Fat) This compound This compound pi3k PI3K This compound->pi3k Activates akt Akt/PKB pi3k->akt Activates glut4_translocation GLUT4 Translocation akt->glut4_translocation glycogenesis Glycogenesis akt->glycogenesis lipogenesis Lipogenesis akt->lipogenesis glucose_uptake Increased Glucose Uptake glut4_translocation->glucose_uptake

Caption: Extrapancreatic signaling of this compound enhancing insulin sensitivity.

Experimental Workflow

Preclinical_Evaluation_Workflow animal_model Animal Model Selection (e.g., Rats, Mice) diabetes_induction Induction of Diabetes (e.g., STZ) animal_model->diabetes_induction drug_administration This compound Administration (Dose-Response) diabetes_induction->drug_administration pharmacodynamic_studies Pharmacodynamic Studies drug_administration->pharmacodynamic_studies pharmacokinetic_studies Pharmacokinetic Studies drug_administration->pharmacokinetic_studies blood_glucose Blood Glucose Monitoring pharmacodynamic_studies->blood_glucose insulin_levels Insulin Level Measurement pharmacodynamic_studies->insulin_levels euglycemic_clamp Euglycemic Clamp pharmacodynamic_studies->euglycemic_clamp tissue_analysis Tissue Analysis (GLUT4, etc.) pharmacodynamic_studies->tissue_analysis blood_sampling Serial Blood Sampling pharmacokinetic_studies->blood_sampling data_analysis Data Analysis and Interpretation blood_glucose->data_analysis insulin_levels->data_analysis euglycemic_clamp->data_analysis tissue_analysis->data_analysis lcms LC-MS/MS Analysis blood_sampling->lcms lcms->data_analysis

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

The preclinical pharmacological profile of this compound in animal models reveals a dual mechanism of action that extends beyond simple insulin secretagogue activity. Its ability to enhance insulin sensitivity in peripheral tissues through extrapancreatic effects, including the activation of the PI3K/Akt pathway and increased GLUT4 translocation, contributes significantly to its robust glucose-lowering efficacy. Furthermore, preclinical evidence suggests a favorable cardiovascular safety profile compared to older sulfonylureas. This in-depth understanding of this compound's pharmacology, supported by detailed experimental protocols and quantitative data, is essential for the continued development and optimization of antidiabetic therapies. The information compiled in this technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of diabetes drug discovery and development.

References

Glimepiride's Dual Signaling Pathways in Insulin Secretion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular signaling pathways through which glimepiride (B1671586), a second-generation sulfonylurea, stimulates insulin (B600854) secretion from pancreatic β-cells. It delves into both the classical ATP-sensitive potassium (KATP) channel-dependent mechanism and the more recently elucidated KATP channel-independent pathways, with a particular focus on the role of the cyclic AMP (cAMP) signaling cascade. This document synthesizes current research findings, presents quantitative data in a structured format, outlines detailed experimental protocols for key assays, and provides visual representations of the signaling networks.

Introduction: this compound's Role in Diabetes Management

This compound is an established oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. Its primary therapeutic effect is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] For years, its mechanism was primarily attributed to the inhibition of KATP channels. However, emerging evidence reveals a more complex signaling network, including pathways that are independent of KATP channel activity and involve key players in the cAMP signaling cascade. Understanding these dual mechanisms is crucial for optimizing therapeutic strategies and developing novel drugs targeting insulin secretion.

The Classical Pathway: KATP Channel-Dependent Insulin Secretion

The canonical mechanism of action for all sulfonylureas, including this compound, involves the direct inhibition of the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[3][4]

Mechanism:

  • Binding to SUR1: this compound binds with high affinity to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex.[3][5]

  • Channel Closure: This binding event promotes the closure of the KATP channel, reducing the outward flow of potassium ions (K+).

  • Membrane Depolarization: The decreased K+ efflux leads to the depolarization of the β-cell membrane.

  • Calcium Influx: Membrane depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium ions (Ca2+).

  • Insulin Exocytosis: The subsequent rise in intracellular Ca2+ concentration ([Ca2+]i) is the primary trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

KATP_Dependent_Pathway

The Modern Perspective: KATP Channel-Independent Signaling

Recent research has unveiled a KATP channel-independent mechanism for sulfonylureas, highlighting a direct interaction with components of the cAMP signaling pathway. This pathway acts synergistically with the classical pathway to potentiate insulin secretion.

The Role of cAMP in Insulin Secretion

Cyclic AMP is a crucial second messenger that amplifies GSIS. Its levels are increased by incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) through the activation of adenylyl cyclase.[6] The downstream effects of cAMP are primarily mediated by two effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7]

This compound's Interaction with the cAMP Pathway

While this compound does not appear to directly increase intracellular cAMP levels, it has been shown to directly interact with and activate Epac2 (also known as cAMP-GEFII), a key sensor for cAMP in pancreatic β-cells.[8] This finding positions Epac2 as a direct molecular target for this compound, independent of its action on SUR1.

Mechanism:

  • Direct Epac2 Activation: this compound binds to and directly activates Epac2. This activation can occur even in the absence of elevated cAMP levels.

  • Rap1 Activation: Activated Epac2 functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G-protein Rap1. Epac2 promotes the exchange of GDP for GTP on Rap1, thereby activating it.

  • Potentiation of Exocytosis: Activated Rap1 is involved in the potentiation of insulin granule exocytosis, likely by enhancing the recruitment and priming of insulin granules at the plasma membrane.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

KATP_Independent_Pathway

Synergy with GLP-1 Signaling

The direct activation of Epac2 by this compound provides a molecular basis for the observed synergistic effects between sulfonylureas and GLP-1 receptor agonists. GLP-1 elevates intracellular cAMP, which also activates Epac2. The concurrent binding of both cAMP and this compound to Epac2 leads to a more robust activation of the protein and a greater potentiation of insulin secretion than either agent alone.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Synergistic_Action

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies investigating the effects of this compound.

Table 1: this compound's Effect on KATP Channels

ParameterValueCell Type/SystemReference
IC50 for SUR1/Kir6.2 3.0 nMRecombinant (Xenopus oocytes)[5]
IC50 for SUR2A/Kir6.2 5.4 nMRecombinant (Xenopus oocytes)[5]
IC50 for SUR2B/Kir6.2 7.3 nMRecombinant (Xenopus oocytes)[5]
IC50 for native cardiac KATP 6.8 nMRat ventricular myocytes[1]

Table 2: this compound's Effect on Insulin Secretion and Glucose Homeostasis (Clinical and Preclinical Data)

ParameterChange with this compoundStudy Population/ModelReference
First-phase insulin secretion ↑ (19 ± 8 vs. 32 ± 11 pmol/l, P=0.04)11 obese subjects with type 2 diabetes[9]
Second-phase insulin secretion ↑ (48 ± 23 vs. 72 ± 32 pmol/l, P=0.02)11 obese subjects with type 2 diabetes[9]
Fasting plasma glucose ↓ 2.4 mmol/l (P=0.04)11 obese subjects with type 2 diabetes[9]
Fasting plasma insulin ↑ (66 ± 18 vs. 84 ± 48 pmol/l, P=0.05)11 obese subjects with type 2 diabetes[9]
Basal C-peptide ↑ (0.68 ± 0.07 vs. 0.79 ± 0.08 nmol/l, p < 0.01)Patients with type 2 diabetes[10]
Stimulated C-peptide ↑ (1.11 ± 0.20 vs. 1.39 ± 0.16 nmol/l, p < 0.006)Patients with type 2 diabetes[10]
Blood glucose reduction ↓ 4.1 vs 1.9 mmol/L (vs. placebo, P < 0.05)14 T2DM patients[2]
Plasma insulin increase ↑ 41 vs 25 mU/L (vs. placebo, P < 0.05)14 T2DM patients[2]

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the signaling pathways of this compound.

Measurement of Insulin Secretion from Isolated Pancreatic Islets

Objective: To quantify the effect of this compound on insulin secretion from isolated pancreatic islets in response to various glucose concentrations.

Materials:

  • Isolated pancreatic islets (from mouse, rat, or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM)

  • This compound stock solution (dissolved in DMSO)

  • Insulin ELISA kit

Protocol:

  • Islet Isolation: Isolate pancreatic islets using a standard collagenase digestion method.

  • Pre-incubation: Hand-pick islets of similar size and place them in multi-well plates (e.g., 10-15 islets per well) containing low-glucose (2.8 mM) KRB buffer. Pre-incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing:

    • Low glucose (2.8 mM) ± this compound

    • High glucose (16.7 mM) ± this compound

  • Incubation: Incubate the islets for 1-2 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: Normalize the insulin secretion data to the islet number or total protein content.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Insulin_Secretion_Workflow

FRET-based Assay for Epac2 Activation

Objective: To directly visualize and quantify the activation of Epac2 in living cells in response to this compound.

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1)

  • FRET-based Epac2 biosensor (e.g., Epac2-camps)

  • Cell culture reagents and transfection reagents

  • Fluorescence microscope equipped for FRET imaging

  • This compound stock solution

  • Forskolin (positive control for cAMP elevation)

Protocol:

  • Cell Culture and Transfection: Culture pancreatic β-cells on glass-bottom dishes. Transfect the cells with the Epac2 FRET biosensor plasmid using a suitable transfection reagent.

  • Live-Cell Imaging: 24-48 hours post-transfection, mount the dish on the fluorescence microscope stage. Maintain the cells in a physiological buffer at 37°C.

  • Baseline Measurement: Acquire baseline FRET images by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.

  • Stimulation: Add this compound to the imaging buffer at the desired concentration.

  • Time-Lapse Imaging: Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio over time.

  • Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission) for each time point. A decrease in the FRET ratio typically indicates Epac2 activation. Normalize the data to the baseline FRET ratio.

Rap1 Activation Assay (Pull-down Assay)

Objective: To measure the level of active, GTP-bound Rap1 in pancreatic β-cells following treatment with this compound.

Materials:

  • Pancreatic β-cell line

  • Cell lysis buffer

  • Rap1 activation assay kit (containing RalGDS-RBD beads)

  • Anti-Rap1 antibody

  • Reagents for SDS-PAGE and Western blotting

  • This compound stock solution

Protocol:

  • Cell Culture and Treatment: Culture pancreatic β-cells to near confluency. Treat the cells with this compound for the desired time.

  • Cell Lysis: Lyse the cells in an appropriate lysis buffer on ice.

  • Clarification of Lysates: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Pull-down of Active Rap1: Incubate the cell lysates with RalGDS-RBD (Rap binding domain of RalGDS) beads, which specifically bind to GTP-bound (active) Rap1.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.

  • Quantification: Quantify the band intensity to determine the relative amount of active Rap1 in each sample.

Conclusion

This compound's mechanism of action in stimulating insulin secretion is multifaceted, involving both the well-established KATP channel-dependent pathway and a more recently characterized KATP channel-independent pathway. The latter involves the direct activation of Epac2, a key component of the cAMP signaling cascade, which then activates Rap1 to potentiate insulin exocytosis. This dual mechanism underscores the complexity of insulin secretion regulation and provides a basis for the synergistic effects observed when this compound is co-administered with incretin-based therapies. Further research into the intricate details of these signaling networks will continue to inform the development of more targeted and effective treatments for type 2 diabetes.

References

The Dawn of a New Generation Sulfonylurea: A Technical Guide to the Discovery and Synthesis of Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride (B1671586), a prominent second-generation sulfonylurea, marked a significant advancement in the oral therapeutic landscape for type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the discovery, synthetic history, and mechanism of action of this compound. It details the seminal synthetic routes, including the original patent by Hoechst AG, and subsequent process optimizations, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthetic transformations are provided to facilitate reproducibility. Furthermore, this guide incorporates visual representations of the core signaling pathway and synthetic workflows using Graphviz (DOT language) to offer a clear and concise understanding of the underlying chemical and biological processes.

Discovery and Development

This compound (marketed as Amaryl®) was discovered and developed by Hoechst AG (now Sanofi-Aventis) in the early 1980s. It was patented in 1979 and received its first approval for medical use in 1995.[1] As a second-generation sulfonylurea, this compound offered improved efficacy and a better safety profile, particularly a lower risk of hypoglycemia compared to its predecessors.[1][2] It is sometimes classified as a third-generation sulfonylurea due to its larger substitutions compared to other second-generation agents.[3]

Mechanism of Action

This compound exerts its hypoglycemic effect primarily by stimulating the release of insulin (B600854) from pancreatic β-cells.[1][4] This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane. The K-ATP channel is a complex of two proteins: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel subunit Kir6.2.

The binding of this compound to the SUR1 subunit leads to the closure of the K-ATP channel.[4][5] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels, leading to an influx of extracellular calcium ions. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[4]

Beyond its effects on insulin secretion, this compound has been shown to have some extra-pancreatic effects, including enhancing peripheral insulin sensitivity.[4] This may involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and fat tissues.[4]

Glimepiride_Mechanism_of_Action cluster_beta_cell Pancreatic β-cell This compound This compound SUR1 SUR1 This compound->SUR1 Binds K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Kir6_2 Kir6.2 Kir6_2->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin Insulin Insulin_Exocytosis->Insulin Releases Bloodstream Bloodstream Insulin->Bloodstream Enters

Caption: Signaling pathway of this compound in pancreatic β-cells.

Synthetic History and Methodologies

The synthesis of this compound has evolved since its initial disclosure. The core structure consists of a central sulfonylurea moiety connecting a substituted pyrrolidinone ring and a trans-4-methylcyclohexyl group.

Original Hoechst Synthesis (U.S. Patent 4,379,785)

The seminal synthesis of this compound, as described in the original Hoechst patent, involves a multi-step process starting from 3-ethyl-4-methyl-3-pyrrolin-2-one (B45608). This route is outlined below and serves as the foundation for many subsequent industrial processes.

Hoechst_Synthesis A 3-Ethyl-4-methyl- 3-pyrrolin-2-one C [2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido)ethyl]benzene A->C B 2-Phenylethyl isocyanate B->C E 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzenesulfonyl chloride C->E 1. D Chlorosulfonic acid D->E G 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzenesulfonamide E->G 2. F Ammonia (B1221849) F->G I This compound G->I 3. H trans-4-Methylcyclohexyl isocyanate H->I

Caption: Original Hoechst synthesis of this compound.

Experimental Protocols (Adapted from U.S. Patent 4,379,785 and subsequent literature):

Step 1: Synthesis of [2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene

  • Method: 3-Ethyl-4-methyl-3-pyrrolin-2-one is condensed with 2-phenylethyl isocyanate.

  • Protocol: A mixture of 3-ethyl-4-methyl-3-pyrrolin-2-one and 2-phenylethyl isocyanate is heated, typically at elevated temperatures (e.g., 150 °C) to facilitate the reaction.[6] The crude product is then purified.

Step 2: Synthesis of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzenesulfonamide

  • Method: The product from Step 1 undergoes chlorosulfonation followed by amidation.

  • Protocol: The intermediate is reacted with chlorosulfonic acid, often at a controlled temperature (e.g., 40 °C), to yield the corresponding benzenesulfonyl chloride.[6] This is subsequently treated with a concentrated solution of ammonia to form the sulfonamide.[6] The purity of the para-isomer at this stage is crucial for the final product quality, with typical purities ranging from 82-88% before further purification.

Step 3: Synthesis of this compound

  • Method: The sulfonamide intermediate is condensed with trans-4-methylcyclohexyl isocyanate.

  • Protocol: 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzenesulfonamide is reacted with trans-4-methylcyclohexyl isocyanate in a suitable solvent, such as acetone, to yield this compound.[6]

Table 1: Quantitative Data for the Original Hoechst Synthesis

StepProductTypical YieldPurity (HPLC)
24-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzenesulfonamide-82-88% (crude para isomer)
3This compound86.3%>99.5% (after purification)
Alternative and Optimized Synthetic Routes

Several alternative synthetic routes have been developed to improve efficiency, reduce the use of hazardous reagents, and enhance the purity of the final product.

One notable alternative approach avoids the direct use of isocyanates by first preparing a carbamate (B1207046) of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one. This carbamate is then reacted with 4-(2-aminoethyl)benzenesulfonamide (B156865) to produce the key sulfonamide intermediate. Finally, this intermediate is reacted with phenyl (trans-4-methylcyclohexyl)carbamate to yield this compound. This method circumvents the need for phosgene (B1210022) and isocyanates.

Process Optimization and Purification:

Industrial-scale synthesis has focused on optimizing reaction conditions and purification methods to achieve high yields and purity. For instance, a purification process for this compound involves dissolving the crude product in methanol (B129727) with the aid of ammonia gas, followed by neutralization with acetic acid to precipitate the purified product. This method has been reported to yield this compound with a purity of over 99.5%.

Table 2: Comparison of Different this compound Synthesis and Purification Methods

MethodKey ReagentsReported YieldReported Purity (HPLC)
Hoechst Patent2-Phenylethyl isocyanate, Chlorosulfonic acid, trans-4-Methylcyclohexyl isocyanate86.3%>99.5%
Carbamate RouteCarbamate of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one, Phenyl (trans-4-methylcyclohexyl)carbamate-High
Toluene Refluxtrans-4-methylcyclohexyl amine, 4-dimethylaminopyridine, toluene95%99.5%
Methanolic Ammonia PurificationMethanol, Ammonia gas, Acetic acid~90% (purification yield)>99.5%

Visualization of an Industrial Synthetic Workflow

The following diagram illustrates a typical industrial workflow for the synthesis of this compound, incorporating key reaction and purification steps.

Industrial_Glimepiride_Synthesis cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials: - 3-Ethyl-4-methyl-3-pyrrolin-2-one - 2-Phenylethyl isocyanate Step1 Step 1: Condensation (e.g., 150°C) Start->Step1 Intermediate1 [2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene Step1->Intermediate1 Step2 Step 2: Chlorosulfonation (Chlorosulfonic acid, ~40°C) Intermediate1->Step2 Intermediate2 Benzenesulfonyl chloride derivative Step2->Intermediate2 Step3 Step 3: Amidation (Conc. Ammonia) Intermediate2->Step3 Intermediate3 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzenesulfonamide Step3->Intermediate3 Step4 Step 4: Condensation (trans-4-Methylcyclohexyl isocyanate, Acetone) Intermediate3->Step4 Crude_this compound Crude this compound Step4->Crude_this compound Purification_Start Crude this compound Dissolution Dissolution in Methanol/Ammonia Purification_Start->Dissolution Filtration Charcoal Treatment & Filtration Dissolution->Filtration Precipitation Neutralization with Acetic Acid (pH 5.5-6.0) Filtration->Precipitation Final_Product Pure this compound (Form I) Precipitation->Final_Product

Caption: Industrial synthesis and purification workflow for this compound.

Conclusion

The discovery and development of this compound represent a significant milestone in the management of type 2 diabetes. Its synthesis, originating from the foundational work of Hoechst AG, has been refined over the years to improve efficiency, safety, and purity. Understanding the intricate details of its synthetic pathways and mechanism of action is crucial for researchers and professionals in the field of drug development. This guide provides a consolidated resource of this critical information, aiming to support further innovation and optimization in the synthesis and application of this important therapeutic agent.

References

Investigating Off-Target Effects of Glimepiride In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride (B1671586), a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion. However, emerging in vitro evidence reveals that this compound exerts a range of "off-target" effects, interacting with various proteins and signaling pathways beyond its primary therapeutic target. Understanding these off-target activities is crucial for a comprehensive safety and efficacy profile, and for identifying potential new therapeutic applications. This technical guide provides an in-depth overview of the known in vitro off-target effects of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of this compound's Off-Target Interactions

The following tables summarize the key quantitative data from in vitro studies on this compound's off-target effects, providing a comparative overview of its potency and selectivity.

TargetSubtype/VariantCell/SystemAssay TypeParameterValueReference(s)
ATP-Sensitive Potassium (KATP) Channel Kir6.2/SUR1 (β-cell type)Xenopus oocytesInside-out patch clampIC503.0 nM[1]
Kir6.2/SUR2A (cardiac type)Xenopus oocytesInside-out patch clampIC505.4 nM[1]
Kir6.2/SUR2A (cardiac type)Rat cardiac myocytesWhole-cell patch clampIC506.8 nM
Kir6.2/SUR2A (cardiac type)HEK 293 cellsOutside-out patch clampIC506.2 nM
Kir6.2/SUR2B (smooth muscle type)Xenopus oocytesInside-out patch clampIC507.3 nM[1]
Mitochondrial KATP (mitoKATP)Isolated rat cardiac mitochondria-EffectNo significant blockade[2]
LDL Oxidation Human coronary arterial endothelial cellsIn vitro oxidation assayIC508.8 x 10⁻⁷ M[3]
ProcessCell TypeAssayEffectQuantitative DataReference(s)
Glycogen (B147801) Synthesis Cultured human skeletal muscle cells[¹⁴C]-glucose incorporationPotentiation of insulin-stimulated synthesisMaximal effect of ~40% increase at 0.1 µM[4][5]
Lipogenesis & Glycogenesis In vitro studies-StimulationTwo times as potent as glibenclamide[6][7]
PI3K/Akt Pathway Rat osteoblasts, Human umbilical vein endothelial cells (HUVEC)Western BlotActivationSignificant increase in phosphorylation of Akt and eNOS[8]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate intracellular signaling cascades, most notably the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.

PI3K/Akt Signaling Pathway

In vitro studies in various cell types, including rat osteoblasts and human umbilical vein endothelial cells (HUVECs), have demonstrated that this compound can activate the PI3K/Akt pathway. This activation leads to the phosphorylation of Akt and its downstream effector, endothelial nitric oxide synthase (eNOS). The activation of this pathway is implicated in some of this compound's extrapancreatic effects.[8]

PI3K_Akt_Pathway This compound This compound Unknown_Receptor Unknown Receptor This compound->Unknown_Receptor binds PI3K PI3K Unknown_Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates pAkt p-Akt Akt->pAkt phosphorylation eNOS eNOS pAkt->eNOS phosphorylates peNOS p-eNOS eNOS->peNOS phosphorylation NO Nitric Oxide peNOS->NO produces

Figure 1: this compound-induced activation of the PI3K/Akt/eNOS signaling pathway.

EPAC/Rap1 Signaling Pathway

While the direct binding of this compound to Exchange Protein Directly Activated by cAMP (EPAC) is debated, evidence suggests an interplay between sulfonylureas and the EPAC/Rap1 signaling pathway, which is crucial for insulin secretion. Some studies indicate that certain sulfonylureas, in combination with cAMP analogs, can enhance the activation of Rap1, a small GTPase downstream of EPAC.[9] This suggests a potential indirect modulatory role of this compound on this pathway.

EPAC_Rap1_Pathway This compound This compound cAMP cAMP This compound->cAMP potentiates effect of EPAC EPAC cAMP->EPAC activates Rap1_GTP Rap1-GTP EPAC->Rap1_GTP activates (GEF) Rap1_GDP Rap1-GDP Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors (e.g., Insulin Exocytosis) Rap1_GTP->Downstream_Effectors

Figure 2: Potential interplay of this compound with the EPAC/Rap1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to investigate the off-target effects of this compound.

Electrophysiological Analysis of KATP Channel Activity

Objective: To measure the inhibitory effect of this compound on different KATP channel subtypes.

Methodology: Patch-clamp electrophysiology (Whole-cell or Inside-out configuration).

Experimental Workflow:

Patch_Clamp_Workflow A Cell Preparation (e.g., Xenopus oocytes, HEK293 cells, or isolated cardiomyocytes) B Transfection with Kir6.x and SURx subunits (for recombinant channels) A->B C Patch Pipette Fabrication & Filling (with appropriate intracellular solution) A->C D Giga-seal Formation on the cell membrane C->D E Establish Whole-cell or Inside-out Configuration D->E F Record Baseline KATP Channel Currents E->F G Perfusion with this compound (at various concentrations) F->G H Record KATP Channel Currents in the presence of this compound G->H I Data Analysis (IC50 determination) H->I

Figure 3: Workflow for patch-clamp analysis of KATP channel inhibition by this compound.

Detailed Protocol Steps:

  • Cell Culture and Transfection:

    • For recombinant channels, culture HEK293 cells and transiently transfect them with plasmids encoding the desired Kir6.x and SURx subunits using a suitable transfection reagent.

    • For native channels, isolate primary cells such as rat ventricular cardiomyocytes.

  • Electrophysiological Recording:

    • Prepare borosilicate glass microelectrodes with a resistance of 2-5 MΩ when filled with intracellular solution.

    • The intracellular (pipette) solution typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, adjusted to pH 7.3 with KOH.

    • The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • For whole-cell recordings, apply a brief suction to rupture the membrane patch. For inside-out recordings, gently pull the pipette away from the cell to excise a membrane patch with the intracellular side facing the bath solution.

    • Hold the membrane potential at a suitable voltage (e.g., -60 mV) and record baseline KATP currents.

    • Apply this compound at a range of concentrations to the bath solution and record the resulting inhibition of the KATP currents.

  • Data Analysis:

    • Measure the peak current amplitude before and after the application of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of PI3K/Akt Pathway Activation

Objective: To determine if this compound activates the PI3K/Akt signaling pathway by measuring the phosphorylation of key proteins.

Methodology: Western Blotting.

Experimental Workflow:

Western_Blot_Workflow A Cell Culture & Treatment (e.g., HUVECs, osteoblasts) with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA assay) B->C D SDS-PAGE (Protein separation by size) C->D E Protein Transfer to PVDF membrane D->E F Blocking (to prevent non-specific antibody binding) E->F G Primary Antibody Incubation (e.g., anti-p-Akt, anti-total-Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection & Imaging H->I J Densitometry Analysis (Quantification of band intensity) I->J

Figure 4: Workflow for Western blot analysis of PI3K/Akt pathway activation.

Detailed Protocol Steps:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting:

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, total Akt, p-eNOS, total eNOS) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the fold-change in activation.

In Vitro Adipogenesis and Lipogenesis Assays

Objective: To assess the effect of this compound on adipocyte differentiation and lipid accumulation.

Methodology: 3T3-L1 cell differentiation and Oil Red O staining.

Experimental Workflow:

Adipogenesis_Workflow A Culture 3T3-L1 preadipocytes to confluence B Induce Differentiation (with insulin, dexamethasone, and IBMX) A->B C Treat with this compound during differentiation B->C D Mature Adipocyte Formation (lipid droplet accumulation) C->D E Oil Red O Staining (to visualize lipid droplets) D->E F Quantification (spectrophotometric measurement of extracted dye) E->F

Figure 5: Workflow for assessing the effect of this compound on adipogenesis.

Detailed Protocol Steps:

  • 3T3-L1 Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

    • Once confluent, induce differentiation by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

    • Include different concentrations of this compound in the differentiation medium.

  • Oil Red O Staining:

    • After 7-10 days of differentiation, wash the mature adipocytes with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain the lipid droplets by incubating the cells with a freshly prepared Oil Red O working solution for 10-20 minutes.

    • Wash extensively with water to remove unbound dye.

  • Quantification of Lipogenesis:

    • Visually inspect the cells under a microscope for lipid droplet formation.

    • For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol.

    • Measure the absorbance of the extracted dye at a wavelength of approximately 510 nm using a spectrophotometer.

Conclusion

The in vitro off-target effects of this compound are multifaceted and extend beyond its primary role as an insulin secretagogue. Its interactions with various KATP channel subtypes, modulation of the PI3K/Akt signaling pathway, and influence on metabolic processes such as glycogenesis and lipogenesis highlight a complex pharmacological profile. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these off-target effects. A deeper understanding of these molecular interactions is essential for optimizing the therapeutic use of this compound, minimizing potential adverse effects, and exploring novel therapeutic avenues. Further research is warranted to fully elucidate the clinical relevance of these in vitro findings.

References

Glimepiride's Role in Adipocyte Differentiation and Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Glimepiride (B1671586), a third-generation sulfonylurea, is primarily known for its insulin (B600854) secretagogue effects in pancreatic β-cells. However, a growing body of evidence highlights its significant extra-pancreatic actions, particularly within adipose tissue. This technical guide delves into the molecular mechanisms by which this compound influences adipocyte differentiation and function. The core of its action in fat cells is attributed to its ability to act as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. This engagement initiates a cascade of events leading to enhanced adipocyte differentiation, modulation of adipokine secretion—most notably an increase in the insulin-sensitizing hormone adiponectin—and improved glucose and lipid metabolism within the adipocyte. This document provides a comprehensive overview of the signaling pathways, quantitative effects, and detailed experimental protocols relevant to the study of this compound's impact on adipocyte biology, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Partial PPARγ Agonism

This compound's effects on adipocytes are fundamentally linked to its function as a partial agonist of PPARγ.[1][2] PPARγ is a nuclear receptor that serves as a master transcriptional regulator of adipocyte differentiation and is crucial for lipogenesis and insulin sensitivity.[3][4] Unlike full agonists like thiazolidinediones (TZDs), this compound exhibits a milder, partial activation of PPARγ.[5] This interaction is competitive with other ligands and is sufficient to recruit coactivators and dismiss corepressors from the PPARγ complex, thereby initiating the transcription of target genes.[1] This partial agonism is a key characteristic, suggesting a potentially different therapeutic profile compared to full PPARγ agonists. Studies indicate that the potency of this compound's PPARγ agonist activity is approximately 16-25% of that achieved by pioglitazone (B448), a potent TZD.[1][5]

Signaling Pathway

This compound exerts its effects through a multi-faceted signaling cascade. Upon entering the preadipocyte, it directly binds to and partially activates the PPARγ/RXR nuclear receptor complex. This activation drives the expression of key adipogenic transcription factors such as CCAAT/enhancer-binding protein alpha (C/EBPα) and downstream target genes like Fatty Acid Binding Protein 4 (FABP4/aP2) and Adiponectin.[5][6][7] This cascade promotes the differentiation of preadipocytes into mature, lipid-storing adipocytes.

Separately, this compound has been shown to activate the PI3K/Akt signaling pathway, a critical component of insulin signaling.[8] This activation contributes to the translocation of glucose transporter 4 (GLUT4) vesicles from intracellular stores to the plasma membrane, thereby enhancing glucose uptake.[9][10][11]

G cluster_0 This compound-Induced Signaling in Adipocytes This compound This compound pparg PPARγ/RXR Complex (Partial Agonism) This compound->pparg Binds & Activates pi3k PI3K Activation This compound->pi3k Activates cebpa C/EBPα Expression pparg->cebpa target_genes Target Gene Expression (FABP4, Adiponectin, etc.) cebpa->target_genes differentiation Adipocyte Differentiation & Lipid Accumulation target_genes->differentiation function Improved Adipocyte Function (↑ Adiponectin, ↑ Insulin Sensitivity) differentiation->function akt Akt Activation pi3k->akt glut4_translocation GLUT4 Translocation akt->glut4_translocation glut4_vesicles Intracellular GLUT4 Vesicles glut4_vesicles->glut4_translocation Mobilizes glucose_uptake Enhanced Glucose Uptake glut4_translocation->glucose_uptake glucose_uptake->function

Caption: this compound signaling cascade in adipocytes.

Effects on Adipocyte Differentiation and Function

This compound actively promotes the maturation of preadipocytes into functional adipocytes, a process characterized by significant morphological and molecular changes.

Promotion of Adipogenesis

Treatment of preadipocyte cell lines (e.g., 3T3-L1) and primary human preadipocytes with this compound induces differentiation, marked by increased accumulation of lipid droplets and triglycerides.[6] This process is underpinned by the elevated expression of key adipogenic markers. For instance, in 3T3-L1 cells, this compound treatment has been shown to increase the transcriptional levels of the adipogenic marker gene aP2 (also known as FABP4) by 2.4-fold in adipocytes and 3.7-fold in fibroblasts.[5] Concurrently, the protein levels of critical transcription factors like C/EBPα are also increased.[6]

ParameterCell TypeThis compound ConcentrationObservationReference
PPARγ Transcriptional Activity 3T3-L1 Adipocytes1 µMSignificantly elevated; ~20% of 1 µM pioglitazone effect[5]
aP2 (FABP4) mRNA Expression 3T3-L1 AdipocytesNot specified2.4-fold increase[5]
aP2 (FABP4) mRNA Expression 3T3-L1 FibroblastsNot specified3.7-fold increase[5]
FABP4 Protein Induction (EC50) Primary Human Preadipocytes2.8 µMGlibenclamide was more potent (EC50 = 0.32 µM)[6]
C/EBPα Protein Expression Primary Human PreadipocytesNot specifiedIncreased protein levels observed via Western blot[6]
Triglyceride Content Primary Human PreadipocytesNot specifiedSignificant increase compared to control[6]
Modulation of Adipocyte Function

Beyond differentiation, this compound modulates the metabolic functions of mature adipocytes.

  • Adipokine Secretion: this compound treatment consistently increases the gene expression and secretion of adiponectin, an adipokine known to enhance insulin sensitivity and possess anti-inflammatory properties.[1][12] Clinical studies have corroborated these in vitro findings, showing that this compound therapy elevates circulating levels of total and high-molecular-weight (HMW) adiponectin in patients with type 2 diabetes.[12][13][14] This effect may be partly due to the reduction in insulinemia, as insulin can suppress adiponectin expression.[13] Conversely, this compound has been shown to decrease the expression of the pro-inflammatory cytokine TNF-α in adipose tissue, which may further contribute to improved insulin sensitivity.[1][15]

ParameterStudy Population / ModelTreatment DetailsKey FindingReference
Serum Adiponectin Type 2 Diabetes Patients3 months, avg. 1.9 mg/daySignificant increase in serum adiponectin[13]
Plasma HMW Adiponectin Type 2 Diabetes Patients24 weeks, 1-4 mg/dayMarked increase in HMW adiponectin levels[12][16]
Plasma TNF-α Elderly Type 2 Diabetes Patients8 weeksSignificant decrease in plasma TNF-α[14]
Adipose TNF-α mRNA Diabetic, Obese Rats12 weeksNo significant increase compared to glibenclamide[15]
  • Glucose and Lipid Metabolism: this compound enhances glucose transport in adipocytes, an effect associated with the increased translocation of GLUT1 and GLUT4 from intracellular compartments to the plasma membrane.[9][10] This action is observed even in insulin-resistant adipocytes, suggesting this compound can bypass certain defects in the insulin signaling pathway.[9] Furthermore, this compound stimulates lipogenesis, the process of synthesizing fatty acids for storage as triglycerides, which is consistent with its role in promoting the primary function of adipocytes.[1][17][18] This "lipid steal" hypothesis suggests that by redirecting free fatty acids towards storage in adipose tissue, this compound may protect other organs like muscle and liver from lipid-induced insulin resistance.[6]

Experimental Protocols & Workflows

Reproducible and standardized protocols are essential for studying the effects of this compound on adipocytes. Below are detailed methodologies for key experiments.

General Experimental Workflow

A typical investigation into this compound's effects on adipogenesis follows a structured workflow, from cell culture to endpoint analysis. This process ensures that preadipocytes are properly prepared, differentiated under controlled conditions, and then analyzed using a variety of molecular and cellular techniques to quantify the effects of the compound.

G cluster_workflow Experimental Workflow: this compound's Effect on Adipogenesis start Start: Culture Preadipocytes (e.g., 3T3-L1, Primary Human) confluence Grow to 100% Confluence (Contact Inhibition) start->confluence induction Induce Differentiation (Day 0) with MDI Cocktail confluence->induction treatment Split into Treatment Groups induction->treatment control Control Group (Vehicle - e.g., DMSO) treatment->control glimepiride_group This compound Group (Test Concentrations) treatment->glimepiride_group maintenance Culture in Maintenance Medium (Change every 2-3 days) control->maintenance glimepiride_group->maintenance harvest Harvest Cells at Time Points (e.g., Day 4, 8, 12) maintenance->harvest analysis Endpoint Analysis harvest->analysis oro Lipid Accumulation (Oil Red O Staining) analysis->oro qpcr Gene Expression (qPCR for PPARγ, FABP4, Adiponectin) analysis->qpcr western Protein Levels (Western Blot for C/EBPα, GLUT4) analysis->western glucose Functionality Assay (Glucose Uptake) analysis->glucose

Caption: A standardized workflow for in vitro adipogenesis studies.
Protocol: Preadipocyte Differentiation (3T3-L1 Model)

This protocol is adapted from established methods for inducing 3T3-L1 preadipocyte differentiation.

  • Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum. Culture until cells reach 100% confluence. Allow cells to remain confluent for an additional 48 hours to ensure growth arrest (Day -2 to Day 0).

  • Induction (Day 0): Replace the medium with Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. Add this compound or vehicle control to the respective wells.

  • Medium Change (Day 2/3): Remove the DM and replace it with Maintenance Medium (MM): DMEM with 10% FBS and 1 µg/mL insulin. Continue to add this compound or vehicle.

  • Maintenance: Replace the MM every 2-3 days. Full differentiation, characterized by the presence of large lipid droplets, is typically observed between days 8 and 12.

Protocol: Oil Red O Staining for Lipid Accumulation

This method visualizes the neutral lipids accumulated in differentiated adipocytes.[6]

  • Wash: Gently wash the differentiated cell monolayer twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

  • Wash: Wash the fixed cells three times with distilled water.

  • Staining: Add Oil Red O working solution (e.g., 0.3% w/v in 60% isopropanol) to cover the cell monolayer and incubate for 1 hour at room temperature.

  • Wash & Visualize: Wash the cells repeatedly with distilled water to remove excess stain. Visualize the stained lipid droplets (which appear bright red) using light microscopy. For quantification, the stain can be eluted with 100% isopropanol (B130326) and the absorbance measured at ~500 nm.

Protocol: Glucose Uptake Assay

This assay measures the rate of glucose transport into adipocytes using a radiolabeled glucose analog.[19]

  • Starvation: Wash differentiated adipocytes with PBS and incubate in serum-free, low-glucose Krebs-Ringer-HEPES (KRH) buffer for 3-4 hours to starve them of serum and insulin.

  • Stimulation: Pre-incubate the cells for 30 minutes in KRH buffer without glucose, but containing the desired concentration of insulin and/or this compound.

  • Uptake: Add a mixture of 2-deoxy-D-[¹⁴C]glucose ([¹⁴C]2-DOG) to a final concentration of ~0.25 µCi/mL and incubate for exactly 10 minutes at 37°C.

  • Wash: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lysis & Quantification: Lyse the cells (e.g., with 0.1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Conclusion

This compound's role extends beyond its classical function as an insulin secretagogue. Its extra-pancreatic effects on adipose tissue are significant and are primarily mediated through partial agonism of PPARγ. By promoting adipocyte differentiation, stimulating the secretion of beneficial adipokines like adiponectin, and enhancing glucose uptake, this compound directly modulates adipocyte biology to favor improved systemic insulin sensitivity. This multifaceted mechanism of action distinguishes it from other sulfonylureas and provides a strong rationale for its use in the management of type 2 diabetes. The detailed understanding of these pathways and the availability of robust experimental protocols are crucial for future research aimed at developing novel therapeutics that can selectively harness the beneficial metabolic effects of PPARγ activation in adipose tissue.

References

The Impact of Glimepiride on Cardiovascular Ion Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of the second-generation sulfonylurea, Glimepiride (B1671586), on cardiovascular ion channels. By synthesizing data from numerous electrophysiological and preclinical studies, this document offers a detailed overview of the molecular interactions and their physiological consequences, with a particular focus on ATP-sensitive potassium (K-ATP) channels. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in cardiovascular pharmacology and drug development.

Executive Summary

This compound, a widely prescribed anti-diabetic medication, primarily exerts its glucose-lowering effect by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. However, the presence of similar K-ATP channels in the cardiovascular system, along with other ion channels crucial for cardiac function, necessitates a thorough understanding of this compound's cardiac electrophysiological profile. This guide details the current knowledge of this compound's interactions with cardiovascular ion channels, presenting quantitative data, experimental methodologies, and an exploration of the associated signaling pathways. The primary focus is on K-ATP channels, where this compound demonstrates a high affinity for the cardiac subtype (Kir6.2/SUR2A). Notably, a distinction is drawn between its effects on sarcolemmal and mitochondrial K-ATP channels, which has significant implications for its cardiovascular safety profile, particularly in the context of ischemic preconditioning.

Quantitative Data: this compound's Effect on Cardiovascular Ion Channels

The primary molecular target of this compound in the cardiovascular system is the ATP-sensitive potassium (K-ATP) channel. The available quantitative data from various electrophysiological studies are summarized below.

ATP-Sensitive Potassium (K-ATP) Channels

K-ATP channels are hetero-octameric complexes formed by four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The cardiac sarcolemmal K-ATP channel is predominantly composed of Kir6.2 and SUR2A subunits.

Table 1: Inhibitory Effects of this compound on K-ATP Channels

Channel SubtypeExperimental ModelMethodThis compound Concentration for Half-Maximal Inhibition (IC50)Reference(s)
Recombinant Channels
Kir6.2/SUR1 (β-cell type)Xenopus oocytesInside-out patch clamp3.0 nM[1][2]
Kir6.2/SUR2A (cardiac type)Xenopus oocytesInside-out patch clamp5.4 nM[1][2]
Kir6.2/SUR2A (cardiac type)HEK 293 cellsOutside-out patch clamp6.2 nM[3]
Kir6.2/SUR2B (smooth muscle type)Xenopus oocytesInside-out patch clamp7.3 nM[1][2]
Kir6.2 (without SUR)Xenopus oocytesInside-out patch clamp~400 µM (low-affinity site)[2]
Native Cardiac Channels
Sarcolemmal K-ATPRat ventricular myocytesWhole-cell patch clamp (Pinacidil-activated)6.8 nM[3]
Sarcolemmal K-ATPIsolated ventricular myocytesNot specified (Rilmakalim-activated)31.6 nM[4]

Table 2: Comparative Inhibition of Cardiac Sarcolemmal K-ATP Channels

CompoundExperimental ModelMethodIC50Reference(s)
This compoundRat ventricular myocytesWhole-cell patch clamp (Pinacidil-activated)6.8 nM[3]
GlibenclamideRat ventricular myocytesWhole-cell patch clamp (Pinacidil-activated)7.9 nM[3]
GlibenclamideIsolated ventricular myocytesNot specified (Rilmakalim-activated)6.8 nM[4]
Mitochondrial K-ATP (mitoK-ATP) Channels
L-type Calcium Channels and Voltage-Gated Sodium Channels

Currently, there is a lack of published, peer-reviewed studies providing direct quantitative data on the effects of this compound on L-type calcium channels and voltage-gated sodium channels in cardiomyocytes. While some studies have investigated the broader cardiovascular effects of sulfonylureas, specific electrophysiological data for this compound on these particular channels is not available.[6][7] Therefore, the potential for this compound to directly modulate these channels remains an area for future investigation.

Experimental Protocols

The following sections detail the key experimental methodologies used to investigate the impact of this compound on cardiovascular ion channels.

Electrophysiological Recording of K-ATP Channels

The patch-clamp technique is the gold standard for studying ion channel activity. Both whole-cell and excised patch (inside-out, outside-out) configurations are used to characterize the effects of this compound.

  • Primary Cardiomyocytes: Ventricular myocytes are enzymatically isolated from adult rat or rabbit hearts.

  • Heterologous Expression Systems: Human Embryonic Kidney (HEK) 293 cells or Xenopus laevis oocytes are transfected with cRNA or cDNA encoding the desired Kir6.2 and SUR subunits.

  • Whole-Cell Configuration: This configuration allows for the recording of macroscopic currents from the entire cell membrane.

    • Pipette Solution (intracellular): Typically contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and varying concentrations of ATP and ADP to modulate K-ATP channel activity. The pH is adjusted to 7.2-7.4 with KOH.

    • Bath Solution (extracellular): A standard Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.

    • Procedure: A glass micropipette with a resistance of 2-5 MΩ is sealed onto the cell membrane. The membrane patch is then ruptured by gentle suction to allow electrical access to the cell interior. Currents are recorded in response to voltage steps or ramps. K-ATP channel currents are often activated by metabolic inhibition or by using a K-ATP channel opener like pinacidil.

  • Inside-Out Patch Configuration: This configuration is ideal for studying the direct effects of intracellularly applied substances, such as this compound, on the ion channel.

    • Procedure: After forming a giga-ohm seal, the pipette is retracted to excise a patch of membrane with the intracellular side facing the bath solution. This allows for the direct application of this compound to the intracellular face of the channel.

Langendorff-Perfused Heart Model for Ischemia-Reperfusion Studies

This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic and neural influences.[8] It is particularly useful for investigating the effects of drugs on ischemic preconditioning and ischemia-reperfusion injury.

  • Heart Preparation: The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rat, rabbit) and immediately placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated, and retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow is initiated.

  • Ischemia-Reperfusion Protocol:

    • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).

    • Preconditioning (optional): One or more short cycles of global ischemia (stopping the perfusion) followed by reperfusion are performed.

    • Sustained Ischemia: The heart is subjected to a prolonged period of global or regional ischemia (e.g., 30 minutes).

    • Reperfusion: Perfusion is restored, and the heart is allowed to recover for an extended period (e.g., 120 minutes).

  • Drug Administration: this compound or other pharmacological agents can be added to the perfusate at different stages of the protocol.

  • Data Acquisition: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored. At the end of the experiment, the heart can be sectioned and stained (e.g., with triphenyltetrazolium (B181601) chloride) to determine the infarct size.

Isolation of Cardiac Mitochondria

To study the specific effects of this compound on mitochondrial ion channels, mitochondria are isolated from cardiac tissue.

  • Tissue Homogenization: Freshly excised heart tissue is minced and homogenized in an ice-cold isolation buffer.[9]

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate mitochondria from other cellular components.[10]

  • Mitochondrial Respiration and Ion Flux Assays: The function of isolated mitochondria can be assessed by measuring oxygen consumption (respirometry) or ion fluxes using fluorescent probes.

Signaling Pathways and Mechanisms of Action

The interaction of this compound with cardiovascular ion channels, particularly K-ATP channels, can trigger downstream signaling pathways that influence cardiac function and survival.

Direct Blockade of Sarcolemmal K-ATP Channels

This compound binds to the SUR2A subunit of the cardiac sarcolemmal K-ATP channel, leading to its closure.[2] This inhibition of potassium efflux results in membrane depolarization. Under normal physiological conditions, this effect is modest as K-ATP channels are mostly closed. However, during ischemia, when intracellular ATP levels fall, K-ATP channels open, leading to a shortening of the action potential duration and a reduction in calcium influx, which is a protective mechanism. The blockade of these channels by this compound can interfere with this protective response.

Glimepiride_KATP_Channel_Interaction cluster_membrane Sarcolemmal Membrane KATP K-ATP Channel (Kir6.2/SUR2A) K_ion K+ KATP->K_ion Inhibits Efflux Depolarization Membrane Depolarization KATP->Depolarization Leads to This compound This compound This compound->KATP Binds to SUR2A (High Affinity)

Caption: Mechanism of this compound action on sarcolemmal K-ATP channels.

Cardioprotective Signaling: The PI3K/Akt Pathway

Interestingly, despite its potential to interfere with ischemic preconditioning by blocking sarcolemmal K-ATP channels, some studies suggest that this compound may exert cardioprotective effects through alternative mechanisms. One proposed pathway involves the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt).[11][12] The activation of the PI3K/Akt pathway is a well-established pro-survival signaling cascade in the heart, promoting cell survival and inhibiting apoptosis. The precise mechanism by which this compound activates this pathway is still under investigation but may be independent of its action on K-ATP channels.

Glimepiride_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Cardioprotection Cardioprotection (e.g., anti-apoptotic effects) Akt->Cardioprotection Promotes

Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound using patch-clamp electrophysiology.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Isolation Cell Isolation/ Culture Giga_Seal Form Giga-ohm Seal Cell_Isolation->Giga_Seal Solution_Prep Prepare Pipette & Bath Solutions Solution_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Effect Record Effect of This compound Apply_this compound->Record_Effect Data_Analysis Analyze Current- Voltage Relationship Record_Effect->Data_Analysis Dose_Response Construct Dose- Response Curve Data_Analysis->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: A typical experimental workflow for patch-clamp analysis.

Conclusion

This compound's primary interaction with the cardiovascular system is through its high-affinity blockade of sarcolemmal ATP-sensitive potassium channels (Kir6.2/SUR2A). This effect is comparable in potency to that of glibenclamide. A key differentiator for this compound appears to be its relative lack of effect on mitochondrial K-ATP channels, which may explain why it does not abolish the cardioprotective effects of ischemic preconditioning in some experimental models. Furthermore, evidence suggests that this compound may activate pro-survival signaling pathways, such as the PI3K/Akt pathway, contributing to a more favorable cardiovascular profile compared to other sulfonylureas. The direct effects of this compound on other crucial cardiac ion channels, such as L-type calcium and voltage-gated sodium channels, remain to be elucidated and represent an important area for future research. This guide provides a foundational understanding for scientists and researchers aiming to further explore the intricate relationship between this compound and cardiovascular electrophysiology.

References

Methodological & Application

Application Notes and Protocols for Glimepiride Administration in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of glimepiride (B1671586) in diabetic mouse models, a critical step in preclinical diabetes research. This document outlines detailed protocols for inducing diabetes, preparing and administering this compound, and monitoring its effects. It also includes a summary of expected outcomes based on published literature and highlights important experimental considerations.

Introduction to this compound

This compound is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin (B600854) release from pancreatic β-cells.[1][2][3] Additionally, this compound exerts extrapancreatic effects, including enhanced insulin sensitivity in peripheral tissues like muscle and fat, which contributes to its glucose-lowering activity.[2][3][4] In preclinical research, mouse models of diabetes are invaluable for studying the efficacy and mechanism of action of drugs like this compound.

Mechanism of Action

This compound's effects are mediated through two primary pathways:

  • Pancreatic Effect: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[3] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. Elevated intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[3][4][5]

  • Extrapancreatic Effects: this compound enhances insulin sensitivity in peripheral tissues.[2][4] It promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and fat cells, facilitating glucose uptake from the bloodstream.[1][3][4] Some studies also suggest that this compound may activate the PI3-kinase/Akt signaling pathway, which is involved in cell proliferation and differentiation, as well as metabolic regulation.[6]

Signaling Pathways

The signaling pathways for both the pancreatic and extrapancreatic effects of this compound are illustrated below.

glimepiride_pancreatic_pathway cluster_pancreatic Pancreatic β-Cell This compound This compound SUR1 SUR1 (on KATP channel) This compound->SUR1 KATP_Channel KATP Channel SUR1->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Pancreatic Signaling Pathway of this compound.

glimepiride_extrapancreatic_pathway cluster_extrapancreatic Peripheral Tissues (Muscle, Fat) This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Extrapancreatic Signaling Pathway of this compound.

Experimental Protocols

Induction of Diabetes Mellitus (Streptozotocin Model)

A widely used method for inducing type 1 diabetes in mice is through the administration of streptozotocin (B1681764) (STZ), a toxin that selectively destroys pancreatic β-cells.

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.9% sodium chloride (saline)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), cold

  • Insulin syringes (26-28 gauge)

  • Blood glucose monitoring system

Protocol:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the mice for 4-6 hours before STZ injection. Ensure free access to water.

  • STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer to a final concentration of 10 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.

  • STZ Administration: Inject mice intraperitoneally (i.p.) with a single high dose of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days). The multiple low-dose regimen is often preferred as it can induce a more stable diabetic state.

  • Post-Injection Care: To prevent potentially fatal hypoglycemia immediately following β-cell destruction, provide the mice with 10% sucrose (B13894) water for 48 hours after the final STZ injection.

  • Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 7-10 days after STZ administration. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.

This compound Administration

4.2.1. Preparation of this compound for Oral Gavage

Due to its poor water solubility, this compound needs to be suspended in a suitable vehicle for oral administration.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or a mixture of 0.5% CMC and 0.1% Tween 80 in sterile water.

  • Mortar and pestle or homogenizer

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Protocol:

  • Calculate the required amount of this compound based on the desired dose (e.g., 1, 2, 4, or 8 mg/kg) and the number of animals.

  • Weigh the this compound powder accurately.

  • Prepare the 0.5% CMC vehicle.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

  • Administer the this compound suspension to the diabetic mice via oral gavage once daily. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

4.2.2. Administration of this compound in Chow

An alternative, less stressful method is to administer this compound mixed in the chow.

Protocol:

  • Calculate the amount of this compound needed to achieve the desired daily dose (e.g., 1 or 8 mg/kg/day) based on the average daily food consumption of the mice.

  • Thoroughly mix the calculated amount of this compound with powdered chow.

  • Provide the medicated chow to the mice ad libitum.

  • Important Note: One study reported that chronic administration of this compound in chow to various mouse strains, including diabetic db/db mice, unexpectedly led to fasting hyperglycemia and glucose intolerance.[7][8][9] Researchers should be aware of this potential paradoxical effect when choosing this administration route.

Experimental Workflow and Monitoring

The following diagram outlines a typical experimental workflow for a this compound study in STZ-induced diabetic mice.

experimental_workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization STZ_Induction STZ-Induced Diabetes (Day 0-4) Acclimatization->STZ_Induction Diabetes_Confirmation Confirmation of Diabetes (Day 10-14) (Fasting Blood Glucose > 250 mg/dL) STZ_Induction->Diabetes_Confirmation Grouping Randomization into Groups (Vehicle Control, this compound Doses) Diabetes_Confirmation->Grouping Treatment Daily this compound/Vehicle Administration (e.g., 2-4 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring Endpoint Endpoint Measurements (e.g., OGTT, Insulin Levels, Tissue Collection) Treatment->Endpoint Monitoring->Treatment Data_Analysis Data Analysis Endpoint->Data_Analysis

Experimental Workflow for this compound Study.

Monitoring Schedule:

  • Body Weight: Record weekly to monitor the general health of the animals.

  • Fasting Blood Glucose: Measure weekly from tail vein blood after a 4-6 hour fast.

  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period to assess glucose disposal. After an overnight fast, administer a glucose solution (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-administration.

  • Serum Insulin: Collect blood at the end of the study to measure serum insulin levels using an ELISA kit.

Data Presentation

The following tables summarize representative quantitative data from studies administering this compound to diabetic mouse models.

Table 1: Effect of this compound on Fasting Blood Glucose in STZ-Induced Diabetic Mice

Treatment GroupDose (mg/kg/day)DurationBaseline FBG (mg/dL)Final FBG (mg/dL)% ReductionReference
Vehicle Control-10 weeks457.3 ± 19.6460.1 ± 20.2-[10]
This compound210 weeks457.3 ± 19.696.7 ± 2.178.8%[10]

FBG: Fasting Blood Glucose. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Glycosylated Hemoglobin (HbA1c) in STZ-Induced Diabetic Mice

Treatment GroupDose (mg/kg/day)DurationBaseline HbA1c (%)Final HbA1c (%)Reference
Vehicle Control-10 weeks9.8 ± 0.59.9 ± 0.6[10]
This compound210 weeks9.8 ± 0.55.2 ± 0.1[10]

Data are presented as mean ± SEM.

Table 3: Paradoxical Effect of this compound in Chow on Fasting Blood Glucose in C57Bl/6J Mice

Treatment GroupDose (mg/kg/day)DurationFasting Blood Glucose (mg/dL) at T=0 min (GTT)Reference
Control Chow-2 weeks~150[7][8]
This compound Chow12 weeks~175[7][8]
This compound Chow82 weeks~200[7][8]

GTT: Glucose Tolerance Test. Approximate values are extrapolated from graphical data.

Table 4: Effect of this compound on Serum Insulin Levels in Mice

Mouse StrainTreatmentDose (mg/kg/day)DurationSerum Insulin ChangeReference
C57Bl/6JThis compound in chow82 weeks~50% decrease[7][8]
Grn-/-This compound in chow82 weeksSignificant reduction[7]

These findings are from the study that reported paradoxical hyperglycemia.

Conclusion and Recommendations

The administration of this compound to diabetic mouse models is a valuable tool for investigating its therapeutic potential and underlying mechanisms. The protocols outlined in this document provide a framework for conducting such studies. Researchers should carefully consider the choice of diabetic model, the route and dose of this compound administration, and a comprehensive monitoring plan. The paradoxical hyperglycemic effect observed with chronic administration in chow warrants further investigation and should be a key consideration in experimental design. Careful documentation of all experimental parameters is crucial for the reproducibility and interpretation of results.

References

Application Note: A Robust HPLC-UV Method for the Quantification of Glimepiride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reliable and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of glimepiride (B1671586) in human plasma. The described protocol is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The method involves a straightforward liquid-liquid extraction for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. The method has been validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

Introduction

This compound is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves stimulating insulin (B600854) secretion from pancreatic β-cells. Accurate determination of this compound concentrations in plasma is essential for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety.

This compound is a white to yellowish-white crystalline powder with a molecular weight of 490.62 g/mol .[1] It is practically insoluble in water and has a pKa of 6.2.[2][3] These physicochemical properties necessitate a robust analytical method for its extraction and quantification from a complex biological matrix like plasma. This application note provides a comprehensive protocol for a validated HPLC-UV method suitable for routine analysis.

Materials and Reagents

  • This compound reference standard

  • Gliclazide (B1671584) (Internal Standard - IS)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade diethyl ether

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions are recommended:

ParameterCondition
HPLC Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 10mM Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard Gliclazide

Experimental Protocols

Preparation of Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and gliclazide into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. These solutions should be stored at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 100 ng/mL to 12000 ng/mL.

Internal Standard Working Solution (10 µg/mL): Dilute the gliclazide stock solution with the mobile phase to obtain a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)

The following diagram outlines the sample preparation workflow:

G plasma 1. Pipette 500 µL of plasma sample is_add 2. Add 50 µL of Internal Standard (Gliclazide) plasma->is_add vortex1 3. Vortex for 30 seconds is_add->vortex1 extraction 4. Add 5 mL of Diethyl Ether vortex1->extraction vortex2 5. Vortex for 5 minutes extraction->vortex2 centrifuge 6. Centrifuge at 4000 rpm for 10 minutes vortex2->centrifuge supernatant 7. Transfer the organic layer to a clean tube centrifuge->supernatant evaporate 8. Evaporate to dryness under nitrogen stream supernatant->evaporate reconstitute 9. Reconstitute with 200 µL of mobile phase evaporate->reconstitute inject 10. Inject 20 µL into HPLC system reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.
Preparation of Calibration Curve and Quality Control Samples

Spike appropriate amounts of the this compound working standard solutions into drug-free human plasma to obtain calibration standards with final concentrations of 100, 200, 500, 1000, 2000, 4000, and 6000 ng/mL.[4]

Prepare Quality Control (QC) samples at three concentration levels: Low (LQC, 300 ng/mL), Medium (MQC, 3000 ng/mL), and High (HQC, 5000 ng/mL) in the same manner.

Method Validation

The analytical method was validated according to the ICH Q2 (R1) guidelines.

Summary of Validation Parameters

The following table summarizes the quantitative data from method validation studies.

Validation ParameterResult
Linearity Range 100 - 6000 ng/mL[4]
Correlation Coefficient (r²) > 0.999
Retention Time (this compound) ~5.5 min
Retention Time (Gliclazide) ~4.0 min[5]
Limit of Detection (LOD) 35 ng/mL[6]
Limit of Quantification (LOQ) 100 ng/mL[6]
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) Intraday: < 2%, Interday: < 3%
Recovery > 85%
System Suitability

System suitability was assessed by injecting six replicates of the MQC sample. The acceptance criteria were:

  • RSD of peak area < 2.0%

  • Tailing factor < 2.0

  • Theoretical plates > 2000

Logical Flow for HPLC Method Development

The development of this HPLC method followed a logical progression of steps to ensure a robust and reliable assay.

G start Start: Define Analytical Objective lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Initial Method Development lit_review->method_dev col_select Column Selection (C18) method_dev->col_select mp_opt Mobile Phase Optimization method_dev->mp_opt is_select Internal Standard Selection method_dev->is_select sample_prep Sample Preparation Optimization col_select->sample_prep mp_opt->sample_prep is_select->sample_prep validation Method Validation (ICH Guidelines) sample_prep->validation end Finalized Method validation->end

Caption: Logical Workflow for HPLC Method Development.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The liquid-liquid extraction procedure provides clean extracts and good recovery. The method is suitable for high-throughput analysis in clinical and research laboratories for pharmacokinetic and bioequivalence studies of this compound.

References

Application Notes and Protocols: In Vitro Assay for Measuring Glimepiride's Effect on Insulin Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride (B1671586), a second-generation sulfonylurea, is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action is the stimulation of insulin (B600854) release from pancreatic β-cells.[1] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the β-cell membrane. This binding event closes the KATP channels, leading to membrane depolarization, influx of extracellular calcium, and subsequent exocytosis of insulin-containing granules.[2] Beyond its secretagogue activity, this compound also exerts extrapancreatic effects, such as enhancing insulin sensitivity in peripheral tissues.

These application notes provide a detailed protocol for an in vitro assay to quantify the dose-dependent effect of this compound on insulin secretion from pancreatic β-cells. The recommended model for this assay is the BRIN-BD11 cell line, a robust and glucose-responsive rat pancreatic β-cell line. However, other commonly used insulin-secreting cell lines such as MIN6 and INS-1 are also suitable alternatives.

Signaling Pathway of this compound-Induced Insulin Secretion

The signaling cascade initiated by this compound in pancreatic β-cells is a well-characterized process culminating in the release of insulin. The following diagram illustrates the key molecular events involved.

G cluster_membrane β-cell Membrane cluster_cytosol Cytosol This compound This compound sur1 SUR1 This compound->sur1 Binds to katp KATP Channel sur1->katp Regulates kir62 Kir6.2 kir62->katp Forms pore katp->k_ion_out Efflux blocked depolarization Membrane Depolarization katp->depolarization Closure leads to ca_channel Voltage-gated Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx Opens for ca_ion_in Ca2+ depolarization->ca_channel Activates insulin_vesicle Insulin Vesicle ca_influx->insulin_vesicle Triggers fusion of exocytosis Exocytosis insulin_vesicle->exocytosis insulin_release Insulin Release exocytosis->insulin_release

Caption: Signaling pathway of this compound-stimulated insulin secretion in pancreatic β-cells.

Experimental Workflow

The following diagram outlines the major steps for conducting a static insulin secretion assay to evaluate the effect of this compound.

G start Start cell_culture 1. Culture BRIN-BD11 cells to ~80% confluency in 24-well plates start->cell_culture pre_incubation 2. Pre-incubation: Wash with KRBH buffer (low glucose) Incubate for 1-2 hours cell_culture->pre_incubation stimulation 3. Stimulation: Incubate with KRBH buffer containing - Low Glucose (Control) - High Glucose (Control) - Low Glucose + various this compound concentrations pre_incubation->stimulation collection 4. Supernatant Collection: Collect supernatant from each well stimulation->collection quantification 5. Insulin Quantification: Measure insulin concentration using ELISA collection->quantification analysis 6. Data Analysis: Calculate fold change in insulin secretion and generate dose-response curve quantification->analysis end End analysis->end

Caption: Experimental workflow for the in vitro this compound-stimulated insulin secretion assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: BRIN-BD11 (or MIN6, INS-1) cells

  • Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Krebs-Ringer Bicarbonate Buffer (KRBH):

    • 115 mM NaCl

    • 5 mM KCl

    • 24 mM NaHCO₃

    • 2.5 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 0.1% (w/v) Bovine Serum Albumin (BSA)

    • Adjust pH to 7.4

  • Glucose Stock Solution: 1 M D-glucose in sterile water

  • This compound Stock Solution: 10 mM this compound in DMSO

  • Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free

  • Human or Rat Insulin ELISA Kit

  • 24-well tissue culture plates

  • Standard laboratory equipment: Incubator (37°C, 5% CO₂), centrifuge, micropipettes, etc.

Protocol for Static Insulin Secretion Assay
  • Cell Seeding:

    • Culture BRIN-BD11 cells in T75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and seed them into 24-well plates at a density of 2 x 10⁵ cells per well.

    • Incubate for 48 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with 1 mL of PBS.

    • Add 500 µL of KRBH buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM).

    • Incubate for 2 hours at 37°C and 5% CO₂ to allow the cells to reach a basal state of insulin secretion.

  • Stimulation:

    • Prepare the following stimulation buffers:

      • Basal Control: KRBH with 2.8 mM glucose.

      • Positive Control: KRBH with 16.7 mM glucose.

      • This compound Treatment: KRBH with 2.8 mM glucose and varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Carefully aspirate the pre-incubation buffer.

    • Add 500 µL of the respective stimulation buffers to each well (perform in triplicate).

    • Incubate for 1 hour at 37°C and 5% CO₂.

  • Supernatant Collection:

    • After the incubation period, carefully collect the supernatant from each well and transfer to microcentrifuge tubes.

    • Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the clear supernatant to new, labeled tubes and store at -80°C until insulin quantification.

  • Insulin Quantification:

    • Thaw the collected supernatants on ice.

    • Quantify the insulin concentration in each sample using a commercially available insulin ELISA kit, following the manufacturer's instructions.

Data Analysis
  • Calculate the mean insulin concentration for each treatment group from the triplicate wells.

  • Normalize the insulin secretion data by expressing it as a fold change relative to the basal control (2.8 mM glucose alone).

  • Plot the fold change in insulin secretion against the corresponding this compound concentration to generate a dose-response curve.

  • Calculate the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal response) from the dose-response curve.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from a this compound dose-response experiment using BRIN-BD11 cells.

Treatment GroupThis compound Concentration (µM)Mean Insulin Secretion (ng/mL) ± SDFold Change vs. Basal
Basal Control (2.8 mM Glucose)01.5 ± 0.21.0
Positive Control (16.7 mM Glucose)04.5 ± 0.43.0
This compound0.012.1 ± 0.31.4
This compound0.13.2 ± 0.32.1
This compound15.8 ± 0.63.9
This compound106.5 ± 0.74.3
This compound1006.8 ± 0.54.5

Note: The data presented in this table is for illustrative purposes and should be replaced with experimentally derived values.

Conclusion

This application note provides a comprehensive framework for conducting an in vitro assay to measure the effect of this compound on insulin release from pancreatic β-cells. The detailed protocol and accompanying diagrams are intended to guide researchers in obtaining reliable and reproducible data. This assay is a valuable tool for screening and characterizing insulin secretagogues in the context of diabetes drug discovery and development.

References

Application Notes and Protocols: Investigating the Cellular Effects of Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for studying the cellular effects of Glimepiride, a second-generation sulfonylurea used in the management of type 2 diabetes mellitus. The primary mechanism of this compound involves the stimulation of insulin (B600854) secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.[1][2][3][4][5] Additionally, this compound exhibits extrapancreatic effects, including the enhancement of insulin sensitivity in peripheral tissues.[1][6][7] This document outlines key in vitro assays to elucidate the multifaceted cellular responses to this compound.

Key Cellular Effects of this compound

  • Stimulation of Insulin Secretion: The principal action of this compound is to promote the release of insulin from pancreatic β-cells.[1][2][3][4][5]

  • Modulation of Cell Viability and Apoptosis: Studies have investigated the effects of this compound on cell survival and programmed cell death in various cell types.[8][9]

  • Activation of Signaling Pathways: this compound has been shown to influence intracellular signaling cascades, notably the PI3K/Akt pathway, which is involved in cell growth, proliferation, and metabolism.[10][11][12]

Recommended Cell Lines

Cell LineTissue of OriginApplication
INS-1 Rat InsulinomaPancreatic β-cell model for insulin secretion and apoptosis studies.[9][13]
MIN-6 Mouse InsulinomaPancreatic β-cell model, particularly for glucose-stimulated insulin secretion (GSIS) assays.[13][14][15]
L6 Rat Skeletal MuscleModel for studying insulin sensitivity and glucose uptake in peripheral tissues.[16]
HK-2 Human KidneyProximal tubular epithelial cells used to study renal effects and apoptosis.[17]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[7]

Materials:

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)[12][18]

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate treat Treat with this compound seed->treat add_mtt Add MTT solution treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Staining

This protocol uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[5][6][19]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[6]

  • Flow cytometer

  • 6-well plates

  • PBS

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Cell Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Annexin V Binding Buffer.[19] Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][19]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Diagram: Apoptosis Detection Workflow

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis culture Culture and treat cells harvest Harvest cells culture->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stains Add Annexin V and PI resuspend->add_stains incubate Incubate (15 min, RT, dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is for measuring insulin secretion from pancreatic β-cells (e.g., MIN-6) in response to glucose, and how this is modulated by this compound.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA

  • Low glucose KRB (e.g., 2.8 mM glucose)

  • High glucose KRB (e.g., 20 mM glucose)[15]

  • This compound

  • 24-well plates

  • Insulin ELISA kit

Protocol:

  • Cell Seeding: Seed MIN-6 cells in a 24-well plate and culture to 80-90% confluency.

  • Starvation: Wash the cells with KRB buffer and then pre-incubate in low glucose KRB for 1-2 hours at 37°C to starve the cells and establish a basal insulin secretion level.[14][15]

  • Stimulation: Remove the starvation buffer and add fresh low glucose KRB (basal) or high glucose KRB, with or without this compound at various concentrations.

  • Incubation: Incubate for 1 hour at 37°C.[15]

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

Diagram: GSIS Assay Workflow

GSIS_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis seed_cells Seed MIN-6 cells starve_cells Starve in low glucose KRB seed_cells->starve_cells stimulate Incubate with low/high glucose +/- this compound starve_cells->stimulate collect Collect supernatant stimulate->collect elisa Measure insulin by ELISA collect->elisa normalize Normalize data elisa->normalize

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol details the investigation of this compound's effect on the PI3K/Akt signaling pathway through the analysis of protein phosphorylation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with lysis buffer.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[20]

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Diagram: Western Blot Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Analysis lysis Cell Lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection secondary_ab->detect analyze Quantify and Normalize Bands detect->analyze

Caption: General workflow for Western blot analysis.

Quantitative Data Summary

AssayCell LineThis compound ConcentrationObserved EffectReference
Insulin Secretion Human Islets10 µMDecreased insulin content after culture.[9]
Insulin Secretion Type 2 Diabetes Patients2 mg/dayIncreased plasma insulin (41 vs 25 µU/L vs placebo).[21]
First-Phase Insulin Response Type 2 Diabetes PatientsNot specifiedIncreased from 19 ± 8 to 32 ± 11 pmol/l.[1][2]
Second-Phase Insulin Response Type 2 Diabetes PatientsNot specifiedIncreased from 48 ± 23 to 72 ± 32 pmol/l.[1][2]
Apoptosis HK-2 cellsNot specifiedIncreased expression of pro-apoptotic protein Bax.[17]
PI3K Expression L6 cellsNot specifiedLower PI3K expression compared to metformin.[16]
Akt Phosphorylation Rabbit Hearts10 µMSignificantly increased Akt phosphorylation.[11]

Signaling Pathway

This compound's primary action on pancreatic β-cells is the closure of K-ATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. Beyond this, this compound has been shown to activate the PI3K/Akt signaling pathway in extrapancreatic tissues, which plays a role in enhancing insulin sensitivity.

Diagram: this compound Signaling Pathways

Glimepiride_Signaling cluster_pancreatic Pancreatic β-Cell cluster_extrapancreatic Extrapancreatic Tissues (e.g., Muscle, Adipose) Glimepiride_p This compound SUR1 SUR1 Glimepiride_p->SUR1 binds KATP K-ATP Channel SUR1->KATP inhibits Depolarization Membrane Depolarization KATP->Depolarization leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx allows Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis triggers Glimepiride_e This compound PI3K PI3K Glimepiride_e->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_uptake Increased Glucose Uptake GLUT4->Glucose_uptake

References

Application Notes and Protocols for Oral Administration of Glimepiride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and oral administration of glimepiride (B1671586) in rodent studies. This compound, a third-generation sulfonylurea, is a Biopharmaceutics Classification System (BCS) Class II drug characterized by low aqueous solubility and high permeability.[1][2][3] This presents a significant challenge for oral formulation, as its dissolution rate can be a limiting factor for in vivo bioavailability.[4][5]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for developing an appropriate oral formulation.

PropertyValueReference
Molecular Formula C24H34N4O5SPubChem
Molecular Weight 490.62 g/mol PubChem
Aqueous Solubility Practically insoluble (<0.004 mg/mL)[6]
pKa 6.2[7]
Melting Point 207 °C[8]
LogP 3.5PubChem

Formulation Strategies for Enhanced Oral Bioavailability

Due to its poor water solubility, various formulation strategies have been developed to improve the oral bioavailability of this compound. These include:

  • Solid Dispersions: This technique involves dispersing this compound in a water-soluble carrier to enhance its dissolution rate.[1][2] Common carriers include polyethylene (B3416737) glycol (PEG) 6000, mannitol, and β-cyclodextrin.[1][2]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby improving its bioavailability.[5][9]

  • Microemulsions: These are isotropic, thermodynamically stable systems of oil, water, and surfactants that can solubilize poorly water-soluble drugs like this compound.[4]

For standard preclinical rodent studies, a simple suspension is often sufficient and preferred for its ease of preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a simple this compound suspension using common and well-tolerated vehicles for oral administration in rodents.

Materials:

  • This compound powder

  • Vehicle:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • 0.5% (w/v) Methylcellulose (MC) in sterile water[10][11]

    • 1% (w/v) Carboxymethylcellulose[12]

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated balance

  • Volumetric flasks

  • Sterile water for injection

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A typical dose range for this compound in rodents is 1-10 mg/kg.[12][13][14]

  • Weigh the required amount of this compound powder accurately using a calibrated balance.

  • Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve suspension homogeneity.

  • Prepare the vehicle solution. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Heat and stir as needed to achieve complete dissolution. Allow the solution to cool to room temperature before use.

  • Gradually add a small amount of the vehicle to the this compound powder in the mortar and triturate to form a smooth paste.

  • Transfer the paste to a volumetric flask.

  • Rinse the mortar and pestle with the remaining vehicle and add the rinsate to the volumetric flask to ensure complete transfer of the drug.

  • Bring the suspension to the final volume with the vehicle.

  • Stir the suspension continuously using a magnetic stir bar on a stir plate for at least 30 minutes to ensure a uniform suspension.

  • Visually inspect the suspension for homogeneity before each administration. Ensure the suspension is well-mixed immediately before drawing each dose.

dot

G cluster_prep Suspension Preparation cluster_admin Administration Calculate Calculate Amounts (this compound, Vehicle) Weigh Weigh this compound Calculate->Weigh Triturate_Powder Triturate Powder Weigh->Triturate_Powder Form_Paste Form Paste (this compound + Vehicle) Triturate_Powder->Form_Paste Prepare_Vehicle Prepare Vehicle (e.g., 0.5% CMC) Prepare_Vehicle->Form_Paste Transfer Transfer to Volumetric Flask Form_Paste->Transfer Final_Volume Bring to Final Volume Transfer->Final_Volume Stir Stir Continuously Final_Volume->Stir Mix_Well Mix Well Before Use Stir->Mix_Well Draw_Dose Draw Dose Mix_Well->Draw_Dose Oral_Gavage Administer via Oral Gavage Draw_Dose->Oral_Gavage

Caption: Workflow for this compound Suspension Preparation and Administration.

Protocol 2: Pharmacokinetic Study in Rats Following Oral Administration

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound after oral administration.

Animals:

  • Male or female Wistar or Sprague-Dawley rats (200-250 g).[4][5]

  • Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.[4]

Materials:

  • This compound suspension (prepared as in Protocol 1)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • Centrifuge

  • Freezer (-20°C or -80°C) for plasma storage

  • Analytical equipment for this compound quantification in plasma (e.g., HPLC-UV, LC-MS/MS).[15][16][17]

Procedure:

  • Acclimatize the animals to the housing conditions for at least one week prior to the experiment.

  • Fast the rats overnight before the study.

  • Administer the this compound suspension via oral gavage at the desired dose (e.g., 5 mg/kg).[4][5]

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[5][9]

  • Immediately transfer the blood samples into heparinized tubes and centrifuge to separate the plasma.

  • Store the plasma samples at -20°C or -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method.[15][16][17]

  • Calculate pharmacokinetic parameters from the plasma concentration-time data using appropriate software.

dot

G Acclimatize Animal Acclimatization Fast Overnight Fasting Acclimatize->Fast Dose Oral Administration (this compound Suspension) Fast->Dose Blood_Collection Serial Blood Collection Dose->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Storage Plasma Storage (-20°C / -80°C) Plasma_Separation->Storage Analysis LC-MS/MS or HPLC Analysis Storage->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Experimental Workflow for a Rodent Pharmacokinetic Study.

Pharmacokinetic Parameters of this compound in Rats

The following table summarizes key pharmacokinetic parameters of this compound in rats from a representative study.

ParameterValueAnimal ModelDose (Oral)Reference
Tmax (h) 3.2 ± 0.25Sprague-Dawley Rats4 mg/kg[18]
Cmax (µg/mL) 35.31 ± 4.05Sprague-Dawley Rats4 mg/kg[18]
AUC (µg.h/mL) 86.10 ± 5.2Sprague-Dawley Rats4 mg/kg[18]
t1/2 (h) 5.30 ± 0.14Sprague-Dawley Rats4 mg/kg[18]

Mechanism of Action: this compound Signaling Pathway

This compound primarily acts by stimulating insulin (B600854) release from pancreatic β-cells.[19][20] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[19][21] This binding leads to the closure of the KATP channels, causing membrane depolarization and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[19][21] this compound also has extrapancreatic effects, such as increasing peripheral insulin sensitivity.[19][22]

dot

G This compound This compound SUR1 SUR1 (on KATP channel) This compound->SUR1 Binds to KATP_Closure KATP Channel Closure SUR1->KATP_Closure Leads to Depolarization Membrane Depolarization KATP_Closure->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Blood_Glucose Decreased Blood Glucose Insulin_Exocytosis->Blood_Glucose Results in

Caption: this compound's Mechanism of Action in Pancreatic β-cells.

References

Application Notes and Protocols for High-Throughput Screening of Glimepiride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride (B1671586), a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells.[2] This is achieved through the binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel. The KATP channel, a hetero-octameric complex of four Kir6.2 pore-forming subunits and four SUR1 subunits, acts as a metabolic sensor, linking cellular glucose metabolism to electrical excitability and insulin release.[2] The development of novel this compound derivatives necessitates robust high-throughput screening (HTS) assays to efficiently characterize their potency, selectivity, and potential off-target effects.

These application notes provide detailed protocols for a suite of HTS assays designed to evaluate this compound derivatives. The assays focus on the primary target (KATP channel), a key downstream event (calcium influx), and the ultimate physiological response (insulin secretion). Additionally, strategies for assessing off-target liabilities are discussed.

This compound Signaling Pathway

The binding of this compound or its active derivatives to the SUR1 subunit of the KATP channel in pancreatic β-cells initiates a cascade of events leading to insulin exocytosis. The following diagram illustrates this key signaling pathway.

Glimepiride_Signaling_Pathway cluster_membrane Pancreatic β-Cell Membrane cluster_cytosol Cytosol KATP KATP Channel (Kir6.2/SUR1) Depolarization Membrane Depolarization KATP->Depolarization Inhibition (Closure) Ca_channel Voltage-Gated Ca²⁺ Channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Ca²⁺ Influx This compound This compound Derivative This compound->KATP Binds to SUR1 Depolarization->Ca_channel Activation Insulin_Vesicle Insulin Vesicle Ca_influx->Insulin_Vesicle Triggers Insulin_Release Insulin Secretion Insulin_Vesicle->Insulin_Release Exocytosis

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental Workflow for Screening this compound Derivatives

The following diagram outlines a typical workflow for the high-throughput screening and characterization of a library of this compound derivatives.

HTS_Workflow cluster_screening High-Throughput Screening Cascade cluster_characterization Hit Characterization Primary_Screen Primary Screen: Thallium Flux Assay (KATP Channel Activity) Secondary_Screen Secondary Screen: Calcium Imaging Assay (Ca²⁺ Influx) Primary_Screen->Secondary_Screen Active Compounds Tertiary_Screen Tertiary Screen: HTRF Insulin Secretion Assay Secondary_Screen->Tertiary_Screen Confirmed Hits Dose_Response Dose-Response & Potency (IC₅₀/EC₅₀ Determination) Tertiary_Screen->Dose_Response Validated Hits Selectivity Selectivity Profiling (e.g., Kir6.2/SUR2A/2B) Dose_Response->Selectivity Off_Target Off-Target Screening (Kinase & GPCR Panels) Dose_Response->Off_Target Compound_Library This compound Derivative Library Compound_Library->Primary_Screen

Caption: HTS workflow for this compound derivatives.

I. Primary Screening: KATP Channel Activity via Thallium Flux Assay

This assay provides a direct measure of KATP channel inhibition. Thallium (Tl⁺) acts as a surrogate for potassium (K⁺) and its influx through open KATP channels is detected by a Tl⁺-sensitive fluorescent dye.[3][4][5] Inhibition of the channel by active compounds prevents Tl⁺ influx, resulting in a reduced fluorescent signal.

Experimental Protocol

1. Cell Culture and Plating:

  • Use a stable cell line expressing the human Kir6.2/SUR1 KATP channel (e.g., HEK293 or CHO cells).

  • Culture cells to ~80-90% confluency.

  • Seed cells (e.g., 20,000 cells/well) in 384-well, black-walled, clear-bottom plates and incubate overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a thallium-sensitive dye (e.g., FluxOR™ or Thallos™ AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate for 60-90 minutes at room temperature, protected from light.

3. Compound Addition:

  • Following incubation, wash the cells with a dye-free assay buffer.

  • Add the this compound derivatives at the desired screening concentration (e.g., 10 µM) to the assay plates. Include appropriate controls:

    • Negative Control: DMSO vehicle.

    • Positive Control: A known KATP channel blocker like glibenclamide.

4. Thallium Stimulation and Signal Detection:

  • Place the assay plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR).

  • Record a baseline fluorescence for 10-20 seconds.

  • Add a stimulus buffer containing Tl⁺ sulfate (B86663) to all wells to initiate the flux.

  • Continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes.

5. Data Analysis:

  • The rate of fluorescence increase (slope) corresponds to the rate of Tl⁺ influx and thus KATP channel activity.

  • Normalize the data to the baseline fluorescence (F/F₀).

  • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

Data Presentation
Compound IDConcentration (µM)% Inhibition of Tl⁺ FluxZ'-Factor
This compound1095.2 ± 3.10.78
Derivative A1098.5 ± 2.50.81
Derivative B1015.3 ± 5.80.75
Glibenclamide1099.1 ± 1.90.85
DMSO-0-

II. Secondary Screening: Intracellular Calcium Imaging Assay

Closure of KATP channels leads to membrane depolarization and the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular Ca²⁺.[6] This assay measures the increase in intracellular Ca²⁺ as a functional readout of KATP channel inhibition.

Experimental Protocol

1. Cell Culture and Plating:

  • Use an insulin-secreting cell line such as INS-1E or MIN6, or primary pancreatic islets.

  • Seed cells in 384-well, black-walled, clear-bottom plates and culture for 48-72 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.

  • Incubate cells with the dye solution for 30-60 minutes at 37°C.

3. Compound Treatment:

  • Wash the cells to remove excess dye.

  • Add this compound derivatives or control compounds to the wells and incubate for a predefined period.

4. Signal Detection:

  • Measure baseline fluorescence using a fluorescence plate reader.

  • Stimulate the cells with a depolarizing concentration of KCl (positive control) or the test compounds.

  • Record the change in fluorescence intensity over time.

5. Data Analysis:

  • Quantify the peak fluorescence intensity or the area under the curve for each well.

  • Normalize the response to the baseline and express it as a percentage of the maximum response observed with the positive control (KCl).

Data Presentation
Compound IDConcentration (µM)% Maximum Ca²⁺ Response
This compound1085.6 ± 4.2
Derivative A1091.3 ± 3.7
Derivative B109.8 ± 2.1
KCl30 mM100
DMSO-0

III. Tertiary Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Insulin Secretion Assay

This assay quantifies the amount of insulin secreted from pancreatic β-cells following treatment with the test compounds. It utilizes a FRET-based immunoassay for sensitive and high-throughput detection of insulin.[7][8][9]

Experimental Protocol

1. Cell Culture and Stimulation:

  • Plate INS-1E or MIN6 cells in a 384-well plate and culture for 48 hours.

  • Wash the cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

  • Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours.

  • Replace the buffer with KRB containing a stimulatory concentration of glucose (e.g., 16.7 mM) and the test compounds.

  • Incubate for 1-2 hours at 37°C to allow for insulin secretion.

2. HTRF Assay:

  • Transfer a small volume of the supernatant from each well to a new low-volume 384-well white plate.

  • Add the HTRF insulin antibody mix (containing a Europium cryptate-labeled anti-insulin antibody and an XL665-labeled anti-insulin antibody) to each well.[8][10]

  • Incubate at room temperature for 2 hours to overnight.

3. Signal Detection:

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

4. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Determine the insulin concentration in each sample by interpolating from a standard curve generated with known concentrations of insulin.

  • Express the results as fold-increase in insulin secretion over the basal (low glucose) condition.

Data Presentation
Compound IDConcentration (µM)Fold Increase in Insulin Secretion
This compound104.5 ± 0.3
Derivative A105.1 ± 0.4
Derivative B101.2 ± 0.1
High Glucose-4.0 ± 0.2
Low Glucose-1.0

IV. Off-Target Screening

To ensure the selectivity of promising this compound derivatives, it is crucial to screen them against a panel of common off-targets.

A. Kinase Selectivity Profiling

Protocol:

  • Utilize a commercial kinase profiling service or an in-house panel of recombinant kinases.

  • Screen hit compounds at a fixed concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >100 kinases).

  • Assays are typically performed in a 384-well format using radiometric or fluorescence-based methods to measure kinase activity.[7][11]

  • Calculate the percent inhibition for each kinase.

  • For any significant hits, perform dose-response studies to determine the IC₅₀ values.

B. GPCR Off-Target Screening

Protocol:

  • Use a commercially available GPCR screening panel that includes a diverse set of receptors.

  • Screen compounds for both agonist and antagonist activity.

  • Cell-based assays measuring second messenger levels (e.g., cAMP or intracellular Ca²⁺) are commonly used.[6][9][12]

  • Report the percent activation or inhibition for each GPCR target.

Hit Confirmation and Dose-Response Analysis

For compounds that demonstrate significant activity in the primary and secondary screens, a full dose-response analysis should be performed to determine their potency (EC₅₀ or IC₅₀).

Data Presentation (Example for Thallium Flux Assay)
CompoundIC₅₀ (nM)
This compound3.0 (for Kir6.2/SUR1)[13]
Derivative A1.5
Derivative C25.8
Glibenclamide4.0 (for SUR1)

Conclusion

The suite of high-throughput screening assays detailed in these application notes provides a robust framework for the systematic evaluation of this compound derivatives. This tiered approach, from target-based primary screening to functional and phenotypic secondary and tertiary assays, coupled with off-target profiling, enables the efficient identification and characterization of novel compounds with desired pharmacological properties for the potential treatment of type 2 diabetes.

References

Application Notes and Protocols: Euglycemic Clamp Study Design to Assess Glimepiride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin (B600854) sensitivity in vivo.[1][2][3] This technique involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while a variable glucose infusion is administered to maintain blood glucose at a normal level (euglycemia).[3] The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity; a higher GIR indicates greater insulin sensitivity.[1]

Glimepiride (B1671586), a second-generation sulfonylurea, primarily acts as an insulin secretagogue, stimulating the release of insulin from pancreatic beta cells.[4][5] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in the beta-cell membrane, leading to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.[6][7] Additionally, this compound has been suggested to have extrapancreatic effects, including an increase in peripheral insulin sensitivity.[6][8]

This document provides a detailed protocol for a euglycemic clamp study designed to assess the potential insulin-sensitizing effects of this compound. The study will evaluate changes in insulin sensitivity after a period of this compound treatment.

Experimental Design and Rationale

To evaluate the efficacy of this compound on insulin sensitivity, a crossover study design is proposed. Each subject will undergo a hyperinsulinemic-euglycemic clamp at baseline and after a defined treatment period with either this compound or a placebo. This design allows each subject to serve as their own control, minimizing inter-individual variability.

Study Rationale: While the primary mechanism of this compound is to stimulate endogenous insulin secretion, which is largely overridden during a hyperinsulinemic clamp, this study focuses on its potential secondary effect of improving peripheral insulin sensitivity.[6] An increase in the glucose infusion rate (GIR) required to maintain euglycemia after this compound treatment, compared to baseline and placebo, would suggest an improvement in insulin-mediated glucose disposal.

Experimental Protocols

This protocol is a general guideline and should be adapted based on the specific research question, animal model, or human subject population and institutional guidelines.

Subject Preparation
  • Human Subjects: Subjects should fast overnight for at least 8 hours.[2] Limitations on exercise, alcohol, and caffeine (B1668208) intake should be enforced prior to the study.[2] For patients with diabetes, an overnight intravenous insulin infusion may be used to standardize blood glucose levels before the clamp.[2]

  • Animal Models (e.g., Rodents): Animals should be housed in a controlled environment. Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for sampling) several days prior to the clamp to allow for recovery.[9][10][11] Fasting duration can influence results; a 5-hour fast is often sufficient to achieve a stable basal state without the confounding effects of prolonged starvation.[9][12]

Materials and Reagents
  • Human insulin (e.g., Novolin R)

  • 20% or 50% Dextrose solution[13][14]

  • Heparinized saline

  • Infusion pumps

  • Blood glucose analyzer

  • Catheters, syringes, and tubing

  • For tracer studies (optional): [3-³H]glucose, [1-¹⁴C]-2-deoxy-D-glucose[13][15]

Euglycemic Clamp Procedure
  • Baseline Period (t = -120 to 0 min):

    • Acclimate the subject to the study environment.

    • Collect baseline blood samples to determine basal glucose and insulin concentrations.

    • For studies involving tracers to measure glucose turnover, a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated.[13][16]

  • Clamp Period (t = 0 to 120 min):

    • Initiate a primed-continuous infusion of insulin. A common infusion rate is 2.5 mU/kg/min, but this can be adjusted based on the expected degree of insulin resistance.[9][13]

    • Begin blood glucose monitoring every 5-10 minutes.[17][18]

    • Start a variable infusion of 20% dextrose to maintain the plasma glucose concentration at the basal level (euglycemia). The glucose infusion rate is adjusted based on the frequent blood glucose measurements.[3][17]

    • Collect blood samples at regular intervals (e.g., every 30 minutes) to measure plasma insulin concentrations and other metabolites of interest.

    • The clamp is typically continued for 120 minutes to achieve a steady state for glucose infusion.[9][12]

Data Collection and Analysis
  • Glucose Infusion Rate (GIR): The primary endpoint is the steady-state glucose infusion rate, typically calculated during the last 30-40 minutes of the clamp. The GIR is expressed as mg of glucose per kg of body weight per minute (mg/kg/min).[17][19]

  • Calculation of GIR: GIR (mg/kg/min) = [Glucose concentration in infusate (mg/mL) × Infusion rate (mL/min)] / Body weight (kg)

    A simplified formula for calculation is: GIR (mg/kg/min) = [% dextrose × infusion rate (mL/hr) × 10] ÷ [weight (kg) × 60 minutes][20][21]

  • Insulin Sensitivity Index (M/I): To account for variations in steady-state insulin levels, an insulin sensitivity index can be calculated as the GIR divided by the steady-state plasma insulin concentration.[19]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between baseline and post-treatment values, as well as between the this compound and placebo groups.

Table 1: Subject Characteristics

ParameterThis compound Group (n=X)Placebo Group (n=Y)
Age (years)
Sex (M/F)
Body Mass Index ( kg/m ²)
Fasting Glucose (mg/dL)
HbA1c (%)

Table 2: Euglycemic Clamp Parameters

ParameterBaselinePost-Treatmentp-value
This compound Group
Steady-State Glucose (mg/dL)
Steady-State Insulin (µU/mL)
Glucose Infusion Rate (mg/kg/min)
Insulin Sensitivity Index (M/I)
Placebo Group
Steady-State Glucose (mg/dL)
Steady-State Insulin (µU/mL)
Glucose Infusion Rate (mg/kg/min)
Insulin Sensitivity Index (M/I)

Visualizations

Experimental Workflow

G cluster_pre Pre-Treatment cluster_treatment Treatment Period cluster_analysis Data Analysis pre_screening Subject Screening & Consent pre_baseline Baseline Euglycemic Clamp pre_screening->pre_baseline treatment_rand Randomization pre_baseline->treatment_rand treatment_glim This compound Treatment treatment_rand->treatment_glim treatment_plac Placebo Treatment treatment_rand->treatment_plac post_clamp_glim Post-Glimepiride Clamp treatment_glim->post_clamp_glim post_clamp_plac Post-Placebo Clamp treatment_plac->post_clamp_plac analysis Compare GIR and Insulin Sensitivity post_clamp_glim->analysis post_clamp_plac->analysis

Caption: Crossover experimental workflow for the euglycemic clamp study.

This compound Signaling Pathway

G cluster_cell Pancreatic Beta-Cell cluster_periphery Peripheral Tissues (Muscle, Adipose) This compound This compound sur1 SUR1 Subunit This compound->sur1 Binds to katp K-ATP Channel sur1->katp Inhibits depol Membrane Depolarization katp->depol Leads to ca_channel Voltage-Gated Ca²⁺ Channel depol->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion Exocytosis insulin_receptor Insulin Receptor insulin_secretion->insulin_receptor Activates glut4 GLUT4 Translocation insulin_receptor->glut4 glucose_uptake Increased Glucose Uptake glut4->glucose_uptake

Caption: this compound's mechanism of action on insulin secretion and peripheral tissues.

Ethical Considerations

All studies involving human subjects must be approved by an Institutional Review Board (IRB) or an independent ethics committee.[22] Informed consent must be obtained from all participants. For animal studies, protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

Conclusion

The hyperinsulinemic-euglycemic clamp is a powerful tool to investigate insulin sensitivity. While this compound's primary action is on insulin secretion, a well-designed clamp study can elucidate its potential effects on peripheral insulin action. This protocol provides a framework for researchers to design and conduct a robust study to evaluate the efficacy of this compound in improving insulin sensitivity. Careful consideration of the experimental design, subject population, and data analysis is crucial for obtaining meaningful and reproducible results.

References

Application Notes: Use of Glimepiride for Controlled Hypoglycemia Induction in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glimepiride (B1671586) is a second-generation sulfonylurea drug primarily used in the clinical management of type 2 diabetes mellitus.[1][2] Its principal mechanism involves stimulating insulin (B600854) secretion from pancreatic β-cells, making it a valuable tool for researchers aiming to induce controlled, non-insulin-mediated hypoglycemia.[3][4] This application is crucial for studying the physiological and pathological responses to low blood glucose, evaluating counter-regulatory mechanisms, and for the preclinical screening of potential anti-hypoglycemic agents. This compound offers a model of hypoglycemia driven by endogenous insulin release, which can be more physiologically relevant for certain research questions than exogenous insulin administration.

Mechanism of Action

This compound exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.

  • Pancreatic Action: The primary action of this compound is on the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[3] It binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel complex.[4][5] This binding event closes the K-ATP channels, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, causing an influx of Ca2+ into the cell.[1] Elevated intracellular calcium triggers the exocytosis of insulin-containing secretory granules, thereby increasing insulin release into the bloodstream.[1][3]

  • Extrapancreatic Action: this compound also enhances insulin sensitivity in peripheral tissues.[3][4] It promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and adipose tissues, which facilitates greater glucose uptake from the circulation.[3][6]

Glimepiride_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_peripheral Peripheral Tissue (Muscle/Fat) cluster_result Overall Effect GLIM This compound SUR1 SUR1 Subunit GLIM->SUR1 Binds to K_ATP K-ATP Channel SUR1->K_ATP Inhibits DEPOL Membrane Depolarization K_ATP->DEPOL Causes Ca_Channel Voltage-Gated Ca²⁺ Channel DEPOL->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Exo Insulin Exocytosis Ca_Influx->Insulin_Exo Triggers Blood_Insulin ↑ Circulating Insulin Insulin_Exo->Blood_Insulin Hypoglycemia Hypoglycemia Blood_Insulin->Hypoglycemia P_GLIM This compound GLUT4_Vesicle GLUT4 Vesicles P_GLIM->GLUT4_Vesicle Promotes Translocation GLUT4_Membrane Membrane GLUT4 GLUT4_Vesicle->GLUT4_Membrane Glucose_Uptake ↑ Glucose Uptake GLUT4_Membrane->Glucose_Uptake Glucose_Uptake->Hypoglycemia

Caption: this compound's dual mechanism of action pathway.

Quantitative Data Summary

Pharmacokinetic and Pharmacodynamic Parameters

The onset and duration of this compound's effect are critical for designing experiments. The following tables summarize key parameters observed in various species.

Table 1: Pharmacokinetic Profile of this compound

Parameter Human Rat Dog
Time to Peak (Tmax) 2 to 3 hours[7] ~3.2 hours[8] ~4 hours[9]
Onset of Action Peak glucose reduction in 2-3 hours[7] Within hours[10] N/A
Elimination Half-Life 5 to 9 hours[7] ~4.3 hours[8] N/A
Protein Binding >99.5%[7] N/A N/A

| Metabolism | Hepatic (CYP2C9)[7][11] | Hepatic (CYP2C9)[11] | Hepatic (CYP2C9)[9] |

Table 2: Dose-Response of this compound on Glycemic Parameters in Humans (14-Week Study)

This compound Dose Change in Fasting Plasma Glucose (FPG) Change in 2-hr Postprandial Glucose (PPG) Change in HbA1c
1 mg -2.4 mmol/L -3.5 mmol/L -1.2%
4 mg -3.9 mmol/L -5.1 mmol/L -1.8%
8 mg -4.1 mmol/L -5.2 mmol/L -1.9%

Data represents the change from baseline compared to placebo.[12]

Experimental Protocols

Protocol 1: Induction of Controlled Hypoglycemia in a Rodent Model (Rat)

This protocol describes a method for inducing hypoglycemia in rats using oral administration of this compound.

1. Ethical Considerations All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[13][14] Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[14] Key ethical principles include the 3Rs: Reduction (using the minimum number of animals), Refinement (minimizing animal distress), and Replacement (using alternatives where possible).[14][15] Provisions for humane endpoints and immediate intervention (e.g., IV glucose) in case of severe, symptomatic hypoglycemia are mandatory.[15][16][17]

2. Materials and Reagents

  • This compound powder (USP grade)

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Standard rodent chow and water

  • Oral gavage needles

  • Blood glucose monitoring system (glucometer and test strips)

  • Micro-capillary tubes for blood collection

  • Anesthetic (e.g., isoflurane) for terminal procedures

  • IV glucose solution (e.g., 20% dextrose) for emergency use[18]

3. Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Endpoint A1 Animal Acclimatization (1 week) A2 Fasting (e.g., 6-12 hours) A1->A2 A3 Baseline Measurements (Time = -30 min, 0 min) A2->A3 B1 Randomize into Groups (Vehicle vs. This compound) A3->B1 B2 Administer Treatment (Oral Gavage, Time = 0 min) B1->B2 B3 Serial Blood Sampling (e.g., 30, 60, 90, 120, 180, 240 min) B2->B3 C1 Measure Blood Glucose & Insulin (optional) B3->C1 C2 Data Analysis (e.g., AUC, nadir) C1->C2 C3 Humane Endpoint/ Animal Recovery C2->C3

Caption: Workflow for this compound-induced hypoglycemia study.

4. Detailed Methodology

  • 4.1. Animal Acclimatization and Housing:

    • House rats in a controlled environment (12:12-h light-dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • 4.2. This compound Formulation:

    • Prepare a fresh suspension of this compound in the vehicle on the day of the experiment. A common dose for rodent studies is in the range of 0.5-2 mg/kg.[9][11] For a 1 mg/kg dose, suspend 1 mg of this compound per mL of vehicle, and administer 1 mL/kg body weight.

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • 4.3. Experimental Procedure:

    • Fast animals overnight (e.g., 12 hours) with free access to water to standardize baseline glucose levels.

    • Record the body weight of each animal.

    • Collect a baseline blood sample (Time 0) from the tail vein.

    • Immediately administer the prepared this compound suspension or vehicle control via oral gavage.

    • Collect subsequent blood samples at predetermined time points (e.g., 30, 60, 90, 120, 180, and 240 minutes) post-administration.

    • Measure blood glucose immediately using a calibrated glucometer.

    • If plasma insulin is to be measured, collect blood in EDTA-coated tubes, centrifuge at 4°C, and store the plasma at -80°C until analysis by ELISA.

  • 4.4. Monitoring and Intervention:

    • Continuously monitor animals for signs of severe hypoglycemia, which may include lethargy, tremor, seizures, or coma.[19]

    • If severe symptoms occur, immediately administer a bolus of intravenous or intraperitoneal glucose solution and withdraw the animal from the study.

    • Ensure animals are kept warm throughout the procedure to prevent hypothermia.

5. Data Analysis

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the glucose nadir (lowest point) and the time to nadir for each animal.

  • Calculate the Area Under the Curve (AUC) for the glucose response to quantify the overall hypoglycemic effect.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the effects of this compound versus the vehicle control.

Troubleshooting and Considerations

  • Variability: The hypoglycemic response can vary between animals and strains. Ensure proper randomization and use of a sufficient number of animals per group for statistical power.

  • Species Differences: this compound's effects can differ significantly between species. For instance, some studies have reported that this compound administered in chow can paradoxically impair glucose tolerance in mice.[20][21] Therefore, pilot studies are essential to establish the appropriate dose and administration route for the chosen model.

  • Hypoglycemic Risk: Unlike exogenous insulin, this compound's effect is dependent on functional β-cells.[2] However, the risk of severe hypoglycemia is still significant, especially in fasted animals.[19][22] Careful dose selection and vigilant monitoring are critical.

  • Extrapancreatic Effects: Remember that this compound's effects are not solely due to insulin secretion.[23] When interpreting results, consider the potential contribution of increased peripheral glucose uptake.

References

Application Note: Analytical Validation of Glimepiride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glimepiride (B1671586) is a third-generation sulfonylurea oral hypoglycemic agent used for the management of type II diabetes mellitus.[1] It functions by stimulating the release of insulin (B600854) from pancreatic β-cells.[2] To ensure the quality, safety, and efficacy of this compound in its pharmaceutical dosage forms, it is imperative to employ fully validated analytical methods for its quantification. This document provides detailed protocols for the analytical validation of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] These methods are essential for routine quality control, stability studies, and regulatory submissions.

Forced degradation studies are also detailed to demonstrate the specificity and stability-indicating nature of the analytical methods, which is a critical aspect of the validation process.[5]

Section 1: High-Performance Liquid Chromatography (HPLC) Method

A Reverse-Phase HPLC (RP-HPLC) method is the most common and reliable technique for the analysis of this compound in bulk and tablet forms.[6] It offers high specificity and sensitivity for separating the active pharmaceutical ingredient (API) from excipients and potential degradation products.

Protocol 1.1: HPLC Method for Quantification of this compound

1. Instrumentation and Chromatographic Conditions: An isocratic RP-HPLC method can be employed using the following conditions.

Table 1: Optimized HPLC Chromatographic Conditions

Parameter Condition
HPLC System Isocratic HPLC with UV-Vis Detector
Column C18 Column (150 x 4.6 mm, 5 µm particle size)[6][7]
Mobile Phase Acetonitrile (B52724) : 0.05M Monobasic Sodium Phosphate (B84403) (50:50 v/v), pH adjusted to 2.1-2.7 with phosphoric acid[7]
Flow Rate 1.0 mL/min[6][7]
Column Temperature 30°C[7]
Detection Wavelength 228 nm[6][7]
Injection Volume 20 µL

| Run Time | Approximately 15 minutes |

2. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 0.05M solution of monobasic sodium phosphate in HPLC-grade water. Mix with acetonitrile in a 50:50 ratio. Adjust the pH as needed, filter through a 0.45 µm membrane filter, and degas.[7]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-120 µg/mL).[6]

  • Sample Preparation (Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This yields a solution with a nominal concentration of 100 µg/mL.

3. System Suitability Test (SST): Before starting the analysis, inject the working standard solution (e.g., 60 µg/mL) six times. The system is deemed suitable for use if the acceptance criteria are met.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000

| % RSD of Peak Areas | ≤ 2.0% |

Protocol 1.2: Validation of the HPLC Method

The developed method must be validated according to ICH Q2(R1) guidelines.[2][8]

1. Specificity: Specificity is demonstrated by showing that there is no interference from excipients or degradation products at the retention time of this compound.[9]

  • Protocol: Analyze a placebo solution (containing all tablet excipients except this compound) and stressed samples (from forced degradation studies). The chromatograms should show no significant peaks at the retention time of this compound in the placebo. In stressed samples, the this compound peak should be well-resolved from any degradant peaks.

2. Linearity:

  • Protocol: Prepare a series of at least five concentrations of this compound (e.g., 40, 60, 80, 100, 120, 140 µg/mL) from the stock solution.[7] Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[6]

Table 3: Representative Linearity Data for this compound by HPLC

Concentration (µg/mL) Mean Peak Area*
40 450123
60 675432
80 900567
100 1125890
120 1351012
140 1576345
Correlation Coefficient (r²) 0.9995

Note: Peak area values are hypothetical for illustrative purposes.

3. Accuracy (Recovery):

  • Protocol: Perform a recovery study by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare each level in triplicate and analyze using the developed method. Calculate the percentage recovery.[4][10]

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[2][10]

Table 4: Accuracy (Recovery) Study Results

Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery % RSD
80% 80 79.6 99.50 0.85
100% 100 100.4 100.40 0.62

| 120% | 120 | 119.2 | 99.33 | 0.91 |

4. Precision: Precision is evaluated at two levels: repeatability and intermediate precision.[10]

  • Protocol (Repeatability/Intra-day): Analyze six separate preparations of the sample solution (at 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Protocol (Intermediate/Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The % RSD for the series of measurements should not be more than 2.0%.

Table 5: Precision Study Results

Precision Type Parameter Result (% RSD)
Repeatability Assay of 6 samples 0.75%

| Intermediate Precision | Assay of 6 samples (different day) | 1.10% |

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[10]

  • Formulae: LOD = 3.3 * (σ / S); LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Representative Values: For this compound, typical values are found to be LOD: 0.354 µg/mL and LOQ: 1.18 µg/mL.[7]

6. Robustness:

  • Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on the results.[9]

    • Vary flow rate (e.g., ± 0.1 mL/min).

    • Vary mobile phase composition (e.g., ± 2% organic phase).

    • Vary column temperature (e.g., ± 2°C).

  • Acceptance Criteria: System suitability parameters should remain within the acceptance limits, and the % RSD of results should be ≤ 2.0%.

Section 2: UV-Visible Spectrophotometry Method

A UV-Visible spectrophotometric method offers a simpler, faster, and more economical alternative for the routine analysis of this compound, although it is less specific than HPLC.[11][12]

Protocol 2.1: UV Method for Quantification of this compound

1. Instrumentation and Method Parameters:

Table 6: UV Spectrophotometric Method Parameters

Parameter Description
Spectrophotometer Double beam UV-Visible Spectrophotometer
Solvent Chloroform[11] or 0.1 M NaOH[12][13]
Wavelength of Max. Absorbance (λmax) 249 nm (in Chloroform)[11]
Scan Range 200-400 nm

| Cell Pathlength | 1 cm quartz cells |

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., Chloroform).[11]

  • Calibration Standards: Prepare a series of at least five dilutions from the stock solution to cover a linear range (e.g., 5-30 µg/mL).[11]

  • Sample Preparation: Prepare the sample as described in the HPLC section, but use the UV method solvent for the final dilution to achieve a concentration within the calibration range.

Protocol 2.2: Validation of the UV Method

The UV method is validated for linearity, accuracy, and precision similar to the HPLC method.

Table 7: Validation Summary for UV Spectrophotometric Method

Parameter Typical Finding Acceptance Criteria
Linearity Range 5-30 µg/mL[11] r² ≥ 0.999
Correlation Coefficient (r²) 0.9997[11] -
Accuracy (% Recovery) 99.0% - 101.5% 98.0% - 102.0%

| Precision (% RSD) | < 2.0% | ≤ 2.0% |

Section 3: Forced Degradation Studies

Forced degradation (stress testing) studies are performed to establish the degradation pathways of a drug and to demonstrate the specificity of the stability-indicating HPLC method.

Protocol 3.1: Forced Degradation of this compound

Expose this compound solutions (typically 100 µg/mL) to the following stress conditions:[14]

  • Acid Hydrolysis: Treat with 0.1 N HCl at 80°C for 2 hours.

  • Alkaline Hydrolysis: Treat with 0.1 N NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat with 6% H₂O₂ at room temperature for 3 hours.

  • Thermal Degradation: Expose solid drug powder to 60°C for 3 hours.

  • Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic solutions. Dilute all samples appropriately with the mobile phase and analyze them using the validated HPLC method alongside an unstressed control sample. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks. Studies show this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[14]

Visualizations

G cluster_params Validation Parameters start Method Development & Optimization validation Perform Validation as per ICH Q2(R1) start->validation specificity Specificity (Placebo, Forced Degradation) linearity Linearity & Range report Validated Method for Routine Use accuracy Accuracy (% Recovery) precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness validation->specificity validation->linearity validation->accuracy validation->precision validation->lod_loq validation->robustness validation->report

Caption: Workflow for analytical method validation according to ICH guidelines.

G start Prepare this compound Solution (Drug Substance or Product) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (HCl, Heat) stress->acid base Alkaline Hydrolysis (NaOH) stress->base oxidative Oxidative (H2O2) stress->oxidative thermal Thermal (Dry Heat) stress->thermal photo Photolytic (UV Light) stress->photo analysis Analyze Stressed Samples by Validated HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution (Drug vs. Degradants) analysis->evaluation

Caption: Experimental workflow for conducting forced degradation studies.

References

Application Notes and Protocols for In Vivo Drug-Drug Interaction Studies with Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo drug-drug interaction (DDI) studies with glimepiride (B1671586), a widely prescribed sulfonylurea for type 2 diabetes. Understanding the potential for DDIs is crucial for ensuring the safe and effective use of this compound in clinical practice.

Introduction to this compound and Drug-Drug Interactions

This compound is a second-generation sulfonylurea that lowers blood glucose by stimulating insulin (B600854) release from pancreatic beta cells.[1][2] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to an active metabolite (M1) and subsequently to an inactive metabolite (M2).[1][3] Consequently, co-administration of drugs that inhibit or induce CYP2C9 can significantly alter this compound's plasma concentrations, potentially leading to hypoglycemia or loss of glycemic control.[4][5][6][7][8] Therefore, conducting in vivo DDI studies is a critical step in the development of new drugs that may be co-administered with this compound and for understanding the clinical implications of combining existing medications.

Application Notes: Designing In Vivo DDI Studies with this compound

Key Considerations for Study Design
  • Selection of Interacting Drug: The choice of the interacting drug should be based on its potential to inhibit or induce CYP2C9. Strong inhibitors like fluconazole (B54011) and potent inducers like rifampin are often used in DDI studies to assess the worst-case scenario.[4][5]

  • Animal Models: While human studies are the gold standard, preclinical studies in animal models such as Wistar or Sprague-Dawley rats are valuable for initial DDI screening.[9][10] It is important to note that there can be species differences in drug metabolism.

  • Study Design: A randomized, crossover design is often employed in clinical DDI studies to minimize inter-subject variability.[3][11] In preclinical studies, a parallel-group design is also common.

  • Dosage and Administration: The doses of this compound and the interacting drug should be clinically relevant. This compound is typically administered as a single oral dose.[3][9] The interacting drug is often administered for a period sufficient to achieve steady-state concentrations and maximal enzyme inhibition or induction.

  • Pharmacokinetic and Pharmacodynamic Endpoints: The primary pharmacokinetic (PK) endpoints are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of this compound.[3][9][10] The primary pharmacodynamic (PD) endpoint is the effect on blood glucose levels.[2][12]

Summary of Known this compound Drug-Drug Interactions

The following tables summarize quantitative data from published in vivo DDI studies with this compound.

Table 1: Pharmacokinetic Interactions of this compound with CYP2C9 Inhibitors

Interacting DrugAnimal/HumanThis compound DoseInteracting Drug DoseChange in this compound AUCChange in this compound CmaxReference
FluconazoleHuman2 mg200 mg daily for 4 days↑ 2.2-fold↑ 1.5-fold[4]
GemfibrozilHuman1 mg600 mg twice daily for 3 days↑ 1.7-foldNo significant change[13]
AtorvastatinRat6 mg/kg60 mg/kg↑ Significantly↑ Significantly[9][10]

Table 2: Pharmacokinetic Interactions of this compound with CYP2C9 Inducers

Interacting DrugAnimal/HumanThis compound DoseInteracting Drug DoseChange in this compound AUCChange in this compound CmaxReference
RifampinHuman4 mg600 mg daily for 8 days↓ 34%↓ 26%[4]

Table 3: Pharmacokinetic Parameters of this compound in the Presence of Rosuvastatin (B1679574) (a non-CYP2C9 interactor)

ParameterThis compound AloneThis compound + Rosuvastatin% ChangeReference
Cmax (ng/mL)163.7 ± 45.8170.1 ± 48.9+3.9%[11]
AUCτ,ss (ng·h/mL)903.1 ± 278.4936.5 ± 301.7+3.7%[11]
tmax (h)2.5 (1.5 - 4.0)2.5 (1.5 - 4.0)0%[11]
t1/2 (h)5.3 ± 1.35.2 ± 1.1-1.9%[11]

Experimental Protocols

Protocol for an In Vivo DDI Study in Rats

This protocol describes a typical study to evaluate the effect of a test compound on the pharmacokinetics of this compound in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Test compound (CYP2C9 inhibitor or inducer)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.

  • Group Allocation: Randomly divide the rats into two groups: a control group (vehicle + this compound) and a treatment group (test compound + this compound).

  • Dosing:

    • Treatment Group: Administer the test compound orally at the predetermined dose and schedule (e.g., once daily for 7 days to achieve steady-state).

    • Control Group: Administer the vehicle according to the same schedule.

  • This compound Administration: On the last day of treatment, administer a single oral dose of this compound (e.g., 6 mg/kg) to all rats.[9][10]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-glimepiride administration.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol for Bioanalytical Method: this compound Quantification by LC-MS/MS

This protocol outlines a sensitive and specific method for the determination of this compound in plasma.[14][15][16][17]

Materials and Equipment:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 analytical column

  • This compound reference standard

  • Internal standard (IS), e.g., glibenclamide or glipizide[15][16]

  • Acetonitrile, methanol, ammonium (B1175870) acetate (B1210297), formic acid (LC-MS grade)

  • Plasma samples from the in vivo study

Procedure:

  • Preparation of Standard Solutions: Prepare stock solutions of this compound and the IS in methanol. Prepare working standard solutions by serial dilution.

  • Sample Preparation (Liquid-Liquid Extraction): [14][15]

    • To 100 µL of plasma, add 50 µL of the IS working solution.

    • Add 1 mL of extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and diethyl ether).

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase: A mixture of acetonitrile, methanol, and ammonium acetate buffer.[14]

    • Flow Rate: 0.2 mL/min.[17]

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Operate in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 491 -> 352[16][18]

      • Glibenclamide (IS): m/z 494 -> 369

  • Data Analysis: Quantify the concentration of this compound in the plasma samples by constructing a calibration curve from the peak area ratios of this compound to the IS.

Protocol for Pharmacodynamic Assessment: Blood Glucose Monitoring

This protocol describes the measurement of blood glucose levels to assess the pharmacodynamic effect of this compound.[12]

Materials:

  • Glucometer and test strips

  • Lancets

  • Rats from the in vivo study

Procedure:

  • Baseline Measurement: Measure the fasting blood glucose level of each rat before administering this compound.

  • Post-dose Monitoring: Collect a drop of blood from the tail vein at the same time points as the pharmacokinetic blood sampling.

  • Glucose Measurement: Apply the blood drop to the glucometer test strip and record the glucose reading.

  • Data Analysis: Plot the mean blood glucose levels over time for both the control and treatment groups. Calculate the area under the effect curve (AUEC) to quantify the overall glucose-lowering effect.

Visualizations

cluster_0 This compound Metabolism and DDI cluster_1 Potential DDI This compound This compound M1 M1 (Active Metabolite) This compound->M1 CYP2C9 M2 M2 (Inactive Metabolite) M1->M2 Cytosolic Enzymes Excretion Renal and Fecal Excretion M2->Excretion CYP2C9_Inhibitors CYP2C9 Inhibitors (e.g., Fluconazole) CYP2C9_Inhibitors->this compound Inhibit Metabolism CYP2C9_Inducers CYP2C9 Inducers (e.g., Rifampin) CYP2C9_Inducers->this compound Induce Metabolism cluster_workflow In Vivo DDI Study Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Group Allocation (Control vs. Treatment) acclimatization->grouping dosing_interactant Administer Interacting Drug or Vehicle (Multiple Days) grouping->dosing_interactant dosing_this compound Administer Single Dose of this compound dosing_interactant->dosing_this compound sampling Serial Blood Sampling (PK and PD) dosing_this compound->sampling processing Plasma Preparation sampling->processing pd_analysis Blood Glucose Measurement sampling->pd_analysis analysis LC-MS/MS Bioanalysis (this compound Concentration) processing->analysis data_analysis Pharmacokinetic and Pharmacodynamic Analysis analysis->data_analysis pd_analysis->data_analysis end End data_analysis->end cluster_interpretation Interpretation of DDI Data for Clinical Recommendations pk_data Pharmacokinetic Data (AUC, Cmax ratios) clinical_relevance Assess Clinical Significance pk_data->clinical_relevance pd_data Pharmacodynamic Data (Blood Glucose Changes) pd_data->clinical_relevance no_action No Clinically Significant Interaction: No Dose Adjustment Needed clinical_relevance->no_action No action_required Clinically Significant Interaction: Action Required clinical_relevance->action_required Yes dose_adjustment Dose Adjustment Recommendation action_required->dose_adjustment monitoring Enhanced Monitoring (e.g., blood glucose) action_required->monitoring contraindication Contraindication of Co-administration action_required->contraindication

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Glimepiride for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of Glimepiride in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] Its aqueous solubility is very low and pH-dependent.[3][4] At 37°C, the solubility is less than 0.004 mg/mL in acidic to neutral pH, increasing slightly to about 0.02 mg/mL at a pH above 7.[3][5][6] One study reported the solubility of this compound in water as 0.0038 mg/mL.[7][8]

Q2: What are the common organic solvents used to dissolve this compound?

This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] The solubility in DMSO is approximately 3 mg/mL, and in DMF, it is around 10 mg/mL.[9] It is also slightly soluble in methanol (B129727) and ethanol.[7][8]

Q3: What are the main strategies to improve the aqueous solubility of this compound for in vitro studies?

Several techniques can be employed to enhance the aqueous solubility of this compound, including:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or DMF to first dissolve this compound before diluting with an aqueous buffer.[9]

  • pH Adjustment: Increasing the pH of the aqueous medium can slightly improve solubility.[3][5]

  • Cyclodextrins: Forming inclusion complexes with cyclodextrins like β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][10][11]

  • Solid Dispersions: Dispersing this compound in a water-soluble carrier matrix such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs).[12][13]

  • Hydrotropy: Using hydrotropic agents like sodium citrate, sodium benzoate, or urea (B33335) to increase solubility.[7][8]

Troubleshooting Guide

Issue: My this compound is precipitating out of solution after dilution with aqueous buffer.

  • Possible Cause 1: Insufficient initial dissolution in organic solvent.

    • Solution: Ensure that this compound is fully dissolved in the organic solvent (e.g., DMSO or DMF) before adding it to the aqueous buffer. Gentle warming or sonication may aid in complete dissolution.

  • Possible Cause 2: The final concentration of the organic solvent is too low.

    • Solution: The ratio of the organic solvent to the aqueous buffer is crucial. For instance, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[9] If precipitation occurs, consider increasing the proportion of the organic co-solvent in your final solution, while being mindful of its potential effects on your experimental system.

  • Possible Cause 3: The pH of the final solution is too low.

    • Solution: this compound's solubility increases at a higher pH.[4] Ensure the pH of your final aqueous solution is above 7. For example, using a phosphate (B84403) buffer of pH 7.8 can improve dissolution.[6]

Issue: I am observing cellular toxicity or altered cellular responses in my in vitro experiment.

  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) is too high.

    • Solution: High concentrations of organic solvents can be toxic to cells. It is crucial to determine the maximum tolerable concentration of the solvent for your specific cell line in a pilot experiment. Always include a vehicle control (solvent without the drug) in your experiments to account for any solvent-induced effects.

Issue: The prepared this compound solution is not stable for long-term storage.

  • Possible Cause: Degradation or precipitation of this compound in the aqueous solution.

    • Solution: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. One source suggests not storing the aqueous solution for more than one day.[9]

Data Presentation: Solubility of this compound

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water0.0038 mg/mL[7][8]
Water (pH < 7, 37°C)< 0.004 mg/mL[3]
Water (pH > 7, 37°C)~0.02 mg/mL[5]
DMSO~3 mg/mL[9]
DMF~10 mg/mL[9]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[9]
40% Sodium Citrate803.79 ± 0.015 µg/mL[7]

Table 2: Enhancement of this compound Solubility Using Different Techniques

TechniqueCarrier/AgentDrug:Carrier RatioSolubility EnhancementReference(s)
Solid Dispersionβ-cyclodextrin-Significant Increase[1]
Solid DispersionPVP K301:5Enhanced Dissolution[12]
Solid DispersionUrea and PEG60001:3Increased Dissolution[13]
Hydrotropy40% Sodium Citrate-~284-fold[7]
Inclusion ComplexHP-β-CD1:1 Molar RatioMarkedly Enhanced[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the this compound powder in a minimal amount of pure, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.906 mg of this compound (FW: 490.6 g/mol ) in 1 mL of DMSO.

  • Vortexing/Sonication: Vortex the solution until the this compound is completely dissolved. If necessary, sonicate briefly in a water bath.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: For in vitro experiments, dilute the stock solution to the final desired concentration in the cell culture medium or aqueous buffer immediately before use. Ensure the final DMSO concentration is below the toxic level for the cells being used (typically ≤ 0.5%).

Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrin (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1, 1:2).

  • Slurry Formation: Place the calculated amount of β-cyclodextrin in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol) to form a slurry.

  • Kneading: Gradually add the weighed this compound powder to the slurry and knead thoroughly for 30-60 minutes to form a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

  • Dissolution: The resulting powder can be dissolved in an aqueous buffer for in vitro experiments. The solubility should be significantly enhanced compared to the pure drug.

Visualizations

Experimental Workflow for Co-solvent Method

CoSolvent_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex stock 10 mM Stock Solution (-20°C) vortex->stock dilute Dilute in Aqueous Buffer stock->dilute working Final Working Solution dilute->working end End working->end

Caption: Workflow for preparing a this compound solution using the co-solvent method.

Logical Relationship of Solubility Enhancement Techniques

Solubility_Enhancement parent Poor Aqueous Solubility of this compound sub1 Physicochemical Approaches parent->sub1 sub2 Formulation-Based Approaches parent->sub2 c1 pH Adjustment sub1->c1 c2 Co-solvents sub1->c2 d1 Solid Dispersions sub2->d1 d2 Cyclodextrin Inclusion sub2->d2 d3 Hydrotropy sub2->d3

Caption: Major strategies to improve the aqueous solubility of this compound.

References

Technical Support Center: Overcoming Glimepiride Instability in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability and accurate concentration of Glimepiride stock solutions are paramount for reproducible and reliable experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most common and effective solvents for preparing this compound stock solutions.[1] this compound is highly soluble in both, allowing for the preparation of concentrated stocks. For most biological applications, DMSO is often preferred due to its lower toxicity compared to DMF.[1]

Q2: What is the solubility of this compound in different solvents?

A2: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[2] Its solubility is highly dependent on the solvent and the pH of aqueous solutions. A summary of its solubility in various solvents is provided in the table below.

Q3: How should I store my this compound stock solution?

A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO or DMF at -20°C or -80°C. When stored at -80°C in DMSO, the solution can be stable for up to two years, and at -20°C for one year. For shorter-term storage, aliquots can be kept at 4°C for a limited time, though stability should be monitored. It is crucial to minimize freeze-thaw cycles to prevent degradation.

Q4: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous media is a common issue due to this compound's low water solubility. To avoid this, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer of choice. For instance, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL. It is also advisable not to store the aqueous solution for more than one day. When further diluting into your final assay medium, ensure rapid mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

Q5: How can I check the concentration and stability of my this compound stock solution?

A5: The concentration and stability of your this compound stock solution can be verified using a validated analytical method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A common detection wavelength for this compound is 228 nm. This will allow you to quantify the amount of active this compound and detect the presence of any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution - Solvent not of high purity (e.g., contains water).- Storage temperature is too high.- Concentration exceeds solubility limit.- Use anhydrous, high-purity solvents.- Store at -20°C or -80°C.- Prepare a less concentrated stock solution.
Inconsistent experimental results - Degradation of this compound in the stock solution.- Inaccurate initial concentration of the stock solution.- Multiple freeze-thaw cycles.- Prepare fresh stock solutions regularly.- Verify the concentration of the stock solution using HPLC.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Low potency of the compound - Hydrolysis or photodegradation of this compound.- Improper storage conditions.- Protect solutions from light by using amber vials or wrapping vials in foil.- Store solutions at the recommended temperature (-20°C or -80°C).- Avoid exposure to acidic or alkaline conditions for prolonged periods.
Difficulty dissolving this compound - Inappropriate solvent.- Low-quality this compound powder.- Use high-purity DMSO or DMF.- Gentle warming and sonication can aid dissolution.- Ensure the this compound powder is of high purity and from a reputable source.

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Buffers

Solvent/BufferTemperatureSolubilityReference(s)
DMSORoom Temperature≥21.45 mg/mL[3]
DMFRoom Temperature~10 mg/mL
MethanolRoom TemperatureSlightly soluble[4]
EthanolRoom TemperatureInsoluble[3]
Water37°C<0.004 mg/mL[5]
0.1 N HCl (pH 1.2)37°CVery slightly soluble[6]
Phosphate (B84403) Buffer (pH 6.8)37°CSlightly soluble[5]
Phosphate Buffer (pH 7.4)Room TemperatureIncreased with increasing concentrations of solubilizing agents like PVPK 90[7]
Phosphate Buffer (pH 7.8)37°C~0.02 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 490.62 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.906 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 2-3 minutes until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Dosing Solution for In Vivo Oral Gavage in Mice

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the dosing solution. For example, to prepare 10 mL of a 0.1 mg/mL dosing solution, you would need 100 µL of a 10 mg/mL stock solution.

  • In a sterile conical tube, add the calculated volume of the vehicle (e.g., 9.9 mL of 0.5% methylcellulose).

  • While vortexing the vehicle, slowly add the calculated volume of the this compound stock solution (100 µL) dropwise to ensure rapid dispersion and prevent precipitation.

  • Continue to vortex the solution for another 1-2 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized (e.g., by including a co-solvent like PEG 400, though vehicle suitability must be confirmed for the specific animal model).

  • Prepare the dosing solution fresh on the day of the experiment. Do not store aqueous dilutions of this compound.

Protocol 3: General RP-HPLC Method for this compound Quantification

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (pH adjusted to ~3.0-4.0) is commonly used. The exact ratio may need to be optimized for your specific system, but a starting point could be 60:40 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 228 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at 25-30°C

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Sample Preparation: Dilute an aliquot of your this compound stock solution with the mobile phase to a concentration that falls within the linear range of your standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of this compound in the chromatograms. Construct a standard curve by plotting the peak area versus the concentration of the standards. Use the equation of the linear regression from the standard curve to calculate the concentration of this compound in your sample.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_qc Quality Control cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO/DMF weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store hplc HPLC Analysis store->hplc Stability Check dilute Dilute in Aqueous Buffer store->dilute invivo_prep Prepare Dosing Solution store->invivo_prep concentration Verify Concentration hplc->concentration purity Assess Purity hplc->purity invitro In Vitro Assay dilute->invitro invivo In Vivo Study invivo_prep->invivo

Caption: Workflow for this compound solution preparation and use.

troubleshooting_logic start Problem with this compound Experiment precipitation Precipitation Observed? start->precipitation inconsistent Inconsistent Results? start->inconsistent stock_precip Precipitation in Stock? precipitation->stock_precip Yes aqueous_precip Precipitation in Aqueous Medium? precipitation->aqueous_precip No check_stability Check Stock Stability (HPLC) inconsistent->check_stability Yes check_solvent Use Anhydrous Solvent stock_precip->check_solvent Yes check_conc Lower Stock Concentration stock_precip->check_conc No dilution_tech Improve Dilution Technique (e.g., vortexing) aqueous_precip->dilution_tech Yes fresh_stock Prepare Fresh Stock check_stability->fresh_stock Degraded aliquot_use Use Single-Use Aliquots check_stability->aliquot_use Not Degraded

Caption: Troubleshooting logic for common this compound issues.

References

Technical Support Center: Optimizing Glimepiride Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glimepiride (B1671586) in animal models. Our goal is to help you optimize your experimental design to achieve desired therapeutic effects while minimizing the risk of hypoglycemia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a second-generation sulfonylurea that primarily lowers blood glucose by stimulating insulin (B600854) secretion from pancreatic beta cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the beta-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.[1][2] Additionally, this compound has extrapancreatic effects, including increasing the sensitivity of peripheral tissues to insulin.[1]

Q2: What are the common animal models used for studying this compound, and what are the suggested starting doses?

A2: The choice of animal model and starting dose depends on the research question. Here are some commonly used models and suggested starting doses:

  • Normal, healthy rodents (e.g., Wistar rats, C57BL/6 mice): These models are often used for pharmacokinetic and initial dose-finding studies. A starting dose for oral administration in rats can be around 0.1 mg/kg.[3] For mice, doses have ranged from 1 to 8 mg/kg/day when mixed in chow.

  • Streptozotocin (STZ)-induced diabetic rats: This model mimics type 1 diabetes or, with a high-fat diet, type 2 diabetes. A common oral dose of this compound in this model is 0.1 mg/kg/day.[3]

  • Genetic models of type 2 diabetes (e.g., db/db mice, Zucker Diabetic Fatty rats): These models are useful for studying the effects of this compound in the context of insulin resistance and obesity. In db/db mice, a dose of 1 mg/kg/day administered in chow has been used. For Zucker Diabetic Fatty (ZDF) rats, a higher dose of 5 mg/kg has been reported.

It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental conditions.

Q3: How should I administer this compound to my animals?

A3: The most common methods of administration are oral gavage and incorporation into the animal's chow.

  • Oral Gavage: This method ensures accurate dosing at a specific time. However, it can be stressful for the animals, potentially affecting blood glucose levels.

  • In-chow Administration: Mixing this compound into the chow reduces handling stress. However, the exact daily dose can be influenced by the animal's food intake, which may vary.

The choice of administration route should be carefully considered based on the experimental design and goals.

Q4: How frequently should I monitor blood glucose levels after this compound administration?

A4: Frequent blood glucose monitoring is essential, especially during dose-finding studies, to avoid severe hypoglycemia. A typical monitoring schedule might involve:

  • Baseline: Measure blood glucose before the first dose.

  • Peak Effect: For oral administration, the peak effect of this compound is generally observed within 2-3 hours.[4] Monitor closely during this window.

  • Trough Levels: Measure just before the next dose to assess the duration of action.

  • Regular Intervals: Additional measurements at regular intervals (e.g., every 2-4 hours) during the initial dose-titration phase are recommended.

Continuous glucose monitoring systems are also becoming more accessible for rodent studies and can provide a wealth of data.

Troubleshooting Guide

Problem 1: I'm observing hyperglycemia or no change in blood glucose after administering this compound to mice.

  • Possible Cause 1: Paradoxical effect of in-chow administration.

    • Explanation: Studies have shown that this compound administered in chow to various mouse strains (including C57BL/6J and db/db) can lead to fasting hyperglycemia, glucose intolerance, and decreased insulin levels.[5][6] This paradoxical effect may be related to the continuous, low-level exposure from ad libitum feeding, as opposed to the bolus dose from oral gavage.

    • Solution: Consider switching to oral gavage to mimic the single-dose administration used in most successful rodent studies. If you must use in-chow administration, be aware of this potential confounding effect and interpret your results with caution.

  • Possible Cause 2: Animal Stress.

    • Explanation: Handling and experimental procedures can cause stress, leading to the release of counter-regulatory hormones like corticosterone, which can increase blood glucose levels and potentially mask the hypoglycemic effect of this compound.

    • Solution: Acclimatize animals to handling and procedures before the experiment begins. Use refined handling techniques, such as cupping instead of tail-picking for mice, to minimize stress.[5]

  • Possible Cause 3: Inadequate Dose.

    • Explanation: The starting dose may be too low for your specific animal model and experimental conditions.

    • Solution: Gradually increase the dose in a stepwise manner, with careful blood glucose monitoring, to establish a dose-response relationship.

Problem 2: My animals are experiencing severe hypoglycemia.

  • Possible Cause 1: The dose is too high.

    • Explanation: This is the most common cause of hypoglycemia.

    • Solution: Immediately provide a source of glucose (e.g., oral glucose gel or intraperitoneal dextrose injection). Reduce the subsequent doses of this compound. A conservative dose titration schedule is crucial.

  • Possible Cause 2: Interaction with other compounds.

    • Explanation: If this compound is being co-administered with other drugs, there may be a synergistic hypoglycemic effect.

    • Solution: Review the literature for known interactions. If possible, test each compound individually before combining them.

Problem 3: I'm seeing high variability in blood glucose responses between animals in the same group.

  • Possible Cause 1: Inconsistent drug administration.

    • Explanation: For oral gavage, improper technique can lead to inconsistent dosing. For in-chow administration, variations in food intake will result in different drug consumption.

    • Solution: Ensure all personnel are properly trained in oral gavage techniques. For in-chow studies, monitor food intake for each animal if possible.

  • Possible Cause 2: Biological variability.

    • Explanation: Individual animals can have different metabolic responses to the same dose of a drug.

    • Solution: Increase the number of animals per group to improve statistical power and account for individual variations.

Data Presentation

Table 1: Starting Doses of this compound in Various Animal Models

Animal ModelThis compound DoseRoute of AdministrationReference
Normal Wistar Rats0.1 mg/kg/dayOral[3]
STZ-induced Diabetic Rats0.1 mg/kg/dayOral[3]
C57BL/6J Mice1-8 mg/kg/dayIn-chow
db/db Mice1 mg/kg/dayIn-chow
Zucker Diabetic Fatty Rats5 mg/kg/dayNot specified

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueAnimal ModelReference
Cmax 35.31 ± 4.05 µg/mLSprague-Dawley Rats[7]
Tmax 3.2 ± 0.25 hSprague-Dawley Rats[7]
t½β (elimination half-life) 5.30 ± 0.14 hSprague-Dawley Rats[7]
AUC(0-∞) 86.10 ± 5.2 µg.h/mLSprague-Dawley Rats[7]
Cmax (0.5 mg/kg IV) 987 ng/mLNormal Rats
t½ (0.5 mg/kg IV) 55.9 minType 1 Diabetic Rats

Experimental Protocols

Protocol 1: Dose-Finding Study for this compound via Oral Gavage in STZ-Induced Diabetic Rats

  • Animal Model: Male Wistar rats with STZ-induced diabetes (blood glucose > 250 mg/dL).

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment. Handle the animals daily to reduce stress.

  • Grouping: Divide animals into groups (n=6-8 per group), including a vehicle control group and at least three this compound dose groups (e.g., 0.05, 0.1, and 0.2 mg/kg).

  • Fasting: Fast the animals for 4-6 hours before dosing. Ensure free access to water.

  • Baseline Blood Glucose: Take a baseline blood sample from the tail vein to measure blood glucose.

  • Drug Preparation and Administration: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the assigned dose or vehicle via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at 0.5, 1, 2, 4, 6, and 8 hours post-dosing to determine the glucose-lowering effect and identify the time of peak effect.

  • Hypoglycemia Management: Have a source of glucose readily available. If an animal shows signs of hypoglycemia (lethargy, seizures), administer glucose immediately.

  • Data Analysis: Plot the blood glucose levels over time for each group. Calculate the area under the curve for the glucose-lowering effect. Determine the dose that produces a significant reduction in blood glucose without causing severe hypoglycemia.

Protocol 2: Preparation of this compound-Containing Rodent Chow

  • Dose Calculation: Determine the target daily dose of this compound in mg/kg. Estimate the average daily food consumption of your animals (typically 4-5 g for mice and 15-20 g for rats). Calculate the amount of this compound to be added per kilogram of chow.

  • Milling: Obtain standard rodent chow pellets and grind them into a fine powder.

  • Mixing: Accurately weigh the calculated amount of this compound and mix it thoroughly with a small amount of the powdered chow. Gradually add more powdered chow while continuing to mix to ensure a homogenous distribution.

  • Re-pelleting (optional): The mixed powder can be re-pelleted using a pellet press. Alternatively, the powdered diet can be provided in a feeder designed to minimize spillage.

  • Storage: Store the this compound-containing chow in a cool, dark, and dry place to prevent degradation.

Visualizations

Glimepiride_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Membrane_Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release

Caption: this compound's primary signaling pathway in pancreatic beta cells.

Experimental_Workflow start Start: Dose Optimization Study acclimatize Acclimatize Animals (1 week) start->acclimatize baseline Measure Baseline Blood Glucose acclimatize->baseline grouping Randomize into Vehicle & this compound Dose Groups baseline->grouping dosing Administer Vehicle or This compound Dose grouping->dosing monitoring Monitor Blood Glucose at Timed Intervals (e.g., 0, 1, 2, 4, 6, 8h) dosing->monitoring hypo_check Observe for Signs of Hypoglycemia monitoring->hypo_check treat_hypo Administer Glucose hypo_check->treat_hypo Yes analyze Analyze Data: Determine Optimal Dose hypo_check->analyze No treat_hypo->monitoring end End of Study analyze->end Troubleshooting_Hypoglycemia start Animal Shows Signs of Hypoglycemia (Lethargy, Seizures) confirm Confirm with Blood Glucose Measurement start->confirm severe Severe Hypoglycemia (< 40 mg/dL) confirm->severe Yes mild Mild/Moderate Hypoglycemia (40-60 mg/dL) confirm->mild Yes admin_iv Administer Intraperitoneal or Intravenous Dextrose severe->admin_iv admin_oral Administer Oral Glucose Gel mild->admin_oral recheck Re-check Blood Glucose in 15-30 minutes admin_iv->recheck admin_oral->recheck adjust_dose Review and Reduce Subsequent this compound Doses recheck->adjust_dose end Continue Monitoring adjust_dose->end

References

Technical Support Center: Enhancing the Oral Bioavailability of Glimepiride in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Glimepiride (B1671586) in preclinical models.

Frequently Asked Questions (FAQs)

1. Why is enhancing the oral bioavailability of this compound a focus of research?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability but low aqueous solubility.[1] Its poor solubility is the rate-limiting step in its absorption, leading to variable and incomplete bioavailability when administered orally.[2] Enhancing its solubility and dissolution rate can lead to improved therapeutic efficacy and potentially lower doses.[3]

2. What are the most common formulation strategies to improve this compound's oral bioavailability?

The most frequently investigated and successful strategies include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix to improve its wettability and dissolution rate.[4]

  • Nanosuspensions/Nanoparticles: Reducing the particle size of this compound to the nanometer range, which increases the surface area available for dissolution.[5][6]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): An isotropic mixture of oil, surfactant, and co-surfactant that forms a nanoemulsion in the gastrointestinal tract, facilitating drug solubilization and absorption.[7][8]

3. What are the typical animal models used in preclinical studies for this compound bioavailability?

Rabbits and rats are the most commonly used animal models for in vivo pharmacokinetic studies of this compound formulations.[5]

4. How is the enhancement in oral bioavailability quantified?

The enhancement is typically determined by comparing the pharmacokinetic parameters of the novel formulation to that of a control, usually pure this compound or a marketed tablet. Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). A significant increase in AUC for the test formulation indicates enhanced bioavailability.

5. What is the role of pH in the dissolution of this compound?

This compound's solubility is highly pH-dependent. It is practically insoluble in acidic to neutral media (pH 1.2 to 6.8) and its solubility increases in a more alkaline environment (pH > 7).[9][10] This is a critical factor to consider during in vitro dissolution testing and when predicting in vivo performance.

Troubleshooting Guides

Formulation Development
IssuePossible Cause(s)Suggested Solution(s)
Low drug loading in solid dispersion - Poor solubility of this compound in the chosen carrier. - Incompatible drug-carrier ratio.- Screen various hydrophilic carriers (e.g., PEGs, PVPs, cyclodextrins) to find one with better solubilizing capacity for this compound. - Optimize the drug-to-carrier ratio; increasing the proportion of the carrier can enhance drug loading.[4]
Particle aggregation in nanosuspension during preparation or storage - Insufficient amount or inappropriate type of stabilizer. - Ostwald ripening (growth of larger particles at the expense of smaller ones).- Use a combination of stabilizers (e.g., a polymer and a surfactant) for better steric and electrostatic stabilization.[5] - Optimize the concentration of the stabilizer. - Store the nanosuspension at a lower temperature to reduce particle growth.
Phase separation or drug precipitation in SNEDDS upon dilution - The formulation is outside the self-nanoemulsification region. - The ratio of oil, surfactant, and co-surfactant is not optimal.- Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion.[7] - Ensure the drug remains solubilized in the nanoemulsion droplets after dilution.
Recrystallization of amorphous this compound in solid dispersions over time - The formulation is thermodynamically unstable. - High mobility of drug molecules within the polymer matrix.- Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. - Store the solid dispersion in a low humidity environment to prevent moisture-induced crystallization.
In Vitro Dissolution Testing
IssuePossible Cause(s)Suggested Solution(s)
Incomplete dissolution of this compound from the formulation - pH of the dissolution medium is too low. - "Coning" effect where the powder forms a mound at the bottom of the vessel, reducing the surface area for dissolution.- Use a dissolution medium with a pH where this compound has higher solubility, such as phosphate (B84403) buffer pH 7.4 or 7.8.[5][11] - Increase the paddle speed (e.g., from 50 rpm to 75 or 100 rpm) to improve hydrodynamics in the dissolution vessel.[11]
High variability in dissolution results between samples - Non-uniform drug distribution in the formulation (e.g., solid dispersion). - Inconsistent preparation of the dosage form.- Ensure a homogenous mixture during the preparation of the solid dispersion or other formulations. - Standardize the compression force and other parameters if preparing tablets.
Lack of in vitro-in vivo correlation (IVIVC) - The dissolution medium does not mimic the in vivo conditions. - The formulation's performance is influenced by gastrointestinal factors not captured in the in vitro test (e.g., enzymes, bile salts).- Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fed and fasted states of the small intestine. - Consider the impact of the formulation's interaction with the gastrointestinal environment.
Preclinical Pharmacokinetic Studies
IssuePossible Cause(s)Suggested Solution(s)
High inter-individual variability in plasma concentrations - Genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP2C9).[12] - Differences in gastric emptying and intestinal transit times among animals. - Inconsistent dosing technique.- Use a larger group of animals to obtain statistically significant results. - Standardize the fasting period and administration procedure. - Ensure accurate and consistent oral gavage technique.
Low or undetectable plasma concentrations of this compound - Poor absorption from the formulation. - Rapid metabolism of the drug. - Insufficient sensitivity of the analytical method.- Re-evaluate the formulation strategy to further enhance solubility and dissolution. - Develop a highly sensitive analytical method (e.g., LC-MS/MS) with a low limit of quantification (LLOQ).
Unexpectedly rapid clearance of the drug - The animal model has a higher metabolic rate for this compound than humans. - The formulation leads to rapid absorption and subsequent rapid elimination.- Characterize the metabolic profile of this compound in the chosen animal model. - Consider a formulation strategy that provides sustained release if prolonged action is desired.

Data Presentation

Table 1: Enhancement in Oral Bioavailability of this compound with Different Formulation Strategies

Formulation StrategyCarrier/Key ComponentsAnimal ModelFold Increase in AUC (Compared to Control)Reference
NanosuspensionHPMC, PVP K30, SLSRabbits1.80 (vs. unprocessed drug)[13]
Solid Nanodispersionβ-cyclodextrinRatsShowed a high and rapid reduction in blood glucose levels, indicating improved bioavailability.[7]
MicroemulsionNot specifiedWistar RatsExhibited higher plasma drug concentration and larger AUC compared to this compound suspensions.[14]

Table 2: In Vitro Dissolution of Enhanced this compound Formulations

Formulation StrategyCarrier/Key ComponentsDissolution Medium% Drug Released (Time)Reference
NanosuspensionHPMC, PVP K30, SLSPBS (pH 7.4)>85% (10 min)[13]
Solid DispersionPVP K-30Phosphate Buffer (pH 7.8)91.89% (5 min)[11]
S-SNEDDSOil, Surfactant, Co-surfactantPhosphate Buffer (pH 7.0)>85% (15 min)[8]

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K-30 (PVP K-30) or other suitable carrier (e.g., PEG 6000, β-cyclodextrin)[4]

  • Ethanol or other suitable organic solvent

Procedure:

  • Accurately weigh this compound and the carrier in the desired ratio (e.g., 1:9 drug to carrier).[14]

  • Dissolve both the this compound and the carrier in a minimal amount of the organic solvent in a beaker with stirring.

  • Continue stirring until a clear solution is obtained.

  • Evaporate the solvent using a water bath at a controlled temperature (e.g., 40°C).[11]

  • Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieve the powdered solid dispersion through an appropriate mesh size to obtain a uniform particle size.

  • Store the final product in a desiccator until further use.

Preparation of this compound Nanosuspension by Precipitation-Ultrasonication Method

Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • Stabilizers (e.g., HPMC, PVP K30, SLS)[5]

  • Organic solvent (e.g., a mixture of acetone (B3395972) and methanol)[5]

  • Deionized water (as anti-solvent)

Procedure:

  • Dissolve this compound in the organic solvent mixture.

  • Dissolve the stabilizers in deionized water to prepare the anti-solvent phase. Pre-cool the anti-solvent phase.

  • Add the organic phase dropwise into the anti-solvent phase under high-speed stirring (e.g., 1500 rpm) with a magnetic stirrer.[5]

  • Subject the resulting suspension to ultrasonication for a specific duration and power to reduce the particle size.[5]

  • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

Formulation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To develop a SNEDDS formulation for improved solubilization and oral absorption of this compound.

Materials:

  • This compound

  • Oil (e.g., Oleic acid, Capmul MCM)[7][13]

  • Surfactant (e.g., Tween 80, Acrysol K 140)[7][13]

  • Co-surfactant (e.g., Transcutol P)[7]

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construct a ternary phase diagram to identify the self-nanoemulsification region for different ratios of the selected oil, surfactant, and co-surfactant.

  • Prepare different SNEDDS formulations by mixing the oil, surfactant, and co-surfactant in the predetermined ratios.

  • Add the required amount of this compound to the mixture and vortex until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary.[13]

  • Evaluate the prepared SNEDDS for self-emulsification efficiency, droplet size, and drug release upon dilution in an aqueous medium.

Visualizations

experimental_workflow_solid_dispersion start Start weigh Weigh this compound and Carrier start->weigh dissolve Dissolve in Organic Solvent weigh->dissolve evaporate Evaporate Solvent (Water Bath) dissolve->evaporate dry Dry under Vacuum evaporate->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterize Solid Dispersion (e.g., DSC, XRD) pulverize->characterize end End characterize->end

Caption: Workflow for Solid Dispersion Preparation.

experimental_workflow_nanosuspension start Start dissolve_drug Dissolve this compound in Organic Solvent start->dissolve_drug prepare_antisolvent Prepare Aqueous Stabilizer Solution start->prepare_antisolvent mix Add Drug Solution to Anti-solvent with Stirring dissolve_drug->mix prepare_antisolvent->mix sonicate Ultrasonicate the Suspension mix->sonicate characterize Characterize Nanosuspension (Particle Size, Zeta Potential) sonicate->characterize end End characterize->end

Caption: Workflow for Nanosuspension Preparation.

logical_relationship_bioavailability_enhancement problem Poor Oral Bioavailability of this compound cause Low Aqueous Solubility (BCS Class II) problem->cause strategy Formulation Strategies cause->strategy sd Solid Dispersions strategy->sd nano Nanosuspensions strategy->nano snedds SNEDDS strategy->snedds increase_dissolution Increased Dissolution Rate & Solubility sd->increase_dissolution increase_surface_area Increased Surface Area nano->increase_surface_area solubilization Enhanced Solubilization snedds->solubilization mechanism Mechanism of Enhancement outcome Improved Oral Bioavailability increase_dissolution->outcome increase_surface_area->outcome solubilization->outcome

Caption: Logic of Bioavailability Enhancement.

References

Refinement of Glimepiride synthesis to improve yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Glimepiride (B1671586). Our focus is on refining synthetic routes to enhance both yield and purity, addressing common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and purity of this compound?

A1: The purity of key intermediates is paramount. Specifically, the stereochemical purity of trans-4-methylcyclohexylamine hydrochloride is crucial, as the presence of the cis-isomer can lead to the formation of undesired stereoisomers of this compound that are difficult to remove.[1] Additionally, the purity of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido) ethyl] benzene (B151609) sulfonamide is critical to avoid the formation of ortho and meta isomers in the final product.[1] Reaction conditions such as temperature, solvent, and reaction time also play a significant role in minimizing side reactions and maximizing yield.

Q2: What are the common impurities found in this compound synthesis and how can they be minimized?

A2: Common impurities include the cis-isomer of this compound, as well as ortho and meta positional isomers.[1] The formation of these can be minimized by using highly pure intermediates. Another potential impurity is 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-formamido)ethyl]benzenesulfonic acid ethyl ester, which can form from the reaction of unreacted chlorosulfonated intermediates with ethanol.[2] To minimize this, ensure the ammoniation reaction goes to completion. Degradation products can also arise from exposure to acidic or basic conditions.[3][4] Proper control of pH during workup and purification is essential.

Q3: Which analytical techniques are most suitable for monitoring the purity of this compound and its intermediates?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of this compound and detecting related impurities.[5][6][7] A simple isocratic reverse-phase HPLC method can be used to detect and quantify at least five known impurities.[5] For the analysis of intermediates, HPLC can also be employed to ensure the starting materials meet the required purity specifications before proceeding with the synthesis.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reactions at one or more steps.- Loss of product during workup and purification.- Monitor reaction completion using appropriate analytical techniques (e.g., TLC, HPLC).- Optimize reaction times and temperatures.- Carefully control pH during extraction and precipitation steps to minimize product loss in aqueous layers.- Use efficient filtration and drying techniques.
High Levels of cis-Isomer Impurity - Use of trans-4-methylcyclohexylamine hydrochloride with a high cis-isomer content.- Source or synthesize trans-4-methylcyclohexylamine hydrochloride with a purity of >99.8%.[9]- Purify the intermediate by recrystallization from a methanol/acetone (B3395972) mixture.[1][9][10]
Presence of Ortho and Meta Isomer Impurities - Impure 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide intermediate.- Purify the sulfonamide intermediate by recrystallization to ensure a high content of the desired para isomer.[1]
Formation of Sulfonate Ester Impurities - Incomplete ammoniation of the chlorosulfonated intermediate, followed by reaction with alcohol solvents.[2]- Ensure the ammoniation reaction is driven to completion.- Consider using non-alcoholic solvents in subsequent steps if this impurity is a persistent issue.
Poor Crystallization or Oiling Out - Inappropriate solvent system.- Presence of impurities inhibiting crystal formation.- Cooling the solution too rapidly.- Experiment with different solvent systems for crystallization. A mixture of dichloromethane (B109758) and acetone has been shown to be effective for refining crude this compound.[11]- Ensure the crude product is of sufficient purity before attempting crystallization.- Employ slow cooling to encourage the formation of well-defined crystals. Vapor diffusion can be a useful technique for small-scale crystallization.[12]
Peak Tailing in HPLC Analysis - Secondary interactions between the analyte and the stationary phase.- Column overload.- Use a base-deactivated (end-capped) column.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations.[13]- Reduce the sample concentration or injection volume.[13]

Quantitative Data Summary

The following tables summarize yield and purity data from various reported synthesis and purification methods for this compound.

Table 1: this compound Synthesis Yield and Purity

Synthesis Route/Method Reported Yield (%) Reported Purity (%) Reference
Reaction of carbamate (B1207046) with trans-4-methylcyclohexyl amine in toluene9599.5[14]
Reaction of sulfonamide with pivalate (B1233124) in toluene, followed by refinement8499.5 (99.7% trans-isomer)[14]
Condensation with trans-4-methylcyclohexyl isocyanate86.3Not specified[9]
Method involving potassium carbonate in a mixed solvent, followed by refining>85>99.9[11]

Table 2: Purification of this compound and Intermediates

Substance Purification Method Resulting Purity Yield (%) Reference
Crude this compoundRecrystallization from methanolic ammonia (B1221849) and neutralization with acetic acidcis-isomer < 0.15%~90[1][9]
Crude this compoundRefining with dichloromethane and acetone>99.9%>85[11]
trans-4-methylcyclohexylamine HClRecrystallization from methanol/acetone>99.8% trans-isomer27.2 (from oxime)[9]

Experimental Protocols

Protocol 1: High-Purity this compound Synthesis

This protocol is based on a method reported to yield this compound with a purity exceeding 99.9%.[11]

  • Step 1: Reaction.

    • Add 1-[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-formamido)-ethyl]-benzenesulfonamide and potassium carbonate to a mixed solvent.

    • Heat the mixture to dissolve the solids.

  • Step 2: Crystallization.

    • Cool the resulting solution to induce crystallization.

    • Filter the mixture to obtain crude 1-[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-formamido)-ethyl]-benzenesulfonyl]-3-(trans-4-methylcyclohexyl)-urea (this compound). The purity of the crude product is typically above 99.5%.

  • Step 3: Refining.

    • Add the crude this compound to an appropriate amount of dichloromethane.

    • Stir the slurry for 2 hours at 15-20 °C.

    • Filter the solid and dry it under a vacuum at 45 °C to a constant weight to obtain the refined this compound product.

Protocol 2: Purification of Crude this compound

This protocol describes a method for purifying crude this compound to reduce the content of the cis-isomer.[1][9]

  • Dissolution.

    • In a reaction vessel, add 1.0 kg of crude this compound to 6.0 L of methanol.

    • Purge dry ammonia gas through the mixture at 20-25 °C until all the this compound dissolves and a clear solution is obtained.

  • Charcoal Treatment and Filtration.

    • Add activated charcoal to the solution and stir.

    • Filter the mixture to remove the charcoal.

  • Precipitation.

    • Neutralize the filtrate with glacial acetic acid to a pH of 5.5-6.0 to precipitate the product.

  • Isolation and Drying.

    • Filter the precipitated solid.

    • Dry the pure this compound at 65-70 °C until a constant weight is achieved.

Visualizations

Glimepiride_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_step Final Condensation cluster_purification Purification A 3-ethyl-4-methyl-3-pyrrolin-2-one C 1-[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline- 1-carboxamido)-ethyl]-benzenesulfonamide A->C B 2-phenylethyl isocyanate B->C E Crude this compound C->E D trans-4-methylcyclohexyl isocyanate D->E F High-Purity this compound E->F Recrystallization

Caption: A simplified workflow of a common this compound synthesis route.

Troubleshooting_Logic Start Problem Encountered Impurity High Impurity Level? Start->Impurity Yield Low Yield? Start->Yield Impurity->Yield No CheckIntermediates Check Purity of Intermediates Impurity->CheckIntermediates Yes OptimizeReaction Optimize Reaction Conditions Yield->OptimizeReaction Yes ImproveWorkup Improve Workup/Purification Yield->ImproveWorkup Yes End Problem Resolved CheckIntermediates->End OptimizeReaction->End ImproveWorkup->End

Caption: A logical troubleshooting workflow for this compound synthesis.ide synthesis.

References

Glimepiride Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential interference of Glimepiride in common biochemical assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a second-generation sulfonylurea drug primarily used to treat type 2 diabetes mellitus.[1] Its main mechanism of action is to stimulate insulin (B600854) secretion from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels.[2][3][4] This leads to depolarization of the cell membrane, calcium influx, and subsequent exocytosis of insulin.[2] this compound also has extrapancreatic effects, including increasing insulin sensitivity in peripheral tissues.[2][5]

Q2: Why should I be concerned about this compound interfering with my biochemical assays?

This compound's biological activities can lead to misleading results in various in vitro assays. Its primary target, the KATP channel, is intrinsically linked to cellular ATP levels, suggesting potential interference in assays that measure or utilize ATP. Furthermore, this compound has been shown to have off-target effects on cellular signaling pathways, which can confound the results of assays studying these pathways.

Q3: Which types of biochemical assays are most likely to be affected by this compound?

Based on its known mechanisms of action, the following types of assays are most susceptible to interference by this compound:

  • ATP-Based Assays: Assays that measure ATP levels as an indicator of cell viability or enzymatic activity.

  • Kinase Assays: Particularly those involving the PI3K/Akt and AMPK signaling pathways, which are known to be modulated by this compound.[6][7][8]

  • Luciferase Reporter Assays: These assays can be sensitive to small molecule interference, and while direct evidence for this compound is limited, caution is warranted.[9][10][11]

Troubleshooting Guides

Issue 1: Inaccurate Results in ATP-Based Assays (e.g., CellTiter-Glo®)

Symptom: You observe an unexpected decrease or increase in luminescence (indicating altered ATP levels) in your cell-based assay when treating with this compound, which does not correlate with the expected biological effect.

Potential Cause: this compound's sister compound, Glibenclamide, has been shown to deplete cellular ATP by interfering with mitochondrial metabolism.[12][13] this compound may have a similar off-target effect, leading to a direct reduction in cellular ATP levels, independent of the biological process being studied. This would manifest as an apparent increase in cytotoxicity or a decrease in cell viability.

Troubleshooting Steps:

  • Run a Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound.

  • Perform a Cell-Free ATP Assay: To determine if this compound directly interferes with the assay chemistry, perform the assay in a cell-free system. Add a known amount of ATP to the assay buffer with and without this compound and measure the luminescence. A change in signal in the presence of this compound indicates direct interference.

  • Use an Orthogonal Viability Assay: Confirm your cell viability results using a method that does not rely on ATP measurement, such as the MTT assay or a dye-based exclusion assay (e.g., Trypan Blue).

  • Consider this compound Concentration: Test a range of this compound concentrations to see if the effect is dose-dependent. Lower concentrations may have a reduced impact on mitochondrial function.

Issue 2: Unexplained Activity in Kinase Assays (e.g., ADP-Glo™)

Symptom: You are using a kinase assay to study a signaling pathway and observe that this compound treatment alters the kinase activity in a way that is inconsistent with your hypothesis.

Potential Cause: this compound has been shown to have extrapancreatic effects, including the activation of the PI3K/Akt signaling pathway.[6][7][14][15] If your assay is measuring the activity of a kinase within this pathway (e.g., Akt, mTOR) or a downstream target, this compound could be directly modulating its activity, leading to a false positive or negative result.

Troubleshooting Steps:

  • Review the Signaling Pathway: Carefully map the signaling pathway under investigation and determine if any of the kinases are known to be affected by this compound or sulfonylureas.

  • Use a Specific Kinase Inhibitor: As a positive control for inhibition, use a known, specific inhibitor of the kinase you are studying to ensure your assay is responding correctly.

  • Test in a Cell Line with Pathway Knockout/Knockdown: If available, use a cell line where a key component of the PI3K/Akt pathway has been knocked out or knocked down to see if the effect of this compound is ablated.

  • Perform an In-Vitro Kinase Assay: Use a purified kinase and substrate in a cell-free system to determine if this compound directly affects the kinase's enzymatic activity.

Issue 3: Unexpected Results in Luciferase Reporter Assays

Symptom: Your luciferase reporter assay, designed to measure the activity of a specific transcription factor or signaling pathway, shows an unexpected increase or decrease in signal with this compound treatment.

Potential Cause: Small molecules can interfere with luciferase assays in several ways, including direct inhibition or stabilization of the luciferase enzyme, or through light absorption/quenching.[9][10][11] While there is no direct evidence of this compound interfering with luciferase, its chemical structure warrants caution. An inhibitor of luciferase can sometimes paradoxically increase the signal in cell-based assays by stabilizing the enzyme and increasing its half-life.[9][10][11]

Troubleshooting Steps:

  • Perform a Cell-Free Luciferase Assay: Test for direct inhibition of the luciferase enzyme by adding this compound to a reaction with purified luciferase and its substrate. A decrease in luminescence would indicate direct inhibition.

  • Run a Promoterless Reporter Control: Transfect cells with a reporter construct that lacks a promoter for the luciferase gene. If this compound still produces a signal, it suggests a non-specific effect.

  • Use a Different Reporter Gene: If possible, validate your findings using a different reporter gene system, such as β-galactosidase or fluorescent proteins (e.g., GFP, RFP).

  • Check for Compound Auto-fluorescence or Quenching: Measure the fluorescence/luminescence of this compound alone at the wavelengths used in your assay to rule out intrinsic optical properties that could interfere with signal detection.

Data Summary

Table 1: Potential Interference of this compound in Biochemical Assays and Mitigation Strategies

Assay TypePotential Interference MechanismKey Troubleshooting Steps
ATP-Based Assays Direct depletion of cellular ATP via off-target effects on mitochondrial metabolism.1. Run cell-free ATP assay. 2. Use an orthogonal viability assay. 3. Titrate this compound concentration.
Kinase Assays Off-target modulation of signaling pathways, particularly PI3K/Akt.1. Review the signaling pathway. 2. Use specific kinase inhibitors as controls. 3. Perform in-vitro kinase assays with purified components.
Luciferase Reporter Assays Direct inhibition or stabilization of the luciferase enzyme; optical interference.1. Perform a cell-free luciferase assay. 2. Use a promoterless reporter control. 3. Employ a different reporter gene for validation.

Experimental Protocols

Protocol 1: Cell-Free ATP Assay (to test for direct interference)
  • Prepare a standard curve of ATP (e.g., 10 µM to 1 nM) in the assay buffer.

  • In a separate set of wells on a 96-well plate, add a fixed, mid-range concentration of ATP (e.g., 1 µM).

  • To these wells, add a serial dilution of this compound (and a vehicle control).

  • Add the luciferase-based ATP detection reagent (e.g., CellTiter-Glo®) to all wells.[4][5]

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • A significant change in luminescence in the this compound-treated wells compared to the vehicle control indicates direct interference.

Protocol 2: In-Vitro Kinase Assay (to test for direct kinase modulation)
  • In a 96-well plate, add the purified kinase, its specific substrate, and ATP to the kinase reaction buffer.

  • Add a serial dilution of this compound (and a vehicle control).

  • Incubate the reaction at the optimal temperature and time for the kinase.

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).[2][3]

  • Measure luminescence.

  • A change in ADP production in the presence of this compound suggests direct modulation of the kinase.

Protocol 3: Cell-Free Luciferase Assay (to test for direct enzyme inhibition)
  • In a 96-well plate, add purified firefly luciferase enzyme and its substrate, D-luciferin, to the assay buffer.

  • Add a serial dilution of this compound (and a vehicle control).

  • Immediately measure the luminescence.

  • A decrease in the luminescent signal in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Visualizations

Glimepiride_Mechanism_of_Action cluster_pancreatic_beta_cell Pancreatic β-Cell This compound This compound KATP_Channel KATP Channel (SUR1/Kir6.2) This compound->KATP_Channel blocks Depolarization Membrane Depolarization KATP_Channel->Depolarization leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

Caption: Mechanism of this compound-induced insulin secretion.

ATP_Assay_Interference_Workflow Start Unexpected Result in ATP-Based Assay with this compound Question1 Does this compound interfere with the assay chemistry? Start->Question1 Test1 Perform Cell-Free ATP Assay Question1->Test1 Result1_Yes Yes, direct interference Test1->Result1_Yes Signal Altered Result1_No No direct interference Test1->Result1_No Signal Unchanged Action1 Consider alternative assay or adjust data interpretation Result1_Yes->Action1 Question2 Is the effect on cellular ATP levels real? Result1_No->Question2 Test2 Use Orthogonal Viability Assay (e.g., MTT) Question2->Test2 Result2_Confirmed Confirmed effect on cell viability Test2->Result2_Confirmed Results Correlate Result2_Discordant Discordant results suggest ATP-specific effect Test2->Result2_Discordant Results Differ Action2 Investigate this compound's effect on cellular metabolism Result2_Confirmed->Action2 Result2_Discordant->Action2

Caption: Troubleshooting workflow for this compound in ATP assays.

Kinase_Signaling_Interference This compound This compound PI3K PI3K This compound->PI3K activates Kinase_Assay Kinase Assay (e.g., measuring Akt activity) This compound->Kinase_Assay may directly influence Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream phosphorylates Akt->Kinase_Assay measured by Biological_Effect Biological Effect (e.g., cell survival, proliferation) Downstream->Biological_Effect Potential_Interference Potential for False Positive/Negative Kinase_Assay->Potential_Interference

Caption: Potential this compound interference in PI3K/Akt assays.

References

Technical Support Center: Glimepiride Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected hyperglycemia when using Glimepiride (B1671586) in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on blood glucose levels in mice?

A1: this compound is a sulfonylurea drug expected to lower blood glucose levels by stimulating insulin (B600854) secretion from pancreatic β-cells and increasing insulin sensitivity in peripheral tissues.[1][2][3]

Q2: We are observing hyperglycemia and impaired glucose tolerance in our mice treated with this compound. Is this a known issue?

A2: Yes, this is a documented phenomenon. Studies have shown that chronic administration of this compound in chow can lead to fasting hyperglycemia, glucose intolerance, and paradoxically, decreased insulin levels in various mouse strains, including C57Bl/6J, db/db, and others.[4][5][6] This effect appears to be dose-dependent and may take up to two weeks to manifest.[4][6]

Q3: What is the proposed mechanism for this unexpected hyperglycemia?

A3: The precise mechanism is not yet fully elucidated.[5] However, studies have observed that despite this compound's primary action of stimulating insulin secretion, chronic exposure in mice leads to a significant decrease in circulating insulin levels.[4][5] There appears to be no significant change in glucagon (B607659) levels or gluconeogenesis.[4][5][6] One hypothesis is that prolonged exposure to sulfonylureas may lead to β-cell exhaustion and reduced insulin secretion.[7]

Q4: Is the hyperglycemic effect of this compound in mice reversible?

A4: Yes, the hyperglycemic effect, glucose intolerance, and decreased insulin levels have been shown to be reversible within approximately three weeks after discontinuing this compound administration.[4][6]

Q5: Does the route of administration affect the outcome?

A5: The unexpected hyperglycemia has been notably observed with this compound administered in chow, which provides a constant, long-term exposure.[5] In contrast, acute, single-dose administrations via oral gavage or injection are more likely to produce the expected hypoglycemic effect.[7]

Troubleshooting Guide

If you are encountering unexpected hyperglycemia in your this compound-treated mice, consider the following troubleshooting steps:

Issue Possible Cause Recommendation
Fasting Hyperglycemia Chronic administration of this compound leading to reduced insulin secretion.1. Confirm the finding: Repeat the experiment with a control group. 2. Consider the duration: The effect is often seen after two weeks of continuous treatment.[4] 3. Switch administration route: For acute studies, consider oral gavage or intraperitoneal injection instead of chow administration.
Impaired Glucose Tolerance A consequence of the paradoxical decrease in insulin levels.1. Perform a Glucose Tolerance Test (GTT): This will confirm the impaired ability to clear a glucose load. 2. Measure serum insulin: Assess insulin levels at baseline and during the GTT to correlate with glucose levels. A decrease in insulin despite hyperglycemia is indicative of this paradoxical effect.[4][5]
No Hypoglycemic Effect The paradoxical hyperglycemic effect may be masking the expected hypoglycemic action.1. Review dosage: The hyperglycemic effect is dose-dependent.[4] Consider if the dose is within the range reported to cause this effect (e.g., 8 mg/kg/day). 2. Assess timing of measurement: Blood glucose levels may fluctuate. Ensure consistent timing for measurements.
Variability Between Mice While the effect is reported across multiple strains, individual responses can vary.1. Increase sample size: A larger cohort can help determine if the observation is consistent. 2. Ensure consistent drug intake: If using medicated chow, monitor food consumption to ensure uniform dosing.

Data Presentation

Table 1: Effect of Chronic this compound Administration on Fasting Blood Glucose and Insulin in C57Bl/6J Mice

Treatment GroupDurationFasting Blood Glucose (mg/dL)Serum Insulin (ng/mL)
Control2 weeks~150~1.0
This compound (1 mg/kg/day)2 weeksSlightly elevated (not significant)Not reported
This compound (8 mg/kg/day)2 weeksSignificantly elevated (~200)[4]Significantly decreased (~0.5)[4][5]

Data are approximate values based on published findings for illustrative purposes.

Table 2: Glucose Tolerance Test (GTT) in C57Bl/6J Mice After 2 Weeks of this compound Treatment

Treatment GroupBlood Glucose at 0 min (mg/dL)Blood Glucose at 60 min (mg/dL)Blood Glucose at 120 min (mg/dL)Area Under the Curve (AUC)
Control~150~250~175Baseline
This compound (8 mg/kg/day)~200~400~350Significantly increased[4]

Data are approximate values based on published findings for illustrative purposes.

Experimental Protocols

1. Glucose Tolerance Test (GTT)

  • Animal Preparation: Fast mice for 6 hours with free access to water.[4]

  • Baseline Measurement: Record the initial blood glucose level (t=0) from the tail vein.

  • Glucose Administration: Administer a 2 mg/g body weight glucose solution via intraperitoneal (IP) injection.[4]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

2. Oral Gavage of this compound

  • Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 1% methyl cellulose).[8]

  • Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[9]

  • Gavage Needle Insertion: Carefully insert a flexible, ball-tipped gavage needle into the esophagus. Do not force the needle if resistance is met.[9]

  • Administration: Slowly administer the prepared this compound suspension.[8]

  • Post-Procedure Monitoring: Observe the animal for any signs of distress after the procedure.[9]

Mandatory Visualizations

Glimepiride_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_extrapancreatic Extrapancreatic Tissues (Muscle, Fat) This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel (Kir6.2) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Vesicle Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release Insulin_Sensitivity Increased Insulin Sensitivity Insulin_Release->Insulin_Sensitivity Promotes Glucose_Uptake Increased Glucose Uptake Insulin_Sensitivity->Glucose_Uptake

Caption: this compound's established signaling pathway for insulin secretion.

Experimental_Workflow start Start Experiment acclimatization Acclimatize Mice start->acclimatization group_assignment Assign to Control and This compound Groups acclimatization->group_assignment treatment Administer this compound (e.g., in chow for 2 weeks) group_assignment->treatment fasting Fast Mice (6 hours) treatment->fasting baseline_glucose Measure Baseline Blood Glucose fasting->baseline_glucose gtt Perform Glucose Tolerance Test (GTT) baseline_glucose->gtt data_collection Collect Blood Samples at Time Points gtt->data_collection analysis Analyze Blood Glucose and Insulin Levels data_collection->analysis end End Experiment analysis->end

Caption: A typical experimental workflow for studying this compound effects in mice.

Paradoxical_Hyperglycemia Chronic_this compound Chronic this compound Administration (in chow) Expected_Effect Expected: Stimulation of Insulin Secretion Chronic_this compound->Expected_Effect Observed_Effect Observed: Decreased Circulating Insulin Chronic_this compound->Observed_Effect Beta_Cell_Exhaustion Hypothesized: β-Cell Exhaustion/Dysfunction Observed_Effect->Beta_Cell_Exhaustion May be due to Hyperglycemia Fasting Hyperglycemia Observed_Effect->Hyperglycemia Glucose_Intolerance Impaired Glucose Tolerance Observed_Effect->Glucose_Intolerance

Caption: Logical relationship of paradoxical hyperglycemia observed with chronic this compound in mice.

References

Stability testing of Glimepiride under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of Glimepiride (B1671586) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for this compound stability testing?

Forced degradation studies for this compound are conducted to understand its intrinsic stability and to develop stability-indicating analytical methods.[1][2] These studies typically involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, heat, and photolysis, as recommended by the International Conference on Harmonization (ICH) guidelines.[2][3][4]

Q2: To which conditions is this compound most susceptible to degradation?

This compound shows significant degradation under acidic, alkaline, and oxidative conditions.[5][6] The susceptibility to hydrolytic decomposition generally follows the order: oxidative > acid > alkaline > neutral.[6][7] It is relatively stable under dry heat and photolytic conditions.[3][5]

Q3: What are the major degradation products of this compound?

Under various stress conditions, this compound degrades into several products. Some of the well-characterized degradation products include:

  • This compound Sulfonamide (Impurity B): Formed under acid and neutral hydrolytic conditions, as well as upon exposure to peroxide.[3]

  • This compound Urethane (Impurity C): Another degradation product identified under different conditions.[3]

  • A newly characterized degradation product, [[4-[2-(N-carbamoyl)aminoethyl]phenyl]sulfonyl]-3-trans-(4-methylcyclohexyl) urea, has also been identified.[3]

  • Under alkaline conditions, products such as 1-[4-(2-Aminoethyl) phenylsulfonyl]-3-trans-(4-methylcyclohexyl)urea can be formed.[8]

Q4: Which analytical techniques are suitable for monitoring this compound stability?

Several chromatographic techniques are employed for the analysis of this compound and its degradation products:

  • High-Performance Liquid Chromatography (HPLC): A simple, specific, and accurate RP-HPLC method is commonly used to separate this compound from its degradation products.[6][7]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced resolution and sensitivity, enabling the detection of even low levels of degradants.[1]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another validated method for monitoring the degradation of this compound.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the characterization and identification of unknown degradation products.[3]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my chromatogram during a stability study.

  • Possible Cause 1: Formation of Degradation Products.

    • Troubleshooting: Compare the retention times of the unexpected peaks with those of known this compound impurities and degradation products if reference standards are available. Acidic, basic, and oxidative stress conditions are known to produce several degradation products.[1][3]

  • Possible Cause 2: Interaction with Excipients.

    • Troubleshooting: If you are analyzing a formulated product, excipients might interact with this compound under stress conditions. Analyze a placebo formulation under the same stress conditions to identify any peaks originating from the excipients. Physical interactions have been observed between this compound and excipients like magnesium stearate (B1226849) and lactose.[9][10]

  • Possible Cause 3: Contamination.

    • Troubleshooting: Ensure the purity of the solvents and reagents used. Run a blank injection of the mobile phase and diluent to check for any contamination.

Issue 2: I am seeing poor resolution between this compound and its degradation products in my HPLC analysis.

  • Possible Cause 1: Inappropriate Mobile Phase Composition.

    • Troubleshooting: Adjust the ratio of the organic and aqueous phases of your mobile phase. A common mobile phase for this compound analysis consists of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.5).[6][7] Experiment with different pH values of the aqueous phase to improve separation.

  • Possible Cause 2: Incorrect Column Selection.

    • Troubleshooting: A C18 or C8 column is typically effective for the separation of this compound and its degradation products.[3][7] Ensure your column is in good condition and has not exceeded its recommended lifetime.

  • Possible Cause 3: Suboptimal Flow Rate.

    • Troubleshooting: Optimize the flow rate of the mobile phase. A typical flow rate is around 1 mL/min.[11]

Issue 3: My this compound sample shows significant degradation under supposedly stable conditions (e.g., dry heat).

  • Possible Cause 1: Presence of Impurities.

    • Troubleshooting: The presence of certain impurities in the drug substance can catalyze degradation. Ensure you are using a high-purity this compound reference standard.

  • Possible Cause 2: Incompatibility with Container/Closure System.

    • Troubleshooting: The material of the container used for the stability study might be interacting with the drug substance. Use inert containers (e.g., glass) for your studies.

  • Possible Cause 3: Inaccurate Temperature Control.

    • Troubleshooting: Verify the accuracy of the oven or stability chamber's temperature control. While this compound is generally stable under dry heat, excessive temperatures can lead to degradation.[5]

Data Presentation

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagent/TemperatureDurationDegradation/RecoveryAnalytical MethodReference
Acid Hydrolysis 0.1N HCl4 hours at 80°CSignificant DegradationRP-HPLC[11]
0.1N HCl-Heavy Degradation (Brand E)UV-Vis[4]
0.1N HCl-~76.66% RecoveryHPTLC[5]
Base Hydrolysis 0.1N NaOH4 hours at 80°CSignificant DegradationRP-HPLC[11]
0.1N NaOH-Degradation (Brands A & E)UV-Vis[4]
0.1N NaOH-~78.88% RecoveryHPTLC[5]
Oxidative 3% H₂O₂-More stable than acid/baseRP-HPLC[11]
6% H₂O₂3 hours at RT~76.74% RecoveryHPTLC[5]
Thermal 80°C4 hoursMore stable than acid/baseRP-HPLC[11]
60°C3 hours100% RecoveryHPTLC[5]
Photolytic --More stable than acid/baseRP-HPLC[11]
--No additional degradationLC-UV-PDA, LC-MS[3]

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 500 µg/mL).[1]

  • Stress Condition: In a volumetric flask, mix a known volume of the this compound stock solution with an equal volume of 0.1 N HCl.

  • Incubation: Keep the flask in a controlled temperature bath at 80°C for a specified period (e.g., 4 hours).[11]

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.

  • Dilution: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Condition: In a volumetric flask, mix a known volume of the this compound stock solution with an equal volume of 3-6% hydrogen peroxide.[5][11]

  • Incubation: Keep the flask at room temperature for a specified duration (e.g., 3 hours).[5]

  • Dilution: Dilute the solution with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Visualizations

G This compound Degradation Pathways This compound This compound Acid_Hydrolysis Acid/Neutral Hydrolysis This compound->Acid_Hydrolysis Alkaline_Hydrolysis Alkaline Hydrolysis This compound->Alkaline_Hydrolysis Oxidation Oxidation This compound->Oxidation Degradant_II This compound Sulfonamide (Impurity B) Acid_Hydrolysis->Degradant_II Degradant_V This compound Urethane (Impurity C) Acid_Hydrolysis->Degradant_V Degradant_I_III_IV Products I, III, IV Alkaline_Hydrolysis->Degradant_I_III_IV Oxidation->Degradant_II Oxidation->Degradant_V

Caption: this compound Degradation Pathways.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Stock_Solution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Stock_Solution->Base Oxidative Oxidation (e.g., 3% H2O2, RT) Stock_Solution->Oxidative Thermal Thermal (e.g., 60°C) Stock_Solution->Thermal Photolytic Photolytic Stock_Solution->Photolytic Neutralize_Dilute Neutralize (if needed) & Dilute Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidative->Neutralize_Dilute Thermal->Neutralize_Dilute Photolytic->Neutralize_Dilute HPLC_Analysis HPLC/UPLC Analysis Neutralize_Dilute->HPLC_Analysis Data_Evaluation Evaluate Degradation & Identify Products HPLC_Analysis->Data_Evaluation

Caption: Forced Degradation Workflow.

References

Challenges in developing sustained-release formulations of Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glimepiride (B1671586) Sustained-Release Formulations

Welcome to the technical support center for the development of sustained-release (SR) formulations of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating a sustained-release version of this compound?

A1: The primary challenges stem from this compound's intrinsic physicochemical properties. It is a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] This poor, pH-dependent solubility can lead to erratic and incomplete drug release from an SR matrix, making it difficult to achieve consistent therapeutic plasma concentrations.[2][4] Furthermore, this compound can exist in different polymorphic forms, with varying solubilities, which can impact dissolution rates and overall product performance if not controlled.[5]

Q2: My this compound SR tablet shows a high initial "burst release." How can this be controlled?

A2: A high burst release is a common issue, often caused by the rapid dissolution of the drug from the surface of the dosage form. Key strategies to control this include:

  • Increasing Polymer Concentration: Higher concentrations of release-retarding polymers, such as Hydroxypropyl Methylcellulose (HPMC) or Carbopol, increase the viscosity and tortuosity of the gel layer that forms upon hydration, thereby slowing the initial drug release.[6][7][8]

  • Using High-Viscosity Polymers: Employing higher viscosity grades of polymers (e.g., HPMC K100M vs. HPMC K4M) can create a stronger gel barrier, effectively reducing the burst effect.[7][8]

  • Incorporating Hydrophobic Polymers: Combining hydrophilic polymers with hydrophobic ones like Ethyl Cellulose can further retard water penetration and reduce the initial drug release.[9][10]

Q3: The dissolution profile of my formulation is incomplete and plateaus before reaching 100% release. What could be the cause?

A3: Incomplete drug release is often linked to the low solubility of this compound or issues with the formulation matrix. Potential causes include:

  • Poor Drug Solubility: At the neutral to slightly acidic pH of the lower gastrointestinal tract, this compound's solubility decreases, potentially causing it to precipitate within the matrix.[11]

  • Excessive Gel Strength: While a strong gel layer is needed to control release, an overly robust matrix formed by high concentrations of polymers can entrap the drug, preventing its complete diffusion out of the tablet.

  • Excipient Interactions: Incompatibility between this compound and certain excipients can affect drug release. For instance, interactions with magnesium stearate (B1226849) and lactose (B1674315) have been observed and should be evaluated.[12]

  • Polymorphic Conversion: A change in the crystalline form of this compound during manufacturing or storage to a less soluble polymorph can result in decreased dissolution.[5]

Q4: How can I improve the solubility of this compound within the SR formulation?

A4: Enhancing the solubility of this compound is crucial for achieving complete and reproducible release. Effective techniques include:

  • Solid Dispersions: This is a highly effective method where the drug is dispersed in a molecular or amorphous state within a hydrophilic carrier.[1] Carriers like Poloxamers, Polyvinylpyrrolidone (PVP K-30), Polyethylene Glycols (PEGs), and cyclodextrins have been shown to significantly enhance this compound's dissolution rate.[1][2][3][13]

  • pH Modification: Incorporating alkalizing agents into the formulation can create a micro-environment with a higher pH within the tablet matrix, which increases the local solubility of this compound.

  • Use of Surfactants: Including surfactants like Sodium Dodecyl Sulfate (SDS) in the formulation can improve the wettability and dissolution of the poorly soluble drug.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solutions & Experiments
High Burst Release 1. Insufficient polymer concentration.2. Low viscosity grade of polymer.3. Drug present on the tablet surface.1. Increase the concentration of the release-retarding polymer (e.g., HPMC, Carbopol).[6][7][8]2. Switch to a higher viscosity grade of the same polymer.[7][8]3. Consider a combination of hydrophilic and hydrophobic polymers.[9]4. Optimize granulation process to ensure uniform drug distribution.
Incomplete Drug Release 1. Poor solubility of this compound in the dissolution medium.2. Formation of an excessively strong, non-eroding gel matrix.3. Potential drug-excipient incompatibility.1. Enhance drug solubility using solid dispersion techniques with carriers like β-cyclodextrin or Poloxamer 188.[1][3]2. Adjust the polymer type or concentration to achieve a balance between gel strength and erosion.3. Conduct drug-excipient compatibility studies using DSC and FTIR.[9][12]
Variable/Inconsistent Release Profiles 1. Poor powder flowability leading to tablet weight and content uniformity issues.2. Polymorphism of the this compound raw material.3. Inconsistent manufacturing parameters (e.g., compression force, granulation).1. Improve powder flow by adding glidants (e.g., colloidal silicon dioxide) and lubricants (e.g., magnesium stearate).[6]2. Characterize the solid-state of the raw material using XRD and DSC to ensure polymorphic purity.[5]3. Validate and control manufacturing process parameters.
Poor Tablet Hardness / High Friability 1. Insufficient binder concentration.2. Inadequate compression force.3. Poor compressibility of the powder blend.1. Increase the concentration of the binder (e.g., PVP K30).[6]2. Optimize the compression force; excessive force can sometimes lead to lamination.3. Use excipients with good compressibility, such as microcrystalline cellulose.

Quantitative Data Summary

Table 1: Example Polymer Impact on this compound Release This table summarizes in vitro release data from a study using different polymers to control this compound release over 8 hours.

Formulation IDPolymer(s) UsedPolymer Ratio (%)% Drug Release after 8 hours
F1Methocel K4MCR1098.76%
F2Methocel K4MCR2090.15%
F3Carbopol1085.43%
F4Carbopol2073.11%
F5Ethyl Cellulose1088.29%
Data adapted from studies on various SR formulations. The trend shows that increasing polymer concentration generally decreases the rate and extent of drug release.[7][8]

Table 2: Pharmacokinetic Parameters of this compound SR vs. Immediate-Release (IR) This table compares key pharmacokinetic parameters for a single dose of this compound/Metformin (B114582) SR versus an IR formulation.

ParameterThis compound/Metformin SR (2 mg/500 mg)This compound/Metformin IR (2 mg/500 mg)
This compound
AUC₂₄ (ng·h/mL)Similar to IR (Ratio: 1.05)Baseline
Cₘₐₓ (ng/mL)Similar to IRBaseline
Metformin
Tₘₐₓ (h)4.0 - 8.0 (Delayed)1.0 - 4.0
AUC₂₄ (ng·h/mL)Slightly Decreased (Ratio: 0.87)Baseline
Data from a comparative study showing that the SR formulation delays metformin's peak concentration while maintaining similar systemic exposure for this compound.[14][15]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound SR Tablets

This protocol outlines a standard method for assessing the drug release profile of this compound SR tablets.

  • Apparatus: USP Apparatus II (Paddle Method).[7][8]

  • Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer. Some studies also use pH 7.8 phosphate buffer.[7][16]

  • Temperature: Maintain at 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.[7][8] Some methods may specify 75 or 100 rpm.[4][16]

  • Sampling Times: Withdraw 5 mL aliquots at 1, 2, 4, 6, 8, 10, and 12 hours. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound using a validated UV-Vis Spectrophotometer at approximately 228 nm or an HPLC method.[16][17]

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Drug-Excipient Compatibility Study using FTIR

This protocol is used to detect potential chemical interactions between this compound and selected excipients.

  • Sample Preparation:

    • Prepare physical mixtures of this compound and each excipient (e.g., HPMC, lactose, magnesium stearate) in a 1:1 ratio by gentle blending.[9]

    • Prepare potassium bromide (KBr) pellets of the pure drug, the pure excipient, and the physical mixture.

  • FTIR Analysis:

    • Record the infrared spectra for each sample over a wave number range of 4000 to 400 cm⁻¹.[9][18]

  • Interpretation:

    • Compare the spectrum of the physical mixture with the spectra of the individual components.

    • The absence of new peaks or the disappearance of characteristic peaks of the pure drug in the mixture's spectrum indicates the absence of a chemical interaction.[9][12]

Visualizations

Glimepiride_SR_Development_Workflow preform Pre-formulation Studies (Solubility, Polymorphism, Compatibility) form_dev Formulation Development (Polymer & Excipient Selection) preform->form_dev process_opt Process Optimization (Granulation, Compression) form_dev->process_opt eval In-Vitro Evaluation (Hardness, Friability, Assay) process_opt->eval dissolution Dissolution Testing (Release Profile Analysis) eval->dissolution dissolution->form_dev Re-formulate stability Stability Studies (ICH Guidelines) dissolution->stability Optimized Profile? final_prod Final Sustained-Release Product stability->final_prod

Caption: Workflow for this compound SR Formulation Development.

Troubleshooting_Dissolution start Problem: Inconsistent Dissolution Profile check_phys Check Tablet Physical Properties (Weight, Hardness, Content Uniformity) start->check_phys phys_ok Are they consistent? check_phys->phys_ok check_raw Evaluate Raw Material (Particle Size, Polymorphism - XRD/DSC) phys_ok->check_raw Yes review_process Review Manufacturing Process (Blending Time, Compression Force) phys_ok->review_process No raw_ok Is material consistent? check_raw->raw_ok review_form Review Formulation (Excipient Ratios, Polymer Type) raw_ok->review_form Yes raw_ok->review_form No (Source New Material)

Caption: Troubleshooting Logic for Inconsistent Dissolution.

References

Validation & Comparative

Validating the Insulin-Sensitizing Effects of Glimepiride In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo insulin-sensitizing effects of Glimepiride (B1671586) against other common oral hypoglycemic agents. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes and detailed methodologies to aid in research and development.

Comparative Efficacy of this compound

This compound, a second-generation sulfonylurea, is known primarily for its insulin (B600854) secretagogue effects. However, a significant body of evidence demonstrates its extrapancreatic, insulin-sensitizing properties.[1] This guide compares this compound with other sulfonylureas (Glibenclamide, Gliclazide), a biguanide (B1667054) (Metformin), and a thiazolidinedione (Pioglitazone).

Data Summary Tables

The following tables summarize the quantitative data from in vivo studies, offering a clear comparison of this compound's performance.

Table 1: Comparison of this compound and Other Sulfonylureas on Insulin Sensitivity

ParameterThis compoundGlibenclamideGliclazideControl (Saline)Study AnimalKey Findings
Metabolic Clearance Rate (MCR) of Glucose (ml/kg/min) during physiological hyperinsulinemia 153% of control (p < 0.01)No significant difference from controlNo significant difference from control100%Wistar RatsThis compound significantly increased glucose uptake at physiological insulin levels, unlike other sulfonylureas.
MCR of Glucose (ml/kg/min) during maximal hyperinsulinemia 128% of control (p < 0.05)141% of control (p < 0.01)Lower than Glibenclamide (p < 0.05), no significant difference from control100%Wistar RatsThis compound and Glibenclamide enhance insulin action at maximal insulin concentrations, suggesting an effect on post-receptor mechanisms.
Blood Glucose Reduction 40%No significant effectNo significant effect-KK-Ay MiceIn a hyperglycemic, hyperinsulinemic mouse model, only this compound showed significant blood glucose-lowering effects.[2]
Plasma Insulin Reduction 50%No significant effectNo significant effect-KK-Ay MiceThis compound demonstrated an ability to lower blood glucose without a corresponding increase in plasma insulin, indicating improved insulin sensitivity.[2]

Table 2: Comparison of this compound and Metformin on Glycemic Control and Insulin Sensitivity

ParameterThis compound + Insulin GlargineMetformin + this compound + Insulin GlargineStudy PopulationKey Findings
Change in HbA1c Significant decreaseSignificantly greater decrease than this compound aloneType 2 Diabetes PatientsThe combination of Metformin and this compound with basal insulin resulted in better glycemic control.[3]
Change in 2-h Post Prandial Glucose (PPG 2h) Significant decreaseSignificantly greater decrease than this compound aloneType 2 Diabetes PatientsThe combination therapy was more effective at managing post-meal glucose spikes.[3]
Change in Fasting Blood Glucose (FPG) No significant intergroup differenceIn the per-protocol set, a significantly greater decrease was observedType 2 Diabetes PatientsThe combination showed a trend towards better FPG control.[3]

Table 3: Comparison of this compound and Pioglitazone (B448) on Insulin Sensitivity

ParameterThis compoundPioglitazoneStudy PopulationKey Findings
Change in HOMA-S (%) -7.9%+18.0% (p < 0.001)Mexican patients with Type 2 DiabetesPioglitazone significantly improved insulin sensitivity as measured by HOMA-S, while this compound did not.[4]
Change in QUICKI -0.007+0.013 (p < 0.001)Mexican patients with Type 2 DiabetesPioglitazone showed a significant improvement in the Quantitative Insulin Sensitivity Check Index.[4]
Change in Fasting Serum Insulin (pmol/L) +15.1-21.1 (p < 0.001)Mexican patients with Type 2 DiabetesPioglitazone led to a reduction in fasting insulin levels, indicative of improved insulin sensitivity.[4]
Change in HbA1c at 52 weeks -0.68%-0.78%Mexican patients with Type 2 DiabetesBoth drugs showed comparable long-term glycemic control, though Pioglitazone had a more sustained effect.[4]
Change in Hepatocellular Lipid (HCL) Tended to decrease (p=0.12)Decreased by ~39% (p < 0.05)Non-obese patients with Type 2 DiabetesPioglitazone significantly reduced liver fat content, a factor associated with insulin resistance.[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Hyperinsulinemic-Euglycemic Clamp in Rats

This procedure is the gold standard for assessing in vivo insulin sensitivity.[6]

  • Animal Model: Male Wistar rats or Streptozotocin-induced diabetic rats.[7]

  • Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the experiment to allow for recovery.[8][9]

  • Housing: Animals are housed individually and acclimatized to the experimental conditions.

  • Fasting: Rats are fasted for a specified period (e.g., 5-6 hours) before the clamp.

  • Procedure:

    • A primed-continuous infusion of human insulin is administered through the jugular vein catheter at a constant rate (e.g., 6 mU/kg/min for physiological or 30 mU/kg/min for maximal hyperinsulinemia).[7]

    • A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (e.g., around 100 mg/dL).

    • Blood samples are taken from the arterial catheter at regular intervals (e.g., every 5-10 minutes) to monitor blood glucose levels.

    • The glucose infusion rate (GIR) required to maintain euglycemia is recorded. A higher GIR indicates greater insulin sensitivity.

    • The metabolic clearance rate (MCR) of glucose is calculated from the GIR and blood glucose concentration.

Insulin Tolerance Test (ITT) in Mice

The ITT provides a measure of whole-body insulin sensitivity by assessing the rate of glucose clearance in response to an exogenous insulin bolus.[10][11]

  • Animal Model: C57BL/6J mice or other relevant strains.

  • Fasting: Mice are fasted for a short period (e.g., 4-6 hours) to normalize blood glucose.[11]

  • Procedure:

    • A baseline blood glucose measurement is taken from the tail vein (time 0).

    • A bolus of human insulin (e.g., 0.75-1.0 U/kg body weight) is injected intraperitoneally.[10]

    • Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) from the tail vein.

    • The rate of glucose disappearance is calculated to assess insulin sensitivity. A faster decline in blood glucose indicates greater insulin sensitivity.

Signaling Pathways and Mechanisms of Action

This compound enhances insulin sensitivity through extrapancreatic mechanisms that complement its primary action on insulin secretion.

This compound's Insulin-Sensitizing Signaling Pathway

This compound's insulin-sensitizing effects are mediated, in part, by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose tissues.[12][13] This process increases glucose uptake from the bloodstream. The proposed mechanism involves interaction with lipid rafts and activation of a glycosylphosphatidylinositol-specific phospholipase C, which positively influences the insulin signaling cascade downstream of the insulin receptor.[14]

Glimepiride_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound LipidRaft Lipid Raft This compound->LipidRaft Interacts with GPI_PLC GPI-PLC LipidRaft->GPI_PLC Activates SignalingCascade Downstream Signaling Molecules GPI_PLC->SignalingCascade Modulates GLUT4_pm GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4_pm->GlucoseUptake Facilitates GLUT4_vesicle GLUT4 Vesicle SignalingCascade->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm

Caption: this compound's extrapancreatic signaling pathway enhances glucose uptake.

Experimental and Logical Workflows

Visual representations of the experimental processes and logical comparisons can clarify complex relationships.

Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp

The following diagram illustrates the key steps in performing a hyperinsulinemic-euglycemic clamp study to assess insulin sensitivity.

Euglycemic_Clamp_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase AnimalPrep Animal Preparation (Catheter Implantation, Recovery) Fasting Fasting (5-6 hours) AnimalPrep->Fasting InsulinInfusion Start Primed-Continuous Insulin Infusion Fasting->InsulinInfusion GlucoseInfusion Start Variable Glucose Infusion InsulinInfusion->GlucoseInfusion BloodSampling Frequent Arterial Blood Sampling GlucoseInfusion->BloodSampling GIR_Adjust Adjust Glucose Infusion Rate to Maintain Euglycemia BloodSampling->GIR_Adjust GIR_Adjust->GlucoseInfusion RecordGIR Record Glucose Infusion Rate (GIR) GIR_Adjust->RecordGIR CalcMCR Calculate Metabolic Clearance Rate (MCR) RecordGIR->CalcMCR CompareGroups Compare Insulin Sensitivity between Treatment Groups CalcMCR->CompareGroups

Caption: Workflow for assessing in vivo insulin sensitivity using the euglycemic clamp.

Logical Relationship: this compound vs. Alternatives

This diagram outlines the comparative logic for evaluating this compound's insulin-sensitizing effects against other classes of oral hypoglycemic agents.

Drug_Comparison_Logic cluster_comparators Alternative Oral Hypoglycemic Agents cluster_endpoints Comparative Endpoints for Insulin Sensitization This compound This compound (Sulfonylurea) GlycemicControl Glycemic Control (HbA1c, FPG, PPG) This compound->GlycemicControl InsulinSensitivity Direct Insulin Sensitivity (Euglycemic Clamp, ITT, HOMA, QUICKI) This compound->InsulinSensitivity Mechanism Mechanism of Action (e.g., GLUT4 Translocation) This compound->Mechanism Metformin Metformin (Biguanide) Metformin->GlycemicControl Metformin->InsulinSensitivity Metformin->Mechanism Pioglitazone Pioglitazone (Thiazolidinedione) Pioglitazone->GlycemicControl Pioglitazone->InsulinSensitivity Pioglitazone->Mechanism OtherSUs Other Sulfonylureas (e.g., Glibenclamide) OtherSUs->GlycemicControl OtherSUs->InsulinSensitivity OtherSUs->Mechanism

Caption: Comparative framework for evaluating this compound's insulin-sensitizing effects.

References

A Head-to-Head Comparison of the Molecular Mechanisms of Glimepiride and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct molecular pathways of two cornerstone type 2 diabetes therapies.

Glimepiride and Metformin, two widely prescribed oral antihyperglycemic agents, exert their therapeutic effects through fundamentally different molecular mechanisms. While both ultimately lead to improved glycemic control, their primary cellular targets and downstream signaling cascades are distinct. This guide provides an in-depth comparison of their molecular actions, supported by quantitative experimental data and detailed methodologies, to aid in research and drug development.

Core Molecular Mechanisms: A Tale of Two Pathways

This compound, a second-generation sulfonylurea, acts primarily as an insulin (B600854) secretagogue by targeting pancreatic β-cells.[1][2] Its mechanism is direct and rapid, involving the modulation of ion channels to stimulate insulin release.[1][2]

In contrast, Metformin, a biguanide, does not directly stimulate insulin secretion.[3] Its principal site of action is the mitochondrion, particularly in hepatocytes, where it triggers a cascade of events that lead to reduced hepatic glucose production and improved insulin sensitivity in peripheral tissues.[4][5]

Quantitative Comparison of Molecular Interactions

The following tables summarize key quantitative parameters that define the interaction of this compound and Metformin with their primary molecular targets.

ParameterThis compoundMetformin
Primary Molecular Target Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells[6]Mitochondrial Respiratory Chain Complex I[5][7][8][9]
Primary Cellular Effect Inhibition of K-ATP channels, leading to β-cell membrane depolarization and insulin exocytosis[6]Inhibition of mitochondrial respiration, leading to decreased cellular ATP levels and activation of AMPK[5][10]
Secondary Effects Increased peripheral insulin sensitivity[6][11]Increased glucose uptake in peripheral tissues, alteration of gut microbiome[4][12]

Table 1: High-level overview of the molecular mechanisms of this compound and Metformin.

This compound: Binding Affinity for Sulfonylurea Receptors

This compound's potency is determined by its binding affinity to the SUR subunits of the K-ATP channel. It exhibits high affinity for the pancreatic SUR1 isoform and also interacts with SUR2A and SUR2B isoforms found in cardiac and smooth muscle, respectively.[10][13]

Receptor IsoformIC50 (nM)Experimental SystemReference
SUR1 3.0Recombinant Kir6.2/SUR1 co-expressed in Xenopus oocytes[10][13]
SUR1 8.3SUR1-expressing HEK293t cells (displacement of [3H]-glibenclamide)[14]
SUR2A 5.4Recombinant Kir6.2/SUR2A co-expressed in Xenopus oocytes[10][13][15]
SUR2B 7.3Recombinant Kir6.2/SUR2B co-expressed in Xenopus oocytes[10][13][15]

Table 2: Binding affinities of this compound for Sulfonylurea Receptor (SUR) isoforms.

Metformin: Inhibition of Mitochondrial Complex I and AMPK Activation

Metformin's inhibition of mitochondrial complex I is a key initiating event. The reported inhibitory concentrations vary depending on the experimental system, with higher concentrations generally required for isolated mitochondria compared to intact cells, suggesting cellular accumulation of the drug.[16][17][18] This inhibition leads to a measurable increase in the cellular AMP:ATP ratio, which is a direct trigger for the activation of AMP-activated protein kinase (AMPK).[19]

ParameterValueExperimental SystemReference
IC50 for Complex I Inhibition ~20 mM (weak and reversible)Isolated mitochondria[16]
Effective Concentration in Intact Cells Micromolar (µM) rangeVarious cell types[16][17]
AMPK Activation 4.72-fold increase in human hepatocytes (at 500 µmol/l)Primary human hepatocytes[19]
AMP:ATP Ratio 1.69-fold increase in human hepatocytes (at 500 µmol/l)Primary human hepatocytes[19]

Table 3: Quantitative data on Metformin's molecular effects.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound and Metformin.

Glimepiride_Pathway cluster_beta_cell Pancreatic β-cell This compound This compound K_ATP_channel SUR1 Kir6.2 This compound->K_ATP_channel:f0 binds & inhibits SUR1 SUR1 Kir6_2 Kir6.2 Membrane_Depolarization Membrane Depolarization K_ATP_channel->Membrane_Depolarization closure leads to Ca_channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound signaling pathway in pancreatic β-cells.

Metformin_Pathway cluster_hepatocyte Hepatocyte Metformin Metformin Mitochondrion Mitochondrion Metformin->Mitochondrion Complex_I Complex I Metformin->Complex_I inhibits ATP_production ATP Production Complex_I->ATP_production decrease in AMP_ATP_ratio ↑ AMP:ATP Ratio ATP_production->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis p_AMPK->Gluconeogenesis Glucose_Uptake ↑ Peripheral Glucose Uptake p_AMPK->Glucose_Uptake

Caption: Metformin signaling pathway, primarily in hepatocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to quantify the molecular interactions of this compound and Metformin.

Radioligand Binding Assay for Sulfonylurea Receptor Affinity

This assay determines the binding affinity of a compound (e.g., this compound) to sulfonylurea receptors by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably expressing the desired SUR isoform (e.g., HEK293 cells with SUR1/Kir6.2).

  • Harvest and homogenize the cells in an ice-cold lysis buffer containing protease inhibitors.

  • Perform differential centrifugation to isolate the cell membrane fraction.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[20]

2. Competition Binding Assay:

  • In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]Glibenclamide) and varying concentrations of the unlabeled competitor drug (this compound).

  • Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

  • Incubate at a specified temperature (e.g., room temperature) to reach equilibrium.[20][21]

3. Separation and Detection:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.[20][21]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve.

  • Determine the IC50 value from the curve using non-linear regression.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[20]

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing SUR1) start->prep_membranes setup_assay Set up Competition Assay: - Membranes - [³H]Glibenclamide - Varying [this compound] prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filtrate Rapid Vacuum Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Mitochondrial Complex I Activity Assay

This colorimetric assay measures the activity of Complex I in isolated mitochondria by monitoring the oxidation of NADH.

1. Mitochondria Isolation:

  • Isolate mitochondria from cells or tissue using a commercially available kit or a standard protocol involving homogenization and differential centrifugation.

  • Determine the protein concentration of the mitochondrial preparation.[5][22]

2. Immunocapture (for kit-based assays):

  • Add diluted mitochondrial samples to a microplate pre-coated with antibodies against a Complex I subunit.

  • Incubate to allow the immunocapture of the enzyme complex.[4]

3. Activity Measurement:

  • Wash the wells to remove unbound material.

  • Add an assay solution containing NADH and a specific dye that changes absorbance upon reduction.

  • Measure the increase in absorbance (e.g., at 450 nm or 600 nm) over time in a kinetic plate reader. The rate of change is proportional to Complex I activity.[4][5]

4. Inhibition Analysis:

  • To determine the specific contribution of Complex I, run parallel reactions in the presence of a known Complex I inhibitor, such as rotenone.

  • The specific Complex I activity is the difference between the total activity and the activity in the presence of the inhibitor.[5]

  • To determine the IC50 of Metformin, perform the assay with varying concentrations of the drug.

Western Blot for Phospho-AMPK (Thr172)

This technique is used to detect the phosphorylation of AMPK at Threonine 172, a key indicator of its activation.

1. Cell Lysis and Protein Quantification:

  • Treat cells with Metformin for the desired time and at various concentrations.

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Determine the total protein concentration of the lysates.[23]

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23]

3. Immunoblotting:

  • Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPKα at Thr172.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[1][23]

4. Detection and Analysis:

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody for total AMPKα.

  • Quantify the band intensities using densitometry software and express the results as the ratio of phospho-AMPK to total AMPK.[1][23]

Conclusion

This compound and Metformin represent two distinct and highly effective strategies for the management of type 2 diabetes. This compound's action is direct and focused on stimulating insulin secretion from pancreatic β-cells through the inhibition of K-ATP channels. In contrast, Metformin's mechanism is more complex and indirect, originating from the inhibition of mitochondrial complex I, which leads to the activation of the master metabolic regulator, AMPK. This fundamental difference in their molecular mechanisms underlies their distinct clinical profiles, including their effects on body weight and risk of hypoglycemia. A thorough understanding of these molecular pathways is essential for the development of novel and improved therapies for metabolic diseases.

References

A Comparative Guide to the Efficacy of Glimepiride Versus Newer Generation Sulfonylureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of glimepiride (B1671586) against newer generation sulfonylureas, primarily gliclazide (B1671584) and glipizide (B1671590). The information is supported by data from clinical trials and preclinical studies to aid in research and development efforts in the field of antidiabetic agents.

Pancreatic and Extra-Pancreatic Effects of Sulfonylureas

Sulfonylureas primarily exert their glucose-lowering effect by stimulating insulin (B600854) secretion from pancreatic β-cells. This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, leading to its closure. The subsequent membrane depolarization opens voltage-gated calcium channels, causing an influx of calcium and triggering the exocytosis of insulin-containing granules.[1][2]

Beyond their pancreatic effects, some sulfonylureas, including this compound, are suggested to have extra-pancreatic actions that may contribute to their overall efficacy.[3] One such proposed mechanism is the potentiation of insulin action in peripheral tissues, such as fat and muscle, by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[3]

Comparative Efficacy in Glycemic Control

Clinical studies have demonstrated that this compound, gliclazide, and glipizide are all effective in improving glycemic control in patients with type 2 diabetes.[4][5][6] However, the extent of their effects and their safety profiles, particularly concerning the risk of hypoglycemia, can differ.

This compound vs. Gliclazide

The Glucose Control in Type 2 Diabetes: Diamicron MR versus this compound (GUIDE) study was a large-scale, head-to-head, double-blind clinical trial that provided significant comparative data.[7]

Data Presentation: Key Findings from the GUIDE Study [7]

ParameterThis compound (1-6 mg daily)Gliclazide MR (30-120 mg daily)
Number of Patients 440405
Study Duration 27 weeks27 weeks
Baseline Mean HbA1c 8.2%8.4%
End of Study Mean HbA1c 7.2%7.2%
Mean HbA1c Reduction -1.0%-1.2%
Patients with Confirmed Hypoglycemia (blood glucose <3 mmol/L) 8.9%3.7%

The GUIDE study concluded that while both drugs showed comparable efficacy in reducing HbA1c, gliclazide MR was associated with a significantly lower incidence of hypoglycemic events.[7]

This compound vs. Glipizide

Direct comparative trials between this compound and glipizide have also been conducted. A double-blind clinical trial showed that both drugs produced comparable reductions in HbA1c levels over a six-month period.[4] Another study comparing the two as add-on therapy to metformin (B114582) found no significant difference in the reduction of HbA1c, fasting blood sugar (FBS), and postprandial blood sugar (PPBS) between the two groups over three months.

Data Presentation: this compound vs. Glipizide as Add-on to Metformin

ParameterThis compound + MetforminGlipizide + Metformin
Number of Patients 2525
Study Duration 3 months3 months
Mean Reduction in HbA1c Significant decrease from baselineSignificant decrease from baseline
Mean Reduction in FBS Significant decrease from baselineSignificant decrease from baseline
Mean Reduction in 2h-PPBS Significant decrease from baselineSignificant decrease from baseline

While efficacy in glycemic control appears similar, some studies suggest that this compound may have a lower risk of hypoglycemia compared to glipizide, attributed to its longer duration of action and more specific receptor binding.[4]

Experimental Protocols

Key Clinical Trial Protocol: The GUIDE Study

The GUIDE study was a multicenter, randomized, double-blind, parallel-group study.[7]

Methodology:

  • Patient Recruitment: 845 patients with type 2 diabetes were enrolled.

  • Randomization: Patients were randomly assigned to receive either gliclazide modified-release (MR) (30-120 mg daily) or this compound (1-6 mg daily).

  • Treatment: The study drugs were administered as monotherapy or in combination with metformin or an alpha-glucosidase inhibitor.

  • Duration: The treatment period was 27 weeks.

  • Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the study.

  • Primary Safety Endpoint: Incidence of hypoglycemic episodes (defined as blood glucose < 3 mmol/L).

  • Blinding: Both patients and investigators were blinded to the treatment allocation.

Key Preclinical Experiment: GLUT4 Translocation Assay

The extra-pancreatic effects of sulfonylureas can be investigated by measuring the translocation of GLUT4 to the plasma membrane in insulin-sensitive cells, such as adipocytes. A common method is immunofluorescence microscopy.

Methodology:

  • Cell Culture: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are serum-starved and then incubated with this compound, insulin (positive control), or a vehicle (negative control) for a specified time.

  • Immunostaining:

    • Cells are fixed with paraformaldehyde.

    • To specifically label surface GLUT4, cells are incubated with an antibody targeting an extracellular epitope of GLUT4 without permeabilization.

    • To label total GLUT4, cells are permeabilized with a detergent (e.g., Triton X-100) before incubation with the GLUT4 antibody.

  • Fluorescence Microscopy: Cells are imaged using a fluorescence microscope. The intensity of the fluorescent signal on the plasma membrane is quantified.

  • Analysis: The ratio of surface GLUT4 to total GLUT4 is calculated to determine the extent of translocation.

Visualizations

Signaling Pathway of Sulfonylureas

cluster_pancreatic Pancreatic β-Cell cluster_extrapancreatic Peripheral Tissue (Muscle/Adipocyte) Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase K_ATP_channel K-ATP Channel (SUR1/Kir6.2) ATP_increase->K_ATP_channel Inhibits Membrane_depolarization Membrane Depolarization K_ATP_channel->Membrane_depolarization Closure leads to Ca_channel Voltage-gated Ca2+ Channel Membrane_depolarization->Ca_channel Opens Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Allows Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers Sulfonylureas This compound Gliclazide Glipizide Sulfonylureas->K_ATP_channel Binds to SUR1 & Inhibits This compound This compound Signaling_Cascade Intracellular Signaling Cascade This compound->Signaling_Cascade Activates GLUT4_vesicles GLUT4 Vesicles Signaling_Cascade->GLUT4_vesicles GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicles->GLUT4_translocation Glucose_uptake ↑ Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Pancreatic and extra-pancreatic mechanisms of action of sulfonylureas.

Experimental Workflow for a Comparative Clinical Trial

Patient_Screening Patient Screening (Type 2 Diabetes, Inadequate Glycemic Control) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (Double-Blind) Informed_Consent->Randomization Group_A Group A: This compound Treatment Randomization->Group_A Group_B Group B: Newer Sulfonylurea (e.g., Gliclazide MR) Randomization->Group_B Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12, 27) Group_A->Follow_Up Group_B->Follow_Up Data_Collection Data Collection: - HbA1c - Fasting Plasma Glucose - Hypoglycemia Incidence - Adverse Events Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Comparative Efficacy & Safety Results Statistical_Analysis->Results

Caption: Workflow of a randomized, double-blind, comparative clinical trial.

Experimental Workflow for GLUT4 Translocation Assay

Cell_Culture Culture & Differentiate 3T3-L1 Adipocytes Treatment_Groups Treatment Groups: 1. Vehicle (Control) 2. Insulin (Positive Control) 3. This compound Cell_Culture->Treatment_Groups Incubation Incubate Cells with Respective Treatments Treatment_Groups->Incubation Fixation Fix Cells with Paraformaldehyde Incubation->Fixation Immunostaining Immunostaining for GLUT4 (Surface and/or Total) Fixation->Immunostaining Imaging Fluorescence Microscopy Immunostaining->Imaging Quantification Quantify Fluorescence Intensity at Plasma Membrane Imaging->Quantification Analysis Calculate Surface/Total GLUT4 Ratio Quantification->Analysis Conclusion Determine Effect of this compound on GLUT4 Translocation Analysis->Conclusion

Caption: Workflow for assessing GLUT4 translocation in adipocytes.

References

Cross-validation of Glimepiride's effects in different diabetic animal models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational relevance of preclinical data is paramount. This guide provides a cross-validation of Glimepiride's therapeutic effects in established diabetic animal models: the Streptozotocin (STZ)-induced diabetic rat, a model of insulin-deficient type 1 diabetes, and the Zucker Diabetic Fatty (ZDF) rat, a model of insulin-resistant type 2 diabetes. This comparative analysis, supported by experimental data and detailed protocols, aims to offer a clearer perspective on the drug's performance under different pathophysiological conditions.

Comparative Efficacy of This compound (B1671586)

The following tables summarize the quantitative effects of this compound on key diabetic parameters in STZ-induced diabetic rats and Zucker Diabetic Fatty rats.

Table 1: Effects of this compound in Streptozotocin-Induced Diabetic Rats
ParameterControl (Diabetic)This compound TreatedPercentage ChangeReference
Fasting Blood Glucose (mg/dL) 292 ± 10.6086 ± 8.39↓ 70.5%[1]
Blood Urea (mg/dL) 53 ± 2.1118.75 ± 0.84↓ 64.6%[1]
Serum Creatinine (mg/dL) 3.32 ± 0.160.98 ± 0.05↓ 70.5%[1]
HbA1c (%) Significantly IncreasedSignificantly DecreasedNot Quantified[2]
Total Cholesterol (TC) Significantly IncreasedSignificantly DecreasedNot Quantified[2]
Triglycerides (TG) Significantly IncreasedSignificantly DecreasedNot Quantified[2]
Malondialdehyde (MDA) IncreasedDecreasedNot Quantified[3]
Superoxide (B77818) Dismutase (SOD) DecreasedIncreasedNot Quantified[3]
Glutathione (B108866) Peroxidase (GPx) DecreasedIncreasedNot Quantified[3]

Data are presented as mean ± standard error. The STZ-induced model primarily reflects type 1 diabetes, where pancreatic β-cells are destroyed.

Table 2: Effects of this compound in Zucker Diabetic Fatty (ZDF) Rats
ParameterControl (Diabetic)This compound TreatedCombination (this compound + Metformin)Reference
Fasting Blood Glucose (FBG) IncreasedNo significant effectReduced[4]
HbA1c IncreasedNot specifiedReduced[4]
Oral Glucose Tolerance Test (OGTT) ImpairedNot specifiedImproved[4]
Urine Glucose (U-GLU) IncreasedNot specifiedReduced[4]
Triglycerides (TG) IncreasedNot specifiedReduced[4]
Total Cholesterol (TC) IncreasedNot specifiedReduced[4]
Insulin (B600854) ReducedNo significant effectNot specified[4]
Body Weight IncreasedNot specifiedReduced[4]
Urine Volume IncreasedNot specifiedReduced[4]

The ZDF rat model is characterized by obesity and insulin resistance, closely mimicking human type 2 diabetes.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings.

Protocol 1: Induction of Diabetes and this compound Treatment in Wistar Rats using Streptozotocin (STZ)

1. Animal Model: Male Wistar rats (200±30 g body weight) are used.[3]

2. Induction of Diabetes:

  • A single intraperitoneal (i.p.) injection of Streptozotocin (STZ) at a dose of 65 mg/kg body weight is administered to induce diabetes.[3][7] STZ is a chemical agent that is toxic to the insulin-producing β-cells of the pancreas.[8]

  • In some protocols, nicotinamide (B372718) (230 mg/kg, i.p.) is administered 15 minutes before STZ (65 mg/kg, i.v.) to induce a more stable form of diabetes.[7]

  • Diabetes is typically confirmed 72 hours post-STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose ≥250 mg/dL are considered diabetic.[2]

3. This compound Administration:

  • This compound is administered orally via gavage.

  • A common dosage used is 0.1 mg/kg/day.[9][10] Other studies have used doses up to 200 mg/kg of body mass for specific investigations.[3]

  • The treatment duration can vary, with studies reporting treatment periods of several weeks (e.g., seven weeks).[3]

4. Measured Parameters:

  • Glycemic Control: Fasting blood glucose, HbA1c.[2]

  • Renal Function: Blood urea, serum creatinine.[1]

  • Lipid Profile: Total cholesterol (TC), triglycerides (TG).[2]

  • Oxidative Stress Markers: Malondialdehyde (MDA), superoxide dismutase (SOD), glutathione peroxidase (GPx).[3]

  • Insulin Action: Euglycemic clamp procedures can be performed to measure the metabolic clearance rate of glucose, providing insights into insulin sensitivity.[9]

Protocol 2: this compound Treatment in Zucker Diabetic Fatty (ZDF) Rats

1. Animal Model: Male Zucker Diabetic Fatty (ZDF) rats (fa/fa) are used as the diabetic model, with their lean littermates (fa/+) serving as controls.[4] ZDF rats have a genetic mutation that leads to obesity and insulin resistance.[5][6]

2. Diet: Rats are often fed a high-fat and high-sugar diet to accelerate the development of diabetic characteristics.[4]

3. This compound Administration:

  • This compound is administered orally.

  • A typical dosage is 5 mg/kg, administered once daily.[4]

  • Studies often include a combination therapy arm, for instance, this compound (5 mg/kg) combined with Metformin (200 mg/kg).[4]

  • The treatment duration is typically long-term, for example, 12 consecutive weeks.[4]

4. Measured Parameters:

  • General Health: Body weight, urine volume.[4]

  • Glycemic Control: Fasting blood glucose (FBG), HbA1c, Oral Glucose Tolerance Test (OGTT), urine glucose (U-GLU).[4]

  • Lipid Profile: Triglycerides (TG), total cholesterol (TC).[4]

  • Insulin Levels: Serum insulin.[4]

Visualizing Experimental Design and Mechanism of Action

To better illustrate the experimental flow and the underlying molecular pathways, the following diagrams are provided.

experimental_workflow cluster_model1 STZ-Induced Diabetic Rat Model cluster_model2 Zucker Diabetic Fatty Rat Model STZ_Induction Diabetes Induction (STZ Injection) STZ_Treatment This compound Treatment STZ_Induction->STZ_Treatment STZ_Analysis Biochemical Analysis (Blood Glucose, Lipids, etc.) STZ_Treatment->STZ_Analysis End End STZ_Analysis->End Comparative Data Analysis ZDF_Model Genetic Model (ZDF Rat) ZDF_Treatment This compound Treatment ZDF_Model->ZDF_Treatment ZDF_Analysis Metabolic Analysis (FBG, OGTT, etc.) ZDF_Treatment->ZDF_Analysis ZDF_Analysis->End Comparative Data Analysis Start Animal Model Selection Start->STZ_Induction Start->ZDF_Model

Caption: Experimental workflow for cross-validating this compound's effects.

glimepiride_pathway cluster_pancreas Pancreatic β-Cell cluster_peripheral Peripheral Tissues (Muscle, Fat) This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 KATP_Channel KATP Channel Closure SUR1->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Insulin_Sensitivity Increased Insulin Sensitivity Insulin_Secretion->Insulin_Sensitivity Extrapancreatic Effect GLUT4 GLUT4 Translocation to Membrane Insulin_Sensitivity->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Signaling pathway of this compound's action.

Discussion and Conclusion

The cross-validation of this compound in these distinct diabetic animal models highlights its multifaceted mechanism of action. In the STZ-induced model, where insulin production is severely hampered, this compound's ability to stimulate any remaining functional β-cells and its extrapancreatic effects on insulin sensitivity likely contribute to its therapeutic efficacy.[9][11] The significant improvements in glycemic control, renal function, and oxidative stress markers underscore its potential in conditions of insulin deficiency.[1][3]

Conversely, in the ZDF rat model, which mirrors the insulin resistance characteristic of type 2 diabetes, the effect of this compound monotherapy on fasting blood glucose was not significant in the cited study.[4] This suggests that in a state of severe insulin resistance, simply increasing insulin secretion may not be sufficient to overcome the peripheral unresponsiveness. The enhanced efficacy observed with the combination of this compound and Metformin points towards the synergistic benefits of targeting both insulin secretion and insulin sensitivity.[4]

References

Reproducibility of Glimepiride's Hypoglycemic Effect: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypoglycemic effects of Glimepiride (B1671586) as documented in published studies. It includes quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows to assess the reproducibility of its therapeutic action.

This compound, a second-generation sulfonylurea, is a widely prescribed oral anti-diabetic agent for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin (B600854) release from pancreatic β-cells.[2][3] This guide synthesizes data from multiple studies to evaluate the consistency of this compound's glucose-lowering effects and provide a practical resource for experimental design.

Quantitative Comparison of Hypoglycemic Effects

The hypoglycemic efficacy of this compound has been evaluated in numerous clinical and preclinical studies. The following tables summarize the quantitative data on the reduction of key glycemic markers.

Table 1: Clinical Studies in Patients with Type 2 Diabetes Mellitus

Study ReferenceDosageTreatment DurationBaseline FPG (mg/dL)FPG Reduction (mg/dL)Baseline HbA1c (%)HbA1c Reduction (%)
Schade et al.1-8 mg/day10 weeksNot Specified46Not Specified1.4
Dills et al.≤16 mg/day1 yearNot SpecifiedNot SpecifiedNot SpecifiedNo significant difference from glyburide
Goldberg et al.1, 4, 8 mg/day14 weeksNot Specified43, 70.5, 74Not Specified1.2, 1.8, 1.9

Table 2: Preclinical Studies in Animal Models

Study ReferenceAnimal ModelThis compound DoseTreatment DurationKey Findings on Blood Glucose Reduction
Sato et al. (1993)Normal and Streptozotocin-induced diabetic rats0.1 mg/kg/day (p.o.)2 weeksEnhanced insulin action and improved insulin resistance in diabetic rats.[4]
Draeger et al.Not Specified1 mg dailyNot SpecifiedProvided equal glycemic control to glyburide.[1]
VariousDogs, rabbits, mice, and ratsNot SpecifiedNot SpecifiedOverall blood glucose-decreasing activity is similar to or higher than that of glibenclamide.[5]
A study in miceC57Bl/6J mice1 and 8 mg/kg/day in chow2 weeksUnexpectedly associated with fasting hyperglycemia and glucose intolerance.[6]

Experimental Protocols

The reproducibility of this compound's hypoglycemic effect is contingent on the experimental design. Below are detailed methodologies commonly employed in preclinical in vivo studies.

Induction of Diabetes in Animal Models

A common method for inducing diabetes in laboratory animals is through chemical means.[7]

  • Streptozotocin (STZ)-Induced Diabetes: STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing β-cells of the pancreas in mammals.

    • Animal Model: Wistar rats or C57Bl/6J mice are commonly used.

    • Induction Protocol: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (dose typically ranges from 40-65 mg/kg body weight, dissolved in cold citrate (B86180) buffer, pH 4.5) is administered to fasted animals.

    • Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after STZ injection. Animals with fasting blood glucose levels above 250 mg/dL are typically considered diabetic and selected for the study.

  • Alloxan-Induced Diabetes: Alloxan (B1665706) is another chemical that selectively destroys insulin-producing pancreatic β-cells.

    • Animal Model: Wistar rats or rabbits are often used.

    • Induction Protocol: A single i.p. injection of alloxan monohydrate (dose typically around 120-150 mg/kg body weight) is administered.

    • Confirmation of Diabetes: Similar to STZ, hyperglycemia is confirmed by measuring blood glucose levels after a specified period.

Evaluation of Hypoglycemic Effect
  • Drug Administration: this compound is typically administered orally (p.o.) via gavage. The dosage can vary depending on the study design, but preclinical studies have used doses ranging from 0.1 mg/kg/day to 8 mg/kg/day.[4][6]

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours) after drug administration. Blood glucose levels are measured using a glucometer.

  • Oral Glucose Tolerance Test (OGTT): To assess the effect of this compound on glucose tolerance, an OGTT is often performed.

    • Animals are fasted overnight.

    • A baseline blood glucose sample is taken.

    • This compound or vehicle is administered orally.

    • After a specific time (e.g., 30 or 60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.

    • Blood glucose levels are then measured at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.

Visualizing the Mechanism and Workflow

To further clarify the processes involved in this compound's action and its experimental evaluation, the following diagrams are provided.

Glimepiride_Signaling_Pathway cluster_beta_cell Pancreatic β-cell This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Results in Bloodstream Bloodstream Insulin_Release->Bloodstream Enters Glucose_Uptake Peripheral Glucose Uptake Bloodstream->Glucose_Uptake Promotes

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rats, Mice) Diabetes_Induction Induction of Diabetes (e.g., STZ, Alloxan) Animal_Selection->Diabetes_Induction Confirmation Confirmation of Hyperglycemia Diabetes_Induction->Confirmation Grouping Grouping of Animals (Control, this compound) Confirmation->Grouping Drug_Admin This compound/Vehicle Administration (Oral) Grouping->Drug_Admin Blood_Sampling Blood Sampling (Tail Vein) Drug_Admin->Blood_Sampling OGTT Oral Glucose Tolerance Test (Optional) Drug_Admin->OGTT Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement Data_Collection Data Collection and Tabulation Glucose_Measurement->Data_Collection OGTT->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Caption: Generalized experimental workflow for in vivo hypoglycemic studies.

Discussion on Reproducibility

The hypoglycemic effect of this compound is generally reproducible in clinical settings, with multiple studies demonstrating significant reductions in FPG and HbA1c in patients with type 2 diabetes.[5] However, the magnitude of this effect can vary depending on the dosage, duration of treatment, and baseline glycemic control of the patient population.

In preclinical animal models, the results show more variability. While many studies report a glucose-lowering effect, some have observed unexpected outcomes such as hyperglycemia and glucose intolerance in mice.[6] This highlights the importance of careful consideration of the animal model, strain, and drug administration route when designing and interpreting preclinical studies. The discrepancy in findings between human and animal studies also underscores the challenges of translating preclinical results to clinical efficacy.

Factors that can influence the reproducibility of this compound's hypoglycemic effect include:

  • Patient/Animal Characteristics: Age, weight, genetics, and the severity and duration of diabetes can all impact the response to this compound.

  • Dosage and Administration: The dose, frequency, and route of administration are critical determinants of the drug's efficacy.

  • Concomitant Medications: The use of other anti-diabetic agents or drugs that affect glucose metabolism can alter the observed effects of this compound.

  • Experimental Methodology: Variations in the induction of diabetes, methods of blood glucose measurement, and statistical analysis can contribute to differing results.

References

In Vitro Potency of Glimepiride and its Major Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potency of the third-generation sulfonylurea, glimepiride (B1671586), and its primary metabolites. The information is supported by experimental data and detailed methodologies to assist in research and drug development.

This compound is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is primarily mediated by stimulating insulin (B600854) secretion from pancreatic β-cells.[2][3] The drug is metabolized in the liver by cytochrome P450 2C9 (CYP2C9) into two major metabolites: a hydroxy derivative known as M1, and a carboxy derivative known as M2. The M1 metabolite is considered to be pharmacologically active, possessing approximately one-third of the hypoglycemic activity of the parent compound, while the M2 metabolite is inactive.

Comparative Analysis of In Vitro Potency

The in vitro potency of this compound and its M1 metabolite can be assessed through various assays that measure their ability to stimulate insulin secretion, their binding affinity to the sulfonylurea receptor 1 (SUR1), and their effect on intracellular calcium concentrations in pancreatic β-cells.

ParameterThis compoundMetabolite M1Metabolite M2Reference
Mechanism of Action Stimulates insulin secretion by blocking ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2][3]Similar to this compoundInactive
SUR1 Binding Affinity (IC50) 3.0 nM - 8.3 nMData not availableData not available[3][4]
Insulin Secretion Potency HighApproximately 1/3 of this compoundInactive
Effect on Intracellular Ca2+ Increases intracellular Ca2+ concentrationExpected to increase intracellular Ca2+ concentrationNo effect[3]

Experimental Protocols

In Vitro Insulin Secretion Assay using MIN6 Pancreatic β-Cells

This protocol details a static incubation method to assess glucose-stimulated insulin secretion (GSIS) in response to this compound and its metabolites.

a. Cell Culture:

  • Cell Line: MIN6 mouse insulinoma cells, a well-established model for studying pancreatic β-cell function due to their retention of GSIS characteristics.[5][6]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L) supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.[5]

  • Passaging: Cells are subcultured upon reaching 80-85% confluency.[5]

b. Insulin Secretion Assay:

  • Cell Seeding: Seed MIN6 cells in a 24-well plate to achieve approximately 80% confluency on the day of the experiment.[5]

  • Pre-incubation (Starvation): Wash cells twice with glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer. Then, pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish basal insulin secretion.[5][6]

  • Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH containing either low glucose (2.8 mM, basal control), high glucose (16.7 mM, stimulated control), or high glucose with varying concentrations of this compound or its metabolites.[6] Incubate for 1 hour at 37°C.[5]

  • Sample Collection: Collect the supernatant from each well. Centrifuge to remove any cell debris.[5]

  • Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.[5]

Experimental Workflow for Insulin Secretion Assay

G Experimental Workflow for Insulin Secretion Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed MIN6 Cells in 24-well Plate culture Culture to ~80% Confluency seed->culture wash1 Wash with Glucose-Free KRBH culture->wash1 preincubate Pre-incubate (Starve) in Low Glucose KRBH wash1->preincubate wash2 Wash with Glucose-Free KRBH preincubate->wash2 stimulate Stimulate with Treatment Groups (Low/High Glucose ± Compounds) wash2->stimulate collect Collect Supernatant stimulate->collect centrifuge Centrifuge Supernatant collect->centrifuge elisa Quantify Insulin using ELISA centrifuge->elisa data Data Analysis elisa->data

Caption: Workflow for in vitro insulin secretion assay.

Signaling Pathway of this compound-Induced Insulin Secretion

This compound stimulates insulin secretion by interacting with the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[7]

  • Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel.[2][3]

  • KATP Channel Closure: This binding event leads to the closure of the KATP channel, inhibiting the efflux of potassium ions (K+).[7]

  • Membrane Depolarization: The reduction in K+ efflux causes the cell membrane to depolarize.[3]

  • Calcium Influx: Membrane depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium ions (Ca2+) into the cell.[2][3]

  • Insulin Exocytosis: The rise in intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[2]

This compound Signaling Pathway

G This compound Signaling Pathway for Insulin Secretion This compound This compound sur1 SUR1 Subunit of KATP Channel This compound->sur1 Binds to katp KATP Channel Closure sur1->katp Induces depolarization Membrane Depolarization katp->depolarization Leads to vdcc Voltage-Dependent Ca2+ Channel Activation depolarization->vdcc ca_influx Ca2+ Influx vdcc->ca_influx Mediates int_ca ↑ Intracellular [Ca2+] ca_influx->int_ca exocytosis Insulin Granule Exocytosis int_ca->exocytosis Triggers

Caption: this compound's mechanism of insulin secretion.

References

A Comparative Meta-Analysis of Glimepiride Versus Other Oral Antidiabetics in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of large-scale clinical data on the efficacy and safety of glimepiride (B1671586) in comparison to other major classes of oral antidiabetic drugs, including metformin (B114582), dipeptidyl peptidase-4 (DPP-4) inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and thiazolidinediones (TZDs). This guide is intended for researchers, scientists, and drug development professionals, providing a synthesis of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction

This compound, a second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus (T2DM). Its primary mechanism of action involves stimulating insulin (B600854) secretion from pancreatic β-cells.[1] However, the landscape of T2DM treatment has evolved significantly with the advent of newer classes of oral antidiabetic drugs (OADs), each with distinct mechanisms of action and varying profiles regarding glycemic control, hypoglycemia risk, weight management, and cardiovascular outcomes. This guide presents a meta-analysis of clinical trial data to objectively compare the performance of this compound against these alternatives.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) comparing this compound with other major OAD classes.

Table 1: this compound vs. Metformin
Outcome MeasureThis compoundMetforminStandardized Mean Difference (SMD) [95% CI]Key Findings
HbA1c Reduction SimilarSimilarNot Significantly DifferentBoth agents demonstrate comparable efficacy in lowering HbA1c.[2][3][4]
Hypoglycemia Risk HigherLowerOdds Ratio Favors MetforminThis compound is associated with a higher incidence of hypoglycemic events.[2][3][4]
Body Weight Change IncreaseDecrease/NeutralSignificant DifferenceThis compound is associated with weight gain, while metformin is weight-neutral or may induce modest weight loss.[5][6][7]
Lipid Profile NeutralFavorableSMD Favors Metformin for TC, LDL, TGMetformin shows a greater benefit in reducing total cholesterol, LDL, and triglycerides.[2][3][4]
Gastrointestinal Adverse Events LowerHigherOdds Ratio Favors this compoundMetformin is associated with a higher risk of gastrointestinal side effects.[2][3]

CI: Confidence Interval; HbA1c: Glycated Hemoglobin; TC: Total Cholesterol; LDL: Low-Density Lipoprotein; TG: Triglycerides.

Table 2: this compound vs. DPP-4 Inhibitors (e.g., Sitagliptin (B1680988), Linagliptin)
Outcome MeasureThis compoundDPP-4 InhibitorsWeighted Mean Difference (WMD) / Hazard Ratio (HR) [95% CI]Key Findings
HbA1c Reduction Slightly Greater or SimilarSlightly Lower or SimilarWMD suggests a modest but statistically significant greater reduction with this compound in some analyses.This compound may offer slightly better or comparable HbA1c reduction.
Hypoglycemia Risk HigherLowerHR Favors DPP-4 InhibitorsDPP-4 inhibitors have a significantly lower risk of hypoglycemia.
Body Weight Change IncreaseNeutralWMD Favors DPP-4 InhibitorsThis compound is associated with weight gain, while DPP-4 inhibitors are weight-neutral.
Cardiovascular Outcomes (MACE) SimilarSimilarHR indicates non-inferiorityLarge-scale trials like CAROLINA have shown that linagliptin (B1675411) is non-inferior to this compound in terms of major adverse cardiovascular events (MACE).[8][9][10]

MACE: Major Adverse Cardiovascular Events (Cardiovascular death, non-fatal myocardial infarction, non-fatal stroke).

Table 3: this compound vs. SGLT2 Inhibitors (e.g., Empagliflozin (B1684318), Canagliflozin)
Outcome MeasureThis compoundSGLT2 InhibitorsHazard Ratio (HR) / Weighted Mean Difference (WMD) [95% CI]Key Findings
HbA1c Reduction SimilarSimilarNot Significantly DifferentBoth classes show comparable glycemic efficacy when added to metformin.[11]
Hypoglycemia Risk HigherLowerHR Favors SGLT2 InhibitorsSGLT2 inhibitors have a lower risk of hypoglycemia.
Body Weight Change IncreaseDecreaseWMD Significantly Favors SGLT2 InhibitorsSGLT2 inhibitors lead to weight loss, in contrast to the weight gain seen with this compound.[12]
Blood Pressure NeutralDecreaseWMD Favors SGLT2 InhibitorsSGLT2 inhibitors have a beneficial effect of lowering blood pressure.[12]
Cardiovascular and Renal Outcomes Neutral/Potential RiskProtectiveHR Favors SGLT2 InhibitorsLandmark trials have demonstrated cardiovascular and renal benefits with SGLT2 inhibitors, a key differentiator from this compound.[12]
Table 4: this compound vs. Thiazolidinediones (TZDs) (e.g., Pioglitazone)
Outcome MeasureThis compoundThiazolidinediones (Pioglitazone)Weighted Mean Difference (WMD) [95% CI]Key Findings
HbA1c Reduction SimilarSimilarNot Significantly DifferentBoth agents demonstrate comparable efficacy in improving glycemic control when added to metformin.[13]
Hypoglycemia Risk HigherLowerOdds Ratio Favors TZDsThis compound has a higher risk of inducing hypoglycemia.[13]
Body Weight Change IncreaseIncreaseBoth associated with weight gainBoth drug classes can lead to an increase in body weight.
Lipid Profile NeutralMixedFavorable changes in HDL and TGs with TZDs, but potential increase in LDL.TZDs have mixed effects on the lipid profile.
Heart Failure Risk LowerHigherIncreased risk of edema and heart failure with TZDs.TZDs are associated with an increased risk of heart failure.

HDL: High-Density Lipoprotein.

Experimental Protocols

Detailed methodologies for key clinical trials are crucial for interpreting the evidence. Below are summaries of the protocols for notable studies cited in the meta-analyses.

CAROLINA Trial (Cardiovascular Outcome Trial of Linagliptin Versus this compound in Type 2 Diabetes)
  • Objective: To assess the long-term cardiovascular safety of the DPP-4 inhibitor linagliptin compared to the sulfonylurea this compound in patients with relatively early T2DM and elevated cardiovascular risk.[8][14]

  • Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[8][15]

  • Participants: 6,042 adults with T2DM, with a baseline HbA1c between 6.5% and 8.5%, and evidence of or high risk for cardiovascular disease.[8][10]

  • Intervention: Patients were randomized to receive either linagliptin (5 mg once daily) or this compound (1-4 mg once daily) in addition to their usual care.[10][15]

  • Primary Outcome: Time to the first occurrence of the 3-point MACE: cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[9][14]

  • Duration: Follow-up continued until a prespecified number of primary outcome events occurred, with a median follow-up of over 6 years.[15]

Comparative Monotherapy Trial: this compound vs. Metformin
  • Objective: To compare the efficacy and safety of this compound versus metformin as initial monotherapy in drug-naïve patients with T2DM.[5][6]

  • Study Design: A 26-week, randomized, single-blind, active-controlled, multinational study.[5][6]

  • Participants: 285 pediatric patients with T2DM inadequately controlled by diet and exercise.[5][6]

  • Intervention: Patients were randomized to receive either this compound (titrated from 1-8 mg once daily) or metformin (titrated from 500-1000 mg twice daily) for 24 weeks.[5][6]

  • Primary Endpoint: The mean change in HbA1c from baseline to week 24.[5][6]

  • Secondary Endpoints: Changes in fasting plasma glucose, lipid profiles, body weight, and the incidence of adverse events, particularly hypoglycemia.[5][6]

Add-on Therapy Trial: Sitagliptin vs. This compound in Patients on Metformin and Insulin
  • Objective: To compare the efficacy and safety of adding sitagliptin versus this compound to a background therapy of metformin and insulin in patients with T2DM.[16]

  • Study Design: A 24-week, randomized, controlled, open-label study.[16]

  • Participants: 440 T2DM patients with a baseline HbA1c between 7.3% and 8.5% on stable doses of metformin and insulin.[16]

  • Intervention: Patients were randomized to add-on therapy with either sitagliptin (100 mg once daily) or this compound (titrated up to 3 mg once daily).[16]

  • Primary Hypothesis: Non-inferiority of sitagliptin to this compound in reducing HbA1c from baseline to 24 weeks, with a non-inferiority margin of 0.3%.[16]

  • Safety Assessments: Incidence of hypoglycemia and other adverse events were monitored throughout the study.[16]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the mechanisms of action for this compound and its comparators.

Glimepiride_Pathway cluster_pancreatic_beta_cell Pancreatic β-cell This compound This compound SUR1 SUR1 Subunit This compound->SUR1 binds K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx facilitates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Bloodstream Bloodstream Insulin_Secretion->Bloodstream enters

Caption: Signaling pathway of this compound in pancreatic β-cells.

Metformin_Pathway cluster_hepatocyte Hepatocyte (Liver Cell) Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria inhibits AMPK AMPK Activation Mitochondria->AMPK ↑ AMP/ATP ratio leads to Gluconeogenesis Gluconeogenesis (Glucose Production) AMPK->Gluconeogenesis inhibits Glucose_Output ↓ Hepatic Glucose Output Gluconeogenesis->Glucose_Output Bloodstream Bloodstream Glucose_Output->Bloodstream reduces glucose release into

Caption: Primary mechanism of action of Metformin in the liver.

DPP4_Inhibitor_Pathway cluster_incretin_system Incretin System cluster_pancreas Pancreas DPP4_Inhibitor DPP-4 Inhibitor DPP4_Enzyme DPP-4 Enzyme DPP4_Inhibitor->DPP4_Enzyme inhibits Increased_Incretins ↑ Active Incretin Levels DPP4_Inhibitor->Increased_Incretins results in Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites GLP1_GIP Active Incretins (GLP-1, GIP) GLP1_GIP->DPP4_Enzyme degradation Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) Increased_Incretins->Insulin_Secretion stimulates Glucagon_Secretion ↓ Glucagon Secretion Increased_Incretins->Glucagon_Secretion suppresses Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose lowers Glucagon_Secretion->Blood_Glucose lowers

Caption: Mechanism of action of DPP-4 Inhibitors.

SGLT2_Inhibitor_Pathway cluster_kidney_tubule Kidney Proximal Tubule SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Transporter SGLT2 Transporter SGLT2_Inhibitor->SGLT2_Transporter inhibits Urinary_Glucose_Excretion ↑ Urinary Glucose Excretion (Glycosuria) SGLT2_Inhibitor->Urinary_Glucose_Excretion leads to Glucose_Reabsorption Glucose Reabsorption SGLT2_Transporter->Glucose_Reabsorption mediates Blood_Glucose ↓ Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose lowers

Caption: Mechanism of action of SGLT2 Inhibitors in the kidney.

TZD_Pathway cluster_adipocyte Adipocyte (Fat Cell) cluster_muscle_liver Muscle & Liver Cells TZD Thiazolidinedione (TZD) PPARg PPAR-γ Receptor TZD->PPARg activates Gene_Transcription Gene Transcription Modulation PPARg->Gene_Transcription regulates Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity improves Glucose_Uptake ↑ Glucose Uptake Insulin_Sensitivity->Glucose_Uptake enhances Glucose_Production ↓ Hepatic Glucose Production Insulin_Sensitivity->Glucose_Production contributes to Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose lowers Glucose_Production->Blood_Glucose lowers Meta_Analysis_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Synthesis Define_Question Define Research Question (e.g., this compound vs. Comparator) Set_Criteria Set Inclusion/Exclusion Criteria Define_Question->Set_Criteria Lit_Search Systematic Literature Search (PubMed, Cochrane, etc.) Set_Criteria->Lit_Search Study_Selection Study Selection & Screening Lit_Search->Study_Selection Data_Extraction Data Extraction (HbA1c, Hypoglycemia, etc.) Study_Selection->Data_Extraction Quality_Assessment Assess Risk of Bias Data_Extraction->Quality_Assessment Statistical_Analysis Statistical Analysis (e.g., Random-Effects Model) Quality_Assessment->Statistical_Analysis Generate_Forest_Plots Generate Forest Plots Statistical_Analysis->Generate_Forest_Plots Summarize_Findings Summarize Findings (Tables, Narrative) Generate_Forest_Plots->Summarize_Findings

References

Safety Operating Guide

Proper Disposal of Glimepiride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of glimepiride (B1671586) is paramount for environmental protection and laboratory safety. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, adhering to best practices and regulatory considerations.

This compound, a sulfonylurea anti-diabetic drug, is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, proper management of its disposal is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Disposal Procedures for this compound Waste

The primary recommendation for the disposal of this compound waste generated in a laboratory setting is to engage a licensed professional waste disposal service.[1][2][3] This ensures that all local, state, and federal regulations are met.[4]

For small quantities of unused or expired this compound, the following procedure, adapted from guidelines for non-hazardous pharmaceutical waste, can be followed:

  • Do Not Dispose Down the Drain: Avoid discharging this compound into drains or water courses.[1][2]

  • Render Non-Palatable: Mix the this compound tablets or powder with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[5][6][7][8] Do not crush tablets or capsules.[5][6]

  • Seal in a Container: Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[5][6][8]

  • Dispose in General Waste: The sealed container can then be disposed of in the regular household or laboratory trash.[5][6][7]

  • De-identify Packaging: Before disposing of the original packaging, ensure all personal or identifying information is scratched out or removed.[6][8]

Accidental Spills and Personal Protection

In the event of a this compound spill, prompt and appropriate action is necessary to minimize exposure and contamination.

Personal Protective Equipment (PPE): When handling this compound, especially in powder form, it is essential to wear appropriate PPE:

  • Eye Protection: Safety glasses with side-shields.[1][2]

  • Hand Protection: Handle with gloves.[1][2]

  • Body Protection: Impervious clothing.[1][2]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid dust formation.[1][9]

Spill Cleanup:

  • Avoid creating dust.[1][3]

  • Pick up or sweep up the spilled material.[1][3]

  • Place the collected material into a suitable, closed container for disposal.[1][3]

Quantitative Data and Regulatory Considerations

While this compound is not federally listed as a hazardous waste, it is crucial to be aware of local and state regulations which may be more stringent.

Parameter Guideline/Regulation Source
Federal Hazardous Waste Classification Not listed as a P- or U-series hazardous waste under RCRA.[2]
Disposal Recommendation Contact a licensed professional waste disposal service.[1][2][3]
Environmental Precautions Do not let product enter drains. Discharge into the environment must be avoided.[1][2]
Accidental Release Measures Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[1][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Glimepiride_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_professional_disposal Professional Disposal cluster_lab_disposal In-Lab Management (Small Quantities) cluster_end start Identify this compound Waste is_large_quantity Is it a large quantity or part of a regulated waste stream? start->is_large_quantity contact_vendor Contact Licensed Waste Disposal Vendor is_large_quantity->contact_vendor Yes mix_waste Mix with unpalatable substance (e.g., kitty litter, coffee grounds) is_large_quantity->mix_waste No follow_vendor_instructions Follow Vendor's Packaging and Labeling Instructions contact_vendor->follow_vendor_instructions schedule_pickup Schedule Waste Pickup follow_vendor_instructions->schedule_pickup end_disposal Proper Disposal Complete schedule_pickup->end_disposal seal_container Place mixture in a sealed container mix_waste->seal_container dispose_trash Dispose of in regular laboratory trash seal_container->dispose_trash dispose_trash->end_disposal

This compound Disposal Decision Workflow

References

Essential Safety and Logistical Information for Handling Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Glimepiride is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational handling, and disposal of this compound to ensure laboratory safety and build trust in best practices.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound, which is known to cause skin and eye irritation and may cause respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child.[2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[1][3]Protects against airborne particles and accidental splashes.
Skin Protection Impermeable and resistant gloves (e.g., nitrile or latex), lab coat, and appropriate protective clothing.[1][4]Prevents skin contact, which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved particulate respirator may be required if dust is generated.[1][3][4][5]Minimizes inhalation of airborne particles that can cause respiratory tract irritation.[1]
Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid all personal contact, including inhalation of dust.[4]

  • Wear appropriate PPE as detailed in the table above.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Ensure adequate ventilation, using a laboratory fume hood or mechanical exhaust if necessary.[1][3]

  • Wash hands thoroughly after handling the material.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

Storage:

  • Store in a tightly sealed container.[1]

  • Keep in a dry and well-ventilated area.[1]

  • Store at room temperature, between 20°C and 25°C (68°F and 77°F).[6][7]

  • The storage area should be locked or accessible only to authorized personnel.[1]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] An overdose can lead to life-threatening low blood sugar (hypoglycemia).[8]

  • Spills: For minor spills, wear appropriate PPE, use dry clean-up procedures to avoid generating dust, and place the material in a suitable container for disposal.[4] For major spills, evacuate the area and alert emergency responders.[4]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.

  • Waste material should be disposed of at an approved waste disposal plant.[1]

  • Do not allow the product to enter drains.[3]

  • If a take-back program is not available, non-hazardous drug disposal guidelines suggest mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed container, and then disposing of it in the trash.[9][10][11] Always consult with your institution's environmental health and safety department for specific guidance.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Glimepiride_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_start Start: Receive this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weigh Weighing and Sample Preparation ventilation->weigh experiment Perform Experiment weigh->experiment store Store in Tightly Sealed Container (Room Temperature, Locked Area) weigh->store If not using all material decontaminate Decontaminate Work Area experiment->decontaminate disposal Dispose of Waste (Consult SDS & Local Regulations) decontaminate->disposal remove_ppe Remove PPE disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Procedural workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glimepiride
Reactant of Route 2
Reactant of Route 2
Glimepiride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.